Solvent Orange 45
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13011-62-6 |
|---|---|
Molecular Formula |
C32H27CoN8O10 |
Molecular Weight |
742.54 |
Origin of Product |
United States |
Foundational & Exploratory
Solvent Orange 45 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45, also identified by its Colour Index name C.I. 11700 and CAS number 13011-62-6, is a metal complex solvent dye.[1][2] It belongs to the single azo class of dyes and is notable for its vibrant orange-yellow hue.[1][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical methodologies. While its primary applications are in the industrial sector for coloring plastics, inks, and coatings, this document aims to provide a detailed chemical understanding for a scientific audience.[3][5][6][7]
Chemical Structure and Identity
This compound is a cobalt complex.[1][2][8] Specifically, it is a 2:1 complex, meaning two molecules of an azo dye ligand are coordinated to a central cobalt ion.[1][2][8] The ligand is formed by the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-phenylbutanamide (also known as acetoacetanilide).[1][8]
The molecular structure leads to some ambiguity in reported molecular formulas and weights. The initial azo dye has a formula of C16H14N4O5 and a molecular weight of 342.31 g/mol .[1] However, the final cobalt complex is more accurately represented with a formula of C32H24CoN8O10·H and a molecular weight of approximately 742.54 g/mol .[2][8]
Synonyms:
-
C.I. This compound[1]
-
Oil Orange 881[9]
-
Fast Yellow 3RE[9]
-
Solvent Orange 5A[9]
-
Oil Orange 814[9]
-
Yellow 3108[9]
-
Zapon Fast Yellow 3RE[8]
-
Vali Fast Yellow 3108[8]
Physicochemical Properties
This compound is a deep yellow or orange powder that is insoluble in water and benzene.[1][3][10] It exhibits good stability in a 5% sodium carbonate solution and remains stable at temperatures up to 180°C.[3][10] In a 5% hydrochloric acid solution, its color changes to green.[1][3][10]
Data Tables
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 13011-62-6[1] |
| Colour Index | 11700[1] |
| Molecular Formula | C32H24CoN8O10·H[8] |
| Molecular Weight | 742.54 g/mol [2][8] |
| Appearance | Orange to deep yellow powder[1][10] |
| Boiling Point | 554.3°C at 760 mmHg[8] |
| Flash Point | 289.1°C[8][11] |
| Heat Resistance | Stable up to 180°C[4] |
Table 2: Solubility of this compound
| Solvent | Solubility (g/L) |
| Ethanol | Soluble (scarlet fluorescent red solution)[9], 500 g/L[6] |
| Methyl Ethyl Ketone (MEK) | ≥ 500 g/L[5][7] |
| 1-methoxy-2-propanol | 200 g/L[6] |
| 2-ethoxyethanol | 200 g/L |
| Ethyl Acetate | 80 g/L |
| Toluene | 50 g/L |
| n-propanol | 20 g/L[6] |
| Water | Insoluble[1] |
| Benzene | Insoluble[1] |
Table 3: Quality Control Specifications
| Parameter | Specification |
| Dyeing Strength | 98-102%[5][7] |
| pH Value | 6.0-8.0[5][7] |
| Moisture Content | ≤ 2.0%[5][7] |
| Insolubles (in MEK) | ≤ 1.0%[5][7] |
Table 4: Resistance Properties
| Property | Rating |
| Light Fastness | 5-6[4] |
| Acid Resistance | 4[4] |
| Alkali Resistance | 5[4] |
| Water Resistance | 5[4] |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a multi-step chemical synthesis.[1][8]
Materials:
-
2-amino-4-nitrophenol
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
3-oxo-N-phenylbutanamide (acetoacetanilide)
-
Sodium hydroxide (NaOH) or other suitable base
-
A cobalt (II) salt (e.g., cobalt chloride or cobalt acetate)
-
Solvents (e.g., water, ethanol)
Procedure:
-
Diazotization:
-
Dissolve 2-amino-4-nitrophenol in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
-
Coupling Reaction:
-
Separately, dissolve 3-oxo-N-phenylbutanamide in an alkaline aqueous solution (e.g., using sodium hydroxide).
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent.
-
Maintain the temperature and pH to facilitate the coupling reaction, resulting in the formation of the monoazo dye precipitate.
-
-
Complexation:
-
Isolate the monoazo dye precipitate by filtration.
-
Resuspend the dye in a suitable solvent (e.g., ethanol).
-
Add a cobalt (II) salt solution to the dye suspension.
-
Heat the mixture to facilitate the formation of the 2:1 cobalt-dye complex.
-
-
Isolation and Purification:
-
Cool the reaction mixture to allow the this compound complex to precipitate.
-
Filter the product, wash with water and/or a suitable solvent to remove impurities.
-
Dry the final product to obtain a powder.[8]
-
Analytical Methods
UV-Visible Spectrophotometry:
This technique can be used for the quantitative analysis of this compound in solution.
Methodology:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or MEK).
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.
High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS):
This method is suitable for the separation, identification, and quantification of this compound, especially in complex mixtures.
Methodology:
-
Chromatographic Separation:
-
Employ a reversed-phase HPLC system with a C18 column.
-
A suitable mobile phase could be an isocratic or gradient mixture of acetonitrile and water containing a modifier like ammonium acetate (e.g., 5 mM).[9]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode, as metal complex azo dyes often form stable [M-H]⁻ ions.[9]
-
The mass spectrometer will detect the deprotonated molecule of the complex, allowing for confirmation of its molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the dye ligand.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Metal Complex Solvent Dye [colorbloomdyes.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 7. echemi.com [echemi.com]
- 8. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Metal Complexes Dyes in Analytical Chemistry [ouci.dntb.gov.ua]
- 10. This compound | C32H26CoN8O10 | CID 136661879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 73 (C.I. 11738)
Audience: Researchers, Scientists, and Drug Development Professionals Report ID: TGS-PY73-20251217
Abstract: This document provides a comprehensive technical overview of the synthesis pathway and mechanism for C.I. Pigment Yellow 73 (CAS: 13515-40-7), a monoazo organic pigment. The synthesis is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction. This guide details the reaction mechanism, summarizes key quantitative parameters from the literature, provides a representative experimental protocol, and visually maps the synthesis pathway. Note: While the user requested information on C.I. 11700, the predominant and current Colour Index number associated with this specific chemical structure and synthesis pathway is C.I. 11738, commonly known as Pigment Yellow 73.
Chemical Identity and Overview
C.I. Pigment Yellow 73 is a vibrant greenish-yellow organic pigment widely used in paints, coatings, and inks.[1][2] Its chemical structure is characterized by a monoazo group (-N=N-) linking a substituted nitrophenyl group to an acetoacetanilide derivative.
-
C.I. Name: Pigment Yellow 73 (P.Y. 73)[3]
-
IUPAC Name: 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[5]
The synthesis is robust and well-established, but the final properties of the pigment, such as particle size, crystallinity, and purity, are highly dependent on the precise control of reaction parameters like temperature, pH, and concentration.[6]
Synthesis Pathway and Mechanism
The manufacturing process for Pigment Yellow 73 occurs in two primary stages:
-
Stage 1: Diazotization of 4-Chloro-2-nitroaniline
-
Stage 2: Azo Coupling with Acetoacet-o-anisidide
The process begins with the diazotization of the primary aromatic amine, 4-Chloro-2-nitroaniline (the diazo component).[6] This reaction is conducted in a cold, acidic solution (typically hydrochloric acid) with a source of nitrous acid, usually sodium nitrite.
The mechanism proceeds as follows:
-
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with the strong acid (e.g., HCl) to form nitrous acid (HNO₂).
-
Formation of the Nitrosating Agent: Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The nitrosonium ion attacks the nucleophilic nitrogen atom of the primary amine (4-Chloro-2-nitroaniline).
-
Formation of the Diazonium Salt: A series of proton transfers and the elimination of a water molecule results in the formation of the stable 4-chloro-2-nitrobenzene diazonium salt.
This diazonium salt is kept in a cold aqueous solution as it is thermally unstable and can be explosive if isolated in a dry, solid state.[7] Maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium salt into nitrogen gas and the corresponding aryl cation, which would then react with water to form phenolic byproducts.[7]
The second stage involves the electrophilic substitution reaction between the diazonium salt and the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide (also known as acetoacet-o-anisidide). The coupling component is typically dissolved in a mild alkaline solution to deprotonate the active methylene carbon, forming a highly reactive enolate anion.[6]
The mechanism is as follows:
-
Activation of Coupling Component: The alkaline medium facilitates the removal of a proton from the carbon atom situated between the two carbonyl groups of the acetoacet-o-anisidide, creating a nucleophilic carbanion (enolate).
-
Electrophilic Attack (Coupling): The diazonium salt, a weak electrophile, attacks the electron-rich carbanion of the coupling component. This forms the characteristic azo bond (-N=N-) and results in the final pigment molecule.
The pH of the coupling reaction is a critical parameter that must be carefully controlled to ensure the desired product is formed with high yield and purity.[6]
Visualization of Synthesis Pathway
The following diagram illustrates the complete synthesis workflow from raw materials to the final Pigment Yellow 73 product.
Caption: Synthesis workflow for C.I. Pigment Yellow 73.
Quantitative Data Summary
Precise manufacturing conditions are often proprietary. This table summarizes typical parameters cited in patents and technical literature for the synthesis of P.Y. 73 and related azo pigments.
| Reaction Stage | Parameter | Typical Value / Range | Source(s) |
| Diazotization | Temperature | 0 to 5 °C | [7] |
| Reactant Molar Ratio | 4-Chloro-2-nitroaniline : NaNO₂ ≈ 1 : 1 to 1 : 1.05 | [8] | |
| Acid Medium | Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid | [8][9] | |
| Reaction Time | 1 to 8 hours | [10] | |
| Azo Coupling | Temperature | Maintained at low temperatures, typically < 20 °C | [6] |
| pH Control | Critical; typically maintained in a slightly acidic to neutral range after mixing | [6] | |
| Solvent | Aqueous medium; coupling component dissolved in alkaline solution (e.g., NaOH) | [6] |
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on established principles of azo pigment chemistry. Researchers should perform their own risk assessments and optimizations.
5.1 Materials and Reagents
-
4-Chloro-2-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (37%)
-
Acetoacet-o-anisidide
-
Sodium Hydroxide (NaOH)
-
Urea (for quenching excess nitrous acid)
-
Ice
-
Distilled Water
5.2 Stage 1: Preparation of the Diazonium Salt Solution
-
In a jacketed glass reactor equipped with a stirrer and thermometer, prepare a dispersion of 4-Chloro-2-nitroaniline in a mixture of water and concentrated hydrochloric acid. The molar ratio of amine to HCl should be approximately 1:2.5 to ensure sufficient acidity.[7]
-
Cool the reactor contents to between 0 °C and 5 °C using an ice-salt bath or a circulating chiller. Vigorous stirring is essential to maintain a fine slurry.[7]
-
In a separate beaker, prepare a solution of sodium nitrite in cold water. The molar ratio of sodium nitrite to the starting amine should be approximately 1.05:1.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 30-60 minutes. The addition should be subsurface to prevent the escape of nitrous fumes.[7]
-
Maintain the temperature strictly between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).[7] If the test is negative, add a small amount of additional nitrite solution.
-
Decompose any significant excess of nitrous acid by adding a small amount of urea until the starch-iodide test is negative. The resulting pale yellow solution is the diazonium salt, which should be used immediately.[7]
5.3 Stage 2: The Azo Coupling Reaction
-
In a separate, larger reactor, dissolve a stoichiometric equivalent of Acetoacet-o-anisidide in a dilute aqueous solution of sodium hydroxide at room temperature. Stir until a clear solution is obtained.
-
Cool the coupling component solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution prepared in Stage 1 to the coupling component solution over 60-90 minutes.
-
Maintain the temperature of the coupling mixture below 20 °C during the addition. The pH should be monitored and controlled.
-
As the reaction proceeds, the yellow pigment will precipitate from the solution.
-
After the addition is complete, stir the resulting pigment slurry for an additional 1-2 hours to ensure the reaction goes to completion.
5.4 Stage 3: Pigment Isolation and Finishing
-
Filter the crude pigment slurry using a Büchner funnel or filter press.
-
Wash the filter cake thoroughly with water until the filtrate is neutral and free of soluble salts.
-
Dry the washed pigment in an oven at 60-80 °C until a constant weight is achieved.
-
The dried pigment can then be de-agglomerated or milled to achieve the desired particle size distribution for its final application.
References
- 1. vibrantz.com [vibrantz.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Pigment Yellow 73 | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pigment yellow 73 | 13515-40-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 9. CN104016881A - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 10. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of PK-11195 (CAS 85532-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK-11195. As a high-affinity antagonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), PK-11195 is a critical tool in neuroscience and oncology research.[1] Its utility as a PET imaging agent for neuroinflammation and its potential as a chemosensitizing agent underscore the importance of a thorough understanding of its physicochemical characteristics.[2][3] This document details its known properties, outlines standard experimental protocols for their determination, and visualizes its key signaling pathways.
It is important to note that while the user initially inquired about CAS 13011-62-6, the provided context and requirements strongly indicated an interest in a molecule relevant to drug development and signaling pathways. Extensive research has identified PK-11195 (CAS 85532-75-8) as the compound of interest that aligns with these requirements.
Physicochemical Properties
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
| CAS Number | 85532-75-8 | |
| Molecular Formula | C₂₁H₂₁ClN₂O | |
| Molecular Weight | 352.86 g/mol | |
| Appearance | White solid | [4] |
| Melting Point | Not explicitly found in searched literature. | |
| Purity | ≥98% (HPLC) | [5] |
Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Solubility in DMSO | Soluble to 50 mM and 100 mM | [5] |
| Solubility in Ethanol | Soluble to 50 mM | [5] |
| Aqueous Solubility | Low solubility is reported.[6] Explicit quantitative data not found in searched literature. | [6] |
| LogP (Octanol-Water Partition Coefficient) | High lipophilicity is noted.[7] A specific experimentally determined value was not found in the searched literature. | [7] |
| pKa | Not explicitly found in searched literature. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. The following sections describe standard methodologies for determining key physicochemical parameters applicable to a molecule like PK-11195.
Determination of Melting Point
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
References
- 1. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [11C]PK11195 as a PET radiopharmaceutical [inis.iaea.org]
- 3. mdpi.com [mdpi.com]
- 4. 1-(2-CHLOROPHENYL)-N-METHYL-N-(1-METHYLPROPYL)-3-ISOQUINOLINECARBOXAMIDE | 85532-75-8 [chemicalbook.com]
- 5. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
Spectroscopic Analysis of Solvent Orange 45: A Technical Guide
Introduction
Solvent Orange 45, also identified by its CAS number 13011-62-6 and Colour Index name C.I. 11700, is a metal-complex solvent dye.[1][2][3] Its molecular structure consists of a central cobalt ion coordinated with two molecules of a monoazo dye ligand. This ligand is formed through the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-phenylbutanamide.[2] The resulting complex, with the representative molecular formula C₃₂H₂₄CoN₈O₁₀·H, exhibits a distinct orange hue and is utilized in various coloring applications, including wood stains, printing inks, and plastic coatings.[1][4]
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While specific, publicly available spectral data for this particular dye is limited, this document outlines the detailed experimental protocols for acquiring such data and presents the expected spectroscopic features based on its known chemical structure. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the analytical techniques used to characterize similar chromophores.
Chemical Structure of this compound
The structure of this compound is a cobalt(II) complex with two bidentate monoazo dye ligands.
Spectroscopic Data Summary
Due to the limited availability of public domain spectra for this compound, this section provides a summary of the expected spectroscopic characteristics. These are based on the functional groups present in the molecule and typical values for similar azo dyes and metal complexes.
Table 1: Expected UV-Visible Spectroscopic Data for this compound
| Parameter | Expected Value/Range | Comments |
| λmax | 400 - 500 nm | This absorption is attributed to the π → π* electronic transitions within the conjugated azo dye system. The exact wavelength will be solvent-dependent. |
| Molar Absorptivity (ε) | High | Azo dyes are strong chromophores, and a high molar absorptivity is expected, indicating intense color. |
Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift Range (ppm) | Assignment and Comments |
| ¹H NMR | 6.5 - 8.5 | Aromatic protons on the phenyl and nitrophenyl rings. The specific shifts and coupling patterns will depend on the substitution. |
| 2.0 - 2.5 | Methyl protons of the butanamide moiety. | |
| ~10 - 15 | Potential for a broad signal from the N-H proton of the butanamide, though this can be solvent and temperature-dependent. | |
| ¹³C NMR | 110 - 160 | Aromatic carbons. |
| 160 - 180 | Carbonyl carbons of the butanamide group. | |
| ~20 - 30 | Methyl carbon of the butanamide moiety. |
Table 3: Expected IR Spectroscopic Data for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 | N-H stretch | Amide |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (methyl) |
| ~1650 - 1680 | C=O stretch | Amide I band |
| ~1510 - 1560 & 1340-1380 | N=O asymmetric & symmetric stretch | Nitro group |
| ~1590 - 1610 | C=C stretch | Aromatic rings |
| ~1400 - 1450 | N=N stretch | Azo group (often weak or difficult to assign) |
| ~400 - 600 | Co-N / Co-O vibrations | Metal-ligand bonds |
Experimental Protocols
The following sections detail the methodologies for acquiring UV-Vis, NMR, and IR spectra for a metal-complex azo dye such as this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide) of known concentration. The solvent should be transparent in the visible region of the spectrum.[5] A series of dilutions are then prepared from the stock solution to determine the molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Blank Measurement: A cuvette filled with the pure solvent is used as a blank to zero the instrument and subtract any solvent absorption.[6]
-
Sample Measurement: The sample solutions are placed in quartz cuvettes, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.[7]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[6] A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert law compliance and calculate the molar absorptivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of protons and carbon atoms. Due to the paramagnetic nature of the Co(II) center, significant peak broadening in the NMR spectra is expected, which may complicate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required.
-
2D NMR (Optional): If signal assignment is complex, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[9]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.[10]
-
Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.[11]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in this compound.
Logical Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
The logical relationship between the chemical structure of this compound and its expected spectroscopic signals is depicted below.
Caption: Correlation of chemical structure to expected spectroscopic signals.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 13011-62-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 7. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 8. diva-portal.org [diva-portal.org]
- 9. scispace.com [scispace.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
Unveiling the Chemical Identity of Solvent Orange 45
Solvent Orange 45 is a synthetic dye classified under the solvent dye category, bearing the Colour Index number 11700.[1][2] It is recognized for its application in coloring a variety of materials, including wood stains, printing inks, paints, and plastics.[3][4][5] This technical guide delves into the fundamental chemical properties of this compound, specifically its molecular formula and weight, presenting the data in a clear, comparative format for researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
The molecular identity of this compound is complex, with sources indicating it is a cobalt complex. This results in variations in the reported molecular formula and weight, which can be attributed to the representation of either the organic ligand alone or the final metal complex. The table below summarizes the available data.
| Parameter | Value | Source |
| Molecular Formula (Ligand) | C16H14N4O5 | [1][2][6] |
| Molecular Weight (Ligand) | 342.31 g/mol | [1][2][6] |
| Molecular Formula (Cobalt Complex) | C32H24CoN8O10.H or C32H27CoN8O10 | [5][7] |
| Molecular Weight (Cobalt Complex) | 742.54 g/mol | [5][7] |
It is crucial for researchers to consider the form of this compound being referenced, as the presence of cobalt significantly alters its molecular weight and chemical properties. The single azo class structure of the organic component undergoes complexation with cobalt, typically in a 2:1 ligand-to-metal ratio.[2]
Synthesis Workflow
The manufacturing of this compound involves a multi-step chemical synthesis process. The logical relationship and workflow of this synthesis are illustrated in the diagram below. This process begins with the diazotization of an aromatic amine, followed by a coupling reaction and subsequent complexation with a cobalt salt.
Caption: Manufacturing workflow of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers and are not publicly available in the reviewed literature. However, the general manufacturing method involves the diazotization of 2-Amino-4-nitrophenol and its subsequent coupling with 3-Oxo-N-phenylbutanamide. The resulting product is then complexed with a cobalt agent, filtered, dried, and crushed to obtain the final dye.[2] For analytical purposes, standard techniques such as spectroscopy and chromatography would be employed to verify the structure and purity of the compound, though specific methodologies for this compound are not detailed in the available search results.
References
- 1. Solvent Orange 45 Manufacturer in Mumbai, Solvent Orange 45 Exporter [dyestuff.co.in]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dubayrox.com [dubayrox.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 6. This compound% Manufacturer in Mumbai, this compound% Exporter [dyestuff.co.in]
- 7. echemi.com [echemi.com]
Solvent Orange 45 Cobalt Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45, a monoazo dye, is a significant colorant in various industrial applications. Its utility is often enhanced through the formation of a metal complex, most notably with cobalt. This complexation leads to improved properties such as lightfastness, heat stability, and solubility in organic solvents. While primarily used in the manufacturing of inks, coatings, and plastics, the study of its formation and characteristics provides valuable insights into the coordination chemistry of azo dyes. This technical guide offers an in-depth exploration of the synthesis, properties, and experimental protocols related to the this compound cobalt complex. Although direct applications in drug development and specific biological signaling pathways have not been identified in current literature, the principles of its synthesis and chelation may be of interest to researchers in medicinal chemistry and material science.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C32H24CoN8O10·H | [1] |
| Molecular Weight | 742.54 g/mol | [2] |
| CAS Number | 13011-62-6 | [1] |
| Appearance | Orange Powder | [1] |
| Solubility (in MEK at 20°C) | ≥ 500 g/L | [1] |
| pH Value | 6.0-8.0 | [1] |
| Moisture Content | ≤ 2.0% | [1] |
| Heat Stability | Stable up to 180°C | [3] |
Experimental Protocols
The formation of the this compound cobalt complex is a two-step process: the synthesis of the azo dye ligand followed by its complexation with a cobalt salt.
Synthesis of the Azo Dye Ligand (2-[(2-Hydroxy-5-nitrophenyl)azo]-N-phenyl-3-oxobutanamide)
This procedure involves the diazotization of 2-amino-4-nitrophenol and its subsequent coupling with acetoacetanilide.
Materials:
-
2-Amino-4-nitrophenol
-
Acetoacetanilide
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Methanol
Procedure:
-
Diazotization of 2-Amino-4-nitrophenol:
-
Dissolve a specific molar equivalent of 2-amino-4-nitrophenol in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture, maintaining the temperature below 5°C.
-
Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve an equimolar amount of acetoacetanilide in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the acetoacetanilide solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by the controlled addition of sodium hydroxide solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
The resulting orange precipitate is the azo dye ligand.
-
-
Isolation and Purification:
-
Filter the precipitated dye using suction filtration.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Dry the purified dye in a vacuum oven at 60-70°C.
-
Formation of the 1:2 Cobalt Complex
This step involves the chelation of the synthesized azo dye ligand with a cobalt(II) salt.
Materials:
-
Synthesized azo dye ligand
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O) or another suitable cobalt salt
-
Methanol or another suitable organic solvent
-
Sodium hydroxide (NaOH) or another base
Procedure:
-
Complexation Reaction:
-
Dissolve two molar equivalents of the azo dye ligand in methanol.
-
In a separate flask, dissolve one molar equivalent of cobalt(II) chloride hexahydrate in methanol.
-
Slowly add the cobalt salt solution to the dye solution with constant stirring.
-
Adjust the pH of the mixture to approximately 8 using a methanolic solution of sodium hydroxide to facilitate deprotonation of the ligand and complex formation.[4]
-
Heat the reaction mixture to reflux (around 70°C) and maintain for 2-3 hours with continuous stirring.[4]
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The cobalt complex will precipitate out of the solution.
-
Filter the precipitate and wash it with methanol to remove any unreacted starting materials.
-
Dry the final product, the this compound cobalt complex, in a vacuum oven.
-
Characterization Data
The following table presents typical characterization data for azo dye cobalt complexes, which can be used as a reference for the analysis of this compound.
| Analysis Technique | Expected Observations | Reference |
| UV-Visible Spectroscopy | The azo dye ligand exhibits a maximum absorption (λmax) in the visible region. Upon complexation with cobalt, a bathochromic (red) shift in the λmax is typically observed, indicating the interaction between the metal and the ligand. For a similar azo dye, the ligand absorbed at 470 nm, while the cobalt complex absorbed at 473 nm.[4] | [4] |
| Infrared (IR) Spectroscopy | A shift in the stretching frequency of the N=N bond is expected upon complexation. For a comparable azo dye, the -N=N- stretching vibration shifted from 1513.3 cm-1 in the free ligand to 1457.4 cm-1 in the cobalt complex.[4] The disappearance or significant broadening of the O-H stretching band of the ligand is also anticipated due to deprotonation and coordination to the cobalt ion. | [4] |
Visualizations
Synthesis Workflow of this compound Cobalt Complex
Caption: Synthesis workflow for the this compound cobalt complex.
Logical Relationship of Property Enhancement via Metal Complexation
References
An In-depth Guide to Synonyms and Alternative Names for Solvent Orange 45
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a comprehensive overview of the various synonyms and alternative names for Solvent Orange 45, a metal complex solvent dye. Understanding these alternative nomenclatures is crucial for accurate literature review, database searching, and unambiguous communication in a scientific context.
Chemical Identity
This compound is chemically identified as a cobalt complex of a monoazo dye.[1][2] Its fundamental properties are essential for its classification and are summarized below.
| Property | Value |
| CAS Registry Number | 13011-62-6[1][2][3][4][5][6][7][8][9][10] |
| Colour Index Name | C.I. This compound[1][2] |
| Colour Index Number | 11700[1][3][4] |
| Molecular Formula | C₁₆H₁₄N₄O₅ (for the single azo dye)[1][3][4], C₃₂H₂₇CoN₈O₁₀ (for the cobalt complex)[5][11][9] |
| Molecular Weight | 342.31 g/mol (for the single azo dye)[1][3][4], ~742.54 g/mol (for the cobalt complex)[2][5] |
| EINECS Number | 235-861-3[2][6][11][9][10] |
Synonyms and Alternative Chemical Names
The compound is known by a variety of synonyms and alternative names in scientific literature and commercial databases. These can be broadly categorized as follows:
Common Synonyms:
Systematic and Other Chemical Names:
-
Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]acetoacetanilidato(2-)]cobaltate(III)[2]
-
Cobaltate(1-), bis[2-[[2-(hydroxy-κO)-5-nitrophenyl]azo-κN1]-3-(oxo-κO)-N-phenylbutanamidato(2-)]-, hydrogen[2]
-
2-[(2-Hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutanamide cobalt complex (2:1)[2]
Trade and Commercial Names
This compound is marketed under a wide array of trade names by various manufacturers. These names are frequently encountered in commercial and industrial contexts.
Selected Trade Names:
-
Dikai this compound[1]
It is important to note that while this guide provides a comprehensive list of synonyms and alternative names, the field of chemical manufacturing is dynamic, and new trade names may emerge. Researchers are advised to use the CAS Registry Number (13011-62-6) as the most reliable identifier for this compound across different databases and publications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. Solvent Orange 45 Manufacturer in Mumbai, Solvent Orange 45 Exporter [dyestuff.co.in]
- 4. This compound% Manufacturer in Mumbai, this compound% Exporter [dyestuff.co.in]
- 5. ko.tnjchem.com [ko.tnjchem.com]
- 6. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 7. This compound | 13011-62-6 [chemicalbook.com]
- 8. elitepigment.com [elitepigment.com]
- 9. Dimacolor metal complex dyes,Solvent Orange 3RE,this compound [dimacolor.com]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. colorkem.com [colorkem.com]
- 12. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
An In-depth Technical Guide to the Manufacturing Process of 2-Amino-4-nitrophenol Azo Dyes
This guide provides a comprehensive overview of the manufacturing process for azo dyes derived from 2-Amino-4-nitrophenol, with a specific focus on the synthesis of C.I. Mordant Brown 33. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and a visual representation of the process workflow.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their synthesis is a cornerstone of industrial organic chemistry, with applications ranging from textiles to printing inks.[1] The manufacturing process typically involves a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component.[1]
2-Amino-4-nitrophenol is a key intermediate in the synthesis of various azo dyes, contributing to the final properties of the colorant.[2][3] This guide will detail the synthesis of a specific azo dye, C.I. Mordant Brown 33, which is produced by the diazotization of 2-Amino-4-nitrophenol and its subsequent coupling with 2,4-diaminobenzenesulfonic acid.[4][5]
Synthesis of the Starting Material: 2-Amino-4-nitrophenol
The primary precursor for the target azo dye is 2-Amino-4-nitrophenol. A common method for its preparation is the selective reduction of 2,4-dinitrophenol.[2][6]
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol
This protocol is based on the partial reduction of 2,4-dinitrophenol using sodium sulfide.[6]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 liters of water.[6]
-
Addition of Reagents: To the stirred suspension, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated (28%) aqueous ammonia. Heat the mixture to 85°C.[6]
-
Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. Add the sodium sulfide in approximately 100 g portions at 5-minute intervals. The reaction temperature should be maintained between 80-85°C, using external cooling if necessary.[6]
-
Completion and Filtration: After the final addition of sodium sulfide, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel.[6]
-
Crystallization: Transfer the hot filtrate to a 5-liter round-bottomed flask and cool it overnight with cold water to induce crystallization.[6]
-
Purification: Collect the crude crystals by filtration. Dissolve the solid in 1.5 liters of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml). The color of the solution will change from dark red to olive brown at the endpoint. Add an additional 10 ml of acetic acid after the endpoint is reached.[6]
-
Decolorization and Final Crystallization: Add 10 g of activated carbon (Norit) to the acidified solution, heat to boiling, and filter while hot. Cool the filtrate to 20°C to obtain the purified 2-Amino-4-nitrophenol crystals.[6]
-
Drying: Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The yield of 2-amino-4-nitrophenol melting at 140–142°C is typically in the range of 64–67%.[6]
Table 1: Reactants for the Synthesis of 2-Amino-4-nitrophenol
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Dinitrophenol | 184.11 | 300 g | 1.63 |
| Ammonium Chloride | 53.49 | 600 g | 11.6 |
| Sodium Sulfide (60%) | 78.04 | 700 g | 5.4 |
| Concentrated Ammonia (28%) | 17.03 (as NH₃) | 100 ml | - |
| Glacial Acetic Acid | 60.05 | ~110 ml | - |
Manufacturing of 2-Amino-4-nitrophenol Azo Dye (C.I. Mordant Brown 33)
The synthesis of C.I. Mordant Brown 33 involves two primary stages: the diazotization of 2-Amino-4-nitrophenol and the subsequent azo coupling with 2,4-diaminobenzenesulfonic acid.[4][5]
3.1. Stage 1: Diazotization of 2-Amino-4-nitrophenol
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[1][7]
Experimental Protocol: Diazotization
-
Preparation of Amine Salt: In a suitable reaction vessel, prepare a mixture of 154.12 g (1.0 mole) of 2-Amino-4-nitrophenol, 260 g of 31% hydrochloric acid, and 1500 parts of water.[5][8]
-
Cooling: Cool the mixture to 0-5°C using an ice bath with constant stirring.[1][7]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 69.0 g (1.0 mole, with a slight excess often used, e.g., 1.05 moles) of sodium nitrite in cold distilled water.[1][5]
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension while maintaining the temperature between 0 and 5°C and stirring continuously.[1] The formation of the diazonium salt is indicated by a slight color change.[1] The resulting solution should be used immediately in the next step.
Table 2: Reactants for the Diazotization of 2-Amino-4-nitrophenol
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | ~1.0-1.05 |
| Hydrochloric Acid (31%) | HCl | 36.46 | ~2.5-3.0 |
3.2. Stage 2: Azo Coupling Reaction
The diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, in this case, 2,4-diaminobenzenesulfonic acid, to form the azo dye.[1]
Experimental Protocol: Azo Coupling
-
Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve 188.19 g (1.0 mole) of 2,4-diaminobenzenesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution) and cool to 0-5°C in an ice bath.[4][5]
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form.[1] Maintain the temperature below 10°C throughout the addition.
-
Completion: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.[1]
-
Isolation and Purification: The product, C.I. Mordant Brown 33, is then isolated by salting out with sodium chloride, followed by filtration, washing, and drying.[5]
Table 3: Reactants for the Azo Coupling Reaction
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-4-nitrophenol Diazonium Salt | - | - | 1.0 |
| 2,4-Diaminobenzenesulfonic Acid | C₆H₈N₂O₃S | 188.19 | 1.0 |
Table 4: Raw Material Consumption for C.I. Mordant Brown 33 (per ton of product)
| Raw Material | Quantity ( kg/t ) |
| 2-Amino-4-nitrophenol (100%) | 240 |
| m-Phenylenediamine-4-sulfonic acid (100%) | 340 |
| Hydrochloric Acid (31%) | 260 |
| Sodium Nitrite (98%) | 125 |
| Soda Ash (industrial) | 30 |
| Ammonium Sulfate | 30 |
| Disodium Hydrogen Phosphate | 6 |
| Refined Salt | 1050 |
| Turkey Red Oil | 5 |
Note: The data in this table is sourced from an industrial production context and may include additives and processing aids.[5]
Process Workflow Visualization
The following diagram illustrates the key stages in the manufacturing process of the 2-Amino-4-nitrophenol azo dye, C.I. Mordant Brown 33.
Caption: Workflow for the synthesis of C.I. Mordant Brown 33.
Conclusion
The manufacturing of 2-Amino-4-nitrophenol azo dyes, exemplified by the synthesis of C.I. Mordant Brown 33, is a well-established process rooted in the fundamental principles of organic chemistry. The two-stage process of diazotization and azo coupling requires careful control of reaction conditions, particularly temperature, to ensure high yield and purity of the final product. The protocols and data presented in this guide provide a detailed framework for the laboratory-scale synthesis and a basis for understanding the industrial production of this class of dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 8. US2117707A - Azo dye - Google Patents [patents.google.com]
Thermal Stability and Degradation of Solvent Orange 45: A Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Solvent Orange 45 (CAS No. 13011-62-6), a metal complex azo dye. Due to the limited availability of specific, publicly accessible quantitative thermal analysis data for this compound, this guide synthesizes known general stability information with established analytical methodologies and theoretical degradation pathways based on structurally related azo dyes. It offers detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and proposes a likely thermal degradation mechanism. This document is intended to equip researchers with the foundational knowledge and procedural framework to assess the thermal properties of this compound.
Introduction to the Thermal Properties of this compound
This compound is a solvent-soluble dye characterized by a single azo group (-N=N-) and the formation of a cobalt complex.[1] The thermal stability of such dyes is a critical parameter, influencing their application in various industrial processes, including inks, plastics, and coatings, where they may be subjected to elevated temperatures.[2] Generally, the degradation of azo dyes is initiated by the cleavage of the azo bond, which is the most thermally labile part of the molecule, often leading to the formation of aromatic amines.
General Thermal and Physicochemical Properties
The available data on the thermal and physical properties of this compound are summarized below. It is consistently reported to be stable up to at least 180°C.
| Property | Value | Source(s) |
| Heat Resistance | Stable up to 180°C; 180°C min; 200°C min | [3][4] |
| Chemical Stability | Stable under normal temperatures and pressures | [5] |
| Boiling Point | 554.3°C at 760 mmHg | [6] |
| Flash Point | 289.1°C | |
| Decomposition Temperature | No specific data available; hazardous decomposition products (irritating and toxic fumes and gases) are generated during a fire. | [5] |
| Molecular Formula | C₁₆H₁₄N₄O₅ (for the single azo dye ligand) | [1][4] |
| Molecular Structure | Single azo class; cobalt complex (1 mol cobalt to 2 moles of the single azo dye) | [1][4] |
Experimental Protocols for Thermal Analysis
The following sections outline generalized experimental protocols for TGA and DSC, which can be adapted for the specific analysis of this compound. These protocols are based on standard methodologies for organic compounds and dyes.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.
| Parameter | Description |
| Sample Preparation | Accurately weigh 3-10 mg of this compound powder into an inert TGA pan (e.g., alumina or platinum). |
| Instrument | A calibrated thermogravimetric analyzer. |
| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation. |
| Temperature Program | Equilibrate at 30°C. Ramp up to 600°C at a heating rate of 10°C/min. |
| Data Analysis | Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the temperature of maximum rate of mass loss (T_max). |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition.
| Parameter | Description |
| Sample Preparation | Accurately weigh 2-10 mg of this compound powder into a hermetically sealed aluminum DSC pan. |
| Instrument | A calibrated differential scanning calorimeter. |
| Reference | An empty, hermetically sealed aluminum pan. |
| Atmosphere | Nitrogen at a flow rate of 20-50 mL/min. |
| Temperature Program | Equilibrate at 30°C. Ramp up to a temperature just below the onset of decomposition determined by TGA (e.g., 300°C) at a heating rate of 10°C/min. |
| Data Analysis | Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. |
Proposed Thermal Degradation Pathway
In the absence of specific experimental data on the degradation products of this compound, a probable degradation pathway can be proposed based on its chemical structure and the known thermal behavior of azo dyes. The primary degradation event is expected to be the homolytic cleavage of the azo bond (-N=N-).
The manufacturing process of this compound involves the diazotization of 2-amino-4-nitrophenol and its coupling with 3-oxo-N-phenylbutanamide, followed by complexation with cobalt.[1][4] Thermal degradation would likely reverse a similar process, with the azo linkage being the weak point.
Caption: Proposed thermal degradation pathway for this compound.
Experimental and Analytical Workflow
A systematic approach is necessary for the comprehensive thermal analysis of a compound like this compound. The following workflow outlines the key steps from initial characterization to the identification of degradation products.
Caption: General experimental workflow for thermal analysis.
Conclusion
While specific quantitative data on the thermal decomposition of this compound is not widely published, its general heat resistance up to 180-200°C is established. For applications requiring higher temperature stability or for a more detailed understanding of its degradation profile, the experimental protocols for TGA and DSC outlined in this guide provide a robust starting point. The proposed degradation pathway, centered on the cleavage of the azo bond, is consistent with the behavior of related azo dyes and suggests that the primary degradation products are likely to be aromatic amines derived from its precursor molecules. Further investigation using techniques such as Pyrolysis-GC-MS is recommended for the definitive identification of these degradation products.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Photophysical Properties of C.I. 11700 (Pigment Yellow 3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. 11700, commercially known as Pigment Yellow 3, is a monoazo pigment widely utilized for its vibrant greenish-yellow hue. While primarily valued for its colorant properties in various industrial applications, there is a growing interest in understanding its photophysical behavior, particularly its potential for solid-state fluorescence. This technical guide provides a detailed overview of the known photophysical characteristics of C.I. 11700, including its chemical identity, spectral properties, and the theoretical basis for its potential luminescence. Due to a scarcity of direct experimental data on its fluorescence quantum yield and lifetime, this document draws upon analogous data from structurally related compounds and established experimental methodologies to provide a comprehensive resource for researchers. Detailed experimental protocols for key characterization techniques are also provided, alongside conceptual diagrams to illustrate the underlying photophysical processes and experimental workflows.
Chemical Identity and Structure
C.I. 11700 is chemically identified as 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide.[1] It belongs to the arylide yellow class of organic pigments.[2]
Table 1: Chemical and Physical Properties of C.I. 11700
| Property | Value | Reference |
| CI Name | Pigment Yellow 3 | [2][3] |
| CI Number | 11710 | |
| CAS Number | 6486-23-3 | [1] |
| Chemical Formula | C16H12Cl2N4O4 | [1] |
| Molar Mass | 395.2 g/mol | [1] |
| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide | [1] |
| Synonyms | Hansa Yellow 10G, Arylide Yellow 10G | |
| Appearance | Greenish-yellow powder | [3] |
| Melting Point | 254-258 °C | [3] |
Photophysical Properties
Absorption and Reflectance Spectroscopy
The color of C.I. 11700 arises from its strong absorption of light in the violet and blue regions of the visible spectrum, resulting in the reflection of yellow light. Reflectance spectroscopy is a key technique for characterizing the absorption properties of solid pigments.
Table 2: Spectral Properties of C.I. 11700
| Parameter | Wavelength (nm) | Data Source |
| Absorption Maximum (from Reflectance) | ~410 - 430 | Cultural Heritage Science Open Source |
Note: The absorption maximum is estimated from the inflection point of the reflectance spectrum.
Fluorescence Properties
Some azo pigments are known to exhibit solid-state fluorescence. While specific data for C.I. 11700 is lacking, studies on structurally related compounds, such as Pigment Yellow 101 (a bisazomethine pigment), suggest that intramolecular hydrogen bonds can play a crucial role in enabling fluorescence by providing rigidity and reducing non-radiative decay pathways. The presence of nitro and chloro substituents in the C.I. 11700 structure can also influence its electronic properties and, consequently, its fluorescence behavior. It is plausible that C.I. 11700 exhibits weak to moderate solid-state fluorescence, a hypothesis that warrants further experimental investigation.
Experimental Protocols
This section outlines the detailed methodologies for key experiments to characterize the photophysical properties of C.I. 11700.
Measurement of Reflectance Spectrum
Objective: To determine the absorption characteristics of solid C.I. 11700 powder.
Instrumentation:
-
A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).
-
A white reflectance standard (e.g., pressed BaSO4 or PTFE powder).
Procedure:
-
Sample Preparation: A sufficient amount of C.I. 11700 powder is placed in a sample holder with a quartz window. The powder should be packed to ensure a flat, opaque surface.
-
Instrument Setup: The spectrophotometer is calibrated using the white reflectance standard as a reference (100% reflectance). A baseline correction is performed with a light trap (0% reflectance).
-
Data Acquisition: The reflectance spectrum of the C.I. 11700 sample is recorded over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The reflectance data (R) can be converted to absorbance-like data using the Kubelka-Munk function: F(R) = (1-R)² / 2R. The wavelength of maximum absorption corresponds to the minimum in the reflectance spectrum.
Measurement of Solid-State Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process in solid C.I. 11700.
Instrumentation:
-
A spectrofluorometer equipped with an integrating sphere.
-
A calibrated light source (e.g., a xenon lamp).
-
A calibrated detector (e.g., a photomultiplier tube or CCD).
Procedure:
-
Sample Preparation: A thin, uniform layer of C.I. 11700 powder is prepared on a non-fluorescent substrate (e.g., a quartz slide).
-
Measurement of the Empty Sphere (Reference): The integrating sphere is placed in the spectrofluorometer, and the emission spectrum of the excitation light scattered by the sphere walls is measured.
-
Measurement of the Sample (Direct Excitation): The sample is placed in the integrating sphere, and the emission spectrum is recorded while directly exciting the sample. The spectrum will contain both scattered excitation light and the fluorescence emission from the sample.
-
Measurement of the Sample (Indirect Excitation): The sample is placed in the integrating sphere, but the excitation beam is directed to a portion of the sphere wall not occupied by the sample. The emission spectrum is recorded. This measures the fluorescence excited by the scattered light within the sphere.
-
Calculation: The fluorescence quantum yield (Φf) is calculated using the following equation:
Φf = (E_c - E_a) / (L_a - L_c)
where:
-
E_c is the integrated fluorescence emission of the sample.
-
E_a is the integrated fluorescence emission of the blank.
-
L_a is the integrated intensity of the excitation light scattered by the blank.
-
L_c is the integrated intensity of the excitation light scattered by the sample.
-
Visualization of Concepts and Workflows
Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for the photophysical characterization of C.I. 11700.
Jablonski Diagram of Photophysical Processes
Caption: Jablonski diagram illustrating the key photophysical processes.
Conclusion
C.I. 11700 (Pigment Yellow 3) is a commercially significant monoazo pigment whose photophysical properties are not yet fully elucidated in the public domain. Based on its chemical structure and analogy to other fluorescent azo pigments, it is reasonable to hypothesize that C.I. 11700 may exhibit solid-state fluorescence. This technical guide has provided a foundational understanding of its known properties and has outlined detailed experimental protocols for its comprehensive photophysical characterization. The provided conceptual diagrams serve to visualize the experimental workflow and the fundamental photophysical processes involved. Further research is encouraged to quantify the fluorescence quantum yield, lifetime, and other key photophysical parameters of C.I. 11700, which could open new avenues for its application beyond its traditional role as a colorant.
References
The Evolution of Stability and Hue: A Technical Guide to the Historical Development of Metal-Complex Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical development of metal-complex azo dyes. From their origins as a solution to the poor fastness of early synthetic dyes to their sophisticated modern applications, this document traces the key scientific milestones and innovations. It offers a comprehensive overview of their synthesis, underlying chemical principles, and performance characteristics, with a focus on providing actionable data and detailed experimental methodologies for today's researchers.
From In-Situ Complexation to Pre-metallized Dyes: A Historical Perspective
The journey of azo dyes began in the mid-19th century, introducing a vibrant and versatile new palette to the world. However, the initial mono-azo dyes often suffered from poor fastness to washing and light. The first significant advancement to address this shortcoming was the development of mordant dyes. The pioneering metallizable azo dye, Alizarin Yellow R, was discovered in 1887.[1][2] Its application involved a two-step process where the dye was first applied to a textile fiber, such as wool, and then treated with a metal salt, typically a chromium salt, to form an insoluble metal-dye complex directly on the fiber (in-situ).[1] While this method improved fastness, it was often cumbersome and could lead to uneven coloration and damage to the fibers.[1]
The early 20th century saw a pivotal shift from mordanting to the development of pre-metallized dyes, where the metal ion was incorporated into the dye molecule during manufacturing. This innovation offered superior consistency and ease of application. In 1912, R. Bohn of BASF synthesized the first chromium complex dyes containing sulfo-groups. The application of these dyes was made possible by Ciba's discovery of a dyeing process using a strongly acidic dyebath. These early pre-metallized dyes were typically 1:1 metal-complex dyes , where one metal atom is complexed with one dye molecule.
A further significant development occurred in the 1950s with the introduction of 1:2 metal-complex dyes . In these dyes, one metal atom is complexed with two dye molecules. These complexes, initially developed without sulfonic acid groups and containing nonionic solubilizing groups, could be applied from neutral to weakly acidic dyebaths, which minimized fiber damage. These dyeings were characterized by their high fastness to both light and wet treatments. Later, to enhance their hydrophilic properties for commercial reasons, sulfonic acid groups were reintroduced into the dye molecule.
The most common metals used in these complexes have historically been chromium and cobalt, with copper and nickel also being employed.[3] In recent decades, environmental concerns have driven research into alternatives to chromium and cobalt. This has led to a growing interest in iron-complexed azo dyes as a more environmentally friendly option. While early iron complexes often produced brown shades, research has expanded the color possibilities to include violets, blues, and blacks with good fastness properties.[2]
Caption: A generalized experimental workflow for the synthesis of a 1:2 chromium-complex azo dye.
Synthesis of a 1:2 Cobalt-Complex Azo Dye
This protocol outlines the synthesis of a 1:2 cobalt-complex from a pre-synthesized azo dye.
Materials:
-
Unmetallized azo dye (e.g., from 3-aminophenol and 1-naphthol)
-
Cobalt(II) chloride (CoCl₂)
-
Methanol
-
Sodium hydroxide (0.1M)
Procedure:
-
Preparation of Solutions: Dissolve 0.35g of the unmetallized azo dye in 30ml of methanol in a 50ml beaker. In a separate 50ml beaker, dissolve 0.45g of CoCl₂ in 30ml of methanol.
-
Mixing and pH Adjustment: Mix the two solutions together. Adjust the pH of the mixture to 8 using 0.1M NaOH.
-
Complexation: Stir and heat the solution on a hot plate at 70°C for 30 minutes.
-
Isolation: The precipitated complex is filtered, washed with methanol, and dried.
Synthesis of a 1:2 Copper-Complex Azo Dye
This protocol details the synthesis of a copper-complex azo dye.
Materials:
-
Azo dye (e.g., Orange II)
-
Copper(II) chloride (CuCl₂)
-
Methanol
-
Sodium hydroxide (0.1M)
-
Distilled water
Procedure:
-
Preparation of Solutions: Dissolve 1.4g of the azo dye in 20ml of distilled water in a 250ml beaker (Beaker A). Dissolve 0.6g of CuCl₂ in 10ml of methanol in a 100ml beaker (Beaker B).
-
Heating and Mixing: Place Beaker A on a hot plate and heat to approximately 70-80°C until the azo dye is completely dissolved. While heating and stirring, carefully transfer the Cu(II) solution from Beaker B into Beaker A.
-
Complexation: Continue heating and stirring the mixture for 5-10 minutes. Add 5ml of 0.1M NaOH to the mixture and continue to heat and stir at 80°C for two hours.
-
Isolation: Allow the mixture to cool, then filter to collect the precipitated complex. Wash the product and dry it.
Synthesis of an Iron-Complex Azo Dye
This protocol describes the synthesis of an iron-complex azo dye.
Materials:
-
Unmetallized azo dye (e.g., from 3-aminophenol and saccharine)
-
Iron(III) chloride (FeCl₃)
-
Methanol
-
Sodium hydroxide (0.1M)
Procedure:
-
Preparation of Solutions: Transfer 0.25g of the unmetallized azo dye into a beaker and add 50ml of methanol. In a separate beaker, dissolve 0.45g of FeCl₃ in 70ml of methanol.
-
Mixing and pH Adjustment: Mix the two solutions together and adjust the pH to 8 using 0.1M NaOH.
-
Complexation: Stir the solution and heat it on a hot plate at 70°C for 30 minutes.
-
Isolation: Allow the mixture to stand for 24 hours before filtering. Wash the collected precipitate with methanol and dry.
Visualization of Key Processes and Relationships
Comparison of Dyeing Processes: Mordant vs. Premetallized Dyes
The application of mordant dyes and premetallized dyes to textile fibers involves fundamentally different workflows. The following diagram illustrates these differences.
dot
Caption: A comparison of the workflows for mordant and premetallized dyeing processes.
General Signaling Pathway of Metal-Complex Dye Interaction with Substrate
While metal-complex azo dyes are not typically associated with intracellular signaling pathways in the context of drug development, their interaction with substrates like protein fibers (wool, silk, nylon) can be represented as a logical relationship of bond formation.
dot
Caption: Logical relationships of bond formation between a metal-complex dye and a protein fiber.
References
Methodological & Application
Application Notes and Protocols for Staining Polymer Films with Solvent Orange 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45 is a metal complex solvent dye known for its vibrant orange hue and excellent solubility in a variety of organic solvents.[1] In the realm of polymer science and material analysis, this dye serves as an effective staining agent for the visualization and morphological assessment of polymer films. Its mechanism of action involves the dissolution of the dye within the polymer matrix, making it particularly suitable for amorphous polymers or the amorphous regions of semi-crystalline polymers. This document provides a detailed protocol for the application of this compound in staining polymer films for microscopic analysis.
Data Presentation
The following table summarizes the key properties and recommended starting parameters for staining with this compound. These values are intended as a guide and may require optimization based on the specific polymer, film thickness, and desired staining intensity.
| Parameter | Value/Range | Notes |
| CAS Number | 13011-62-6 | - |
| Molecular Formula | C₁₆H₁₄N₄O₅ (as free ligand) | The commercial product is a cobalt complex. |
| Appearance | Deep yellow to orange powder | [2] |
| Solubility | ||
| Methyl Ethyl Ketone (MEK) | >500 g/L | [2] |
| Ethanol | High | [3] |
| Toluene | Moderate | |
| Acetone | High | |
| Water | Insoluble | |
| Recommended Staining Concentration | 0.01% - 0.5% (w/v) | Start with a lower concentration and increase as needed. |
| Recommended Incubation Time | 5 - 60 minutes | Highly dependent on polymer type, thickness, and solvent. |
| Typical Solvents for Staining Solution | Ethanol, Methanol, Acetone, MEK, or mixtures with water | The choice of solvent can influence the rate and depth of staining.[3] |
Experimental Protocols
This section details the recommended procedure for staining polymer films with this compound.
Materials
-
This compound dye
-
Polymer film samples (e.g., PET, PS, PMMA, PVC)
-
Staining solution solvent (e.g., Ethanol, Acetone)
-
Rinsing solvent (e.g., Ethanol, Isopropanol)
-
Deionized water
-
Glass beakers or petri dishes
-
Forceps
-
Microscope slides and coverslips
-
Light microscope
Protocol: Solvent-Based Staining of Polymer Films
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound at 1% (w/v) in a suitable organic solvent such as acetone or ethanol.
-
From the stock solution, prepare a working staining solution with a concentration ranging from 0.01% to 0.5% (w/v) by diluting it with the same solvent. The optimal concentration will depend on the polymer type and film thickness.
-
-
Staining Procedure:
-
Place the polymer film sample in a clean glass container (e.g., beaker or petri dish).
-
Add a sufficient volume of the staining solution to completely immerse the film.
-
Incubate the film in the staining solution for a duration of 5 to 60 minutes at room temperature. The incubation time should be optimized; thicker or more crystalline films may require longer staining times. Gentle agitation can facilitate uniform staining.
-
-
Washing and Rinsing:
-
Using forceps, carefully remove the polymer film from the staining solution.
-
Briefly rinse the film with the same solvent used for the staining solution to remove excess, unbound dye from the surface.
-
Perform a second rinse with a more volatile and miscible solvent like isopropanol to ensure complete removal of the staining solution.
-
Finally, rinse the film with deionized water to remove any residual solvent.
-
-
Drying and Mounting:
-
Allow the stained polymer film to air-dry completely in a dust-free environment.
-
Once dry, the stained film can be mounted on a microscope slide for observation. A coverslip can be placed over the film for better imaging.
-
-
Microscopic Examination:
-
Examine the stained polymer film under a light microscope. The stained regions will appear in shades of orange, allowing for the visualization of the polymer's morphology, including features like cracks, domains, or phase separation.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the staining protocol for polymer films using this compound.
Caption: Workflow for this compound staining of polymer films.
Interaction Pathway
The staining mechanism of this compound relies on its physical dissolution and diffusion into the polymer matrix. This process is primarily governed by the principles of "like dissolves like," where the non-polar nature of the dye facilitates its interaction with the polymer chains.
Caption: Mechanism of this compound interaction with polymer films.
References
Application Notes: Solvent Orange 45 in Non-Aqueous Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45 (C.I. 11700; CAS No. 13011-62-6) is a metal-complex solvent dye known for its vibrant orange hue and excellent solubility in various organic solvents.[1][2] While its primary applications are in industrial settings such as inks, coatings, and plastics, its properties may be of interest for laboratory applications requiring a soluble, non-aqueous colorimetric agent.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in non-aqueous solvent systems for research purposes.
Physicochemical Properties
This compound is a dark yellow or orange powder.[3][4] It is a cobalt-metal complex of a monoazo dye.[5] It is generally insoluble in water and benzene but exhibits good solubility in a range of organic solvents.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative specifications and solubility profile of this compound.
Table 1: Technical Specifications of this compound
| Property | Specification | Source |
|---|---|---|
| Appearance | Orange Powder | [3] |
| Dyeing Strength | 98-102% | [3] |
| pH Value | 6.0-8.0 | [3] |
| Moisture Content | ≤ 2.0% | [3] |
| Solubility in MEK (20°C) | ≥ 500 g/L | [3] |
| Insolubles in MEK | ≤ 1.0% |[3] |
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent Class | Specific Solvents | Solubility | Source |
|---|---|---|---|
| Ketones | Methyl Ethyl Ketone (MEK), Acetone | High | [3][6] |
| Alcohols | Ethanol | Soluble | [6] |
| Glycol Ethers | - | Soluble | [2] |
| Esters | - | Soluble | [2] |
| Aromatic Hydrocarbons | Benzene | Insoluble | [4][5] |
| Aqueous | Water | Insoluble |[4][5][6] |
Experimental Protocols
Safety Precautions: Before proceeding with any protocol, consult the Safety Data Sheet (SDS). This compound may cause eye, skin, and respiratory irritation.[7] It is toxic to aquatic life with long-lasting effects.[8] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
Protocol 1: Preparation of a Stock Solution in Methyl Ethyl Ketone (MEK)
This protocol describes the preparation of a 10% (w/v) stock solution of this compound in MEK.
Materials:
-
This compound powder
-
Methyl Ethyl Ketone (MEK), analytical grade
-
Volumetric flask with stopper
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mL solution, weigh 1.0 g of the dye.
-
Dissolution: Transfer the powder into the volumetric flask. Add approximately 7 mL of MEK.
-
Mixing: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir until the dye is completely dissolved. This should occur readily due to its high solubility.[3]
-
Final Volume: Once dissolved, carefully add MEK to the flask until the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7]
Protocol 2: General Procedure for Staining Non-Aqueous Polymer Films
This protocol provides a general method for using this compound as a colorimetric stain for hydrophobic polymer films for visualization or characterization purposes.
Materials:
-
Polymer film (e.g., polystyrene, polycarbonate)
-
This compound stock solution (from Protocol 1)
-
Suitable rinsing solvent (e.g., ethanol, isopropanol)
-
Petri dish or staining jar
-
Forceps
-
Air or nitrogen stream for drying
Procedure:
-
Preparation: Prepare a dilute working solution (e.g., 0.1% w/v) from the stock solution using the same solvent (MEK) or another compatible solvent.
-
Immersion: Place the polymer film into a petri dish. Using forceps, fully immerse the film in the staining solution.
-
Incubation: Cover the dish and allow the film to incubate for a specified time (e.g., 1-10 minutes). The optimal time will depend on the polymer and desired color intensity.
-
Rinsing: Remove the film from the staining solution using forceps. Briefly dip it into a beaker containing the rinsing solvent to remove excess, unbound dye.
-
Drying: Dry the stained film using a gentle stream of air or nitrogen.
-
Analysis: The stained film can now be analyzed (e.g., light microscopy, spectrophotometry).
Logical Relationships
Solvent Selection for Non-Aqueous Applications
The choice of solvent is critical for the successful application of this compound. The following diagram illustrates the decision-making process for selecting an appropriate non-aqueous solvent. The primary considerations are the dye's solubility and the solvent's compatibility with the experimental system (e.g., substrate, analytical method).
References
- 1. nbinno.com [nbinno.com]
- 2. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound | 13011-62-6 [chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]
- 7. cncolorchem.com [cncolorchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Application of C.I. 11700 in Printing Ink Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 11700, also known as Pigment Yellow 65, is a monoazo pigment that provides a brilliant reddish-yellow shade.[1] It is valued in various applications for its good resistance to solvents, light, acid, and alkali, as well as its high hiding power.[1] In the formulation of printing inks, C.I. 11700 is a versatile pigment suitable for both water-based and solvent-based systems. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of C.I. 11700 in printing ink formulations.
Physicochemical Properties of C.I. 11700 (Pigment Yellow 65)
A comprehensive understanding of the pigment's properties is crucial for successful ink formulation. The following table summarizes the key physicochemical and fastness properties of C.I. 11700.
| Property | Value | Reference |
| Chemical Class | Monoazo | [1] |
| C.I. Name | Pigment Yellow 65 | [1] |
| C.I. Number | 11740 | |
| CAS Number | 6528-34-3 | |
| Appearance | Yellow Powder | |
| Shade | Reddish Yellow | [1] |
| Oil Absorption (ml/100g) | 35-45 | |
| Density (g/cm³) | 1.6 | |
| pH Value | 6.0-7.5 | |
| Heat Resistance | 150 °C | |
| Light Fastness (BWS) | 6-7 | |
| Acid Resistance (1-5) | 5 | |
| Alkali Resistance (1-5) | 5 | |
| Water Resistance (1-5) | 5 | |
| Ethanol Resistance (1-5) | 4 | |
| Xylene Resistance (1-5) | 3 |
Application Notes
C.I. 11700 is recommended for various printing ink applications, including water-based and solvent-based flexographic and gravure inks, as well as for textile printing. Its good dispersibility is a key characteristic for achieving stable and high-quality inks. However, its color strength is considered lower than some other yellow pigments, which may necessitate higher pigment loading in certain formulations.[1]
Water-Based Ink Formulations
In water-based inks, the dispersion of C.I. 11700 is critical to achieving stability and desired color properties. The use of appropriate dispersing agents and grinding techniques is essential. A typical water-based ink formulation consists of the pigment, a binder (often an acrylic resin), water as the primary solvent, and various additives to control properties like viscosity, foaming, and drying time.
Solvent-Based Ink Formulations
For solvent-based inks, C.I. 11700 exhibits good resistance to many common organic solvents. These formulations typically use solvents like alcohols, esters, and glycol ethers. The choice of binder is crucial for adhesion to various substrates and for the overall performance of the printed ink film.
Experimental Protocols
The following protocols provide a starting point for the formulation and testing of printing inks containing C.I. 11700. Researchers should optimize these formulations based on their specific application requirements and available equipment.
Protocol 1: Preparation of a Water-Based Flexographic Ink
This protocol describes the preparation of a water-based flexographic ink using C.I. 11700.
Materials:
| Component | Function | Example Product | Weight (%) |
| C.I. 11700 (Pigment Yellow 65) | Colorant | - | 15.0 |
| Styrene-Acrylic Resin Emulsion | Binder | Joncryl® 678 | 40.0 |
| Dispersing Agent | Pigment Wetting & Stabilization | Disperbyk®-190 | 2.0 |
| Deionized Water | Solvent | - | 38.0 |
| Defoamer | Foam Control | BYK®-024 | 0.5 |
| Ammonia (28%) | pH Adjuster | - | 1.0 |
| Propylene Glycol | Humectant/Drying Retarder | - | 3.5 |
Equipment:
-
High-speed disperser (e.g., Dispermat®)
-
Bead mill
-
Viscometer (e.g., Brookfield or Zahn cup)
-
pH meter
-
Grindometer
Procedure:
-
Premix Preparation: In a suitable vessel, combine the deionized water, dispersing agent, and ammonia. Stir until all components are fully dissolved.
-
Pigment Addition: While stirring the premix at low speed with the high-speed disperser, slowly add the C.I. 11700 pigment powder.
-
Dispersion: Increase the speed of the disperser to create a vortex and disperse the pigment for 20-30 minutes, or until the pigment is thoroughly wetted.
-
Milling: Transfer the pigment dispersion to a bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm zirconia beads). Mill the dispersion until the desired particle size and fineness of grind are achieved (typically <10 µm on a grindometer).
-
Let-down: In a separate vessel, combine the styrene-acrylic resin emulsion, defoamer, and propylene glycol.
-
Final Ink Formulation: Slowly add the milled pigment concentrate to the let-down phase under gentle agitation. Continue mixing for 15-20 minutes until the ink is homogeneous.
-
Quality Control: Measure and adjust the final ink properties such as viscosity, pH, and color to meet the desired specifications.
Protocol 2: Preparation of a Solvent-Based Gravure Ink
This protocol outlines the preparation of a solvent-based gravure ink using C.I. 11700.
Materials:
| Component | Function | Example Product | Weight (%) |
| C.I. 11700 (Pigment Yellow 65) | Colorant | - | 12.0 |
| Nitrocellulose Resin | Binder | - | 20.0 |
| Plasticizer | Flexibility | Dioctyl Phthalate (DOP) | 3.0 |
| Ethanol | Solvent | - | 40.0 |
| Ethyl Acetate | Solvent | - | 24.5 |
| Wetting and Dispersing Agent | Pigment Wetting & Stabilization | Solsperse® 32000 | 0.5 |
Equipment:
-
High-speed disperser
-
Ball mill or bead mill
-
Viscometer (e.g., Ford cup or rotational viscometer)
-
Spectrophotometer
Procedure:
-
Resin Solution Preparation: In a mixing vessel, dissolve the nitrocellulose resin and plasticizer in the ethanol and ethyl acetate solvent blend. Mix until a clear solution is obtained.
-
Pigment Dispersion: To the resin solution, add the wetting and dispersing agent and mix thoroughly. Slowly add the C.I. 11700 pigment powder under agitation with a high-speed disperser.
-
Milling: Disperse the mixture for 30 minutes, then transfer to a ball mill or bead mill. Mill until the desired fineness of grind and color strength are achieved.
-
Viscosity Adjustment: After milling, adjust the ink's viscosity to the target range for gravure printing by adding more of the solvent blend if necessary.
-
Final Quality Check: Evaluate the final ink for color, viscosity, and printability.
Performance Evaluation Protocols
Protocol 3: Viscosity Measurement
Objective: To determine the flow characteristics of the formulated ink.
Method:
-
For low-viscosity inks (Gravure/Flexo): Use a flow cup viscometer such as a Zahn cup or Ford cup according to ISO 2431 . Record the time it takes for the ink to flow out of the cup.
-
For higher-viscosity inks: Use a rotational viscometer (e.g., Brookfield) to measure the viscosity at a specified shear rate and temperature.
Protocol 4: Lightfastness Testing
Objective: To assess the resistance of the printed ink to fading when exposed to light.
Method:
-
Prepare a print of the ink on the desired substrate.
-
Expose the print to a controlled artificial light source (e.g., a xenon arc lamp) according to ISO 12040 .
-
Simultaneously expose a set of Blue Wool standards (ISO 105-B02).
-
Evaluate the degree of fading of the ink sample by comparing it to the fading of the Blue Wool standards. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).
Protocol 5: Color Strength and Shade Evaluation
Objective: To compare the color strength and shade of the formulated ink against a standard.
Method:
-
Prepare drawdowns of both the test ink and a standard ink side-by-side on a substrate.
-
Visually compare the color strength and shade under a standardized light source (e.g., D65).
-
For quantitative analysis, use a spectrophotometer to measure the CIELAB color coordinates (L, a, b) of both prints. Calculate the color difference (ΔE).
Visualizations
The following diagrams illustrate the workflows for the preparation of water-based and solvent-based inks.
Caption: Workflow for Water-Based Ink Formulation.
Caption: Workflow for Solvent-Based Ink Formulation.
References
Application Notes and Protocols: Solvent Orange 45 for Coloring Transparent Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Solvent Orange 45 to achieve transparent coloration in various plastics, with a focus on Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and Polystyrene (PS). Detailed protocols for incorporation via solvent casting and melt blending are provided, along with key performance data.
Introduction
This compound is a metal complex solvent dye known for its bright, transparent orange hue and good stability.[1] Its solubility in organic solvents and compatibility with a range of polymers make it a suitable candidate for coloring transparent plastics where clarity and vibrant color are desired.[1][2] This document outlines the physical and chemical properties of this compound and provides detailed methodologies for its application in laboratory and research settings.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This data is essential for determining appropriate processing conditions and predicting the performance of the colored plastic.
Table 1: Properties of this compound
| Property | Value | References |
| C.I. Name | This compound | [3] |
| CAS Number | 13011-62-6 | [3][4] |
| Molecular Formula | C₃₂H₂₄CoN₈O₁₀ | [5] |
| Appearance | Orange to Deep Yellow Powder | [4][6] |
| Heat Resistance | 180 - 200 °C | [6] |
| Light Fastness (1-8 scale) | 5-6 | [6] |
| Solubility in MEK (20°C) | ≥ 500 g/L | [4] |
Application in Transparent Plastics
This compound is suitable for coloring amorphous thermoplastics such as Polystyrene (PS), Polymethyl Methacrylate (PMMA), and Polycarbonate (PC).[7][8] The choice of incorporation method depends on the polymer's properties and the desired final form of the colored plastic.
Recommended Concentration Range
The concentration of this compound will directly impact the intensity of the color. For achieving transparent shades, a general concentration range is recommended.
Table 2: Recommended Concentration of this compound for Transparent Plastics
| Plastic | Recommended Concentration (wt%) |
| Polystyrene (PS) | 0.05 - 0.28 |
| Polymethyl Methacrylate (PMMA) | 0.045 - 0.155 |
| Polycarbonate (PC) | 0.045 - 0.155 |
Note: These are starting ranges. Empirical testing is crucial to achieve the desired color intensity.
Experimental Protocols
Two primary methods for incorporating this compound into transparent plastics are detailed below: Solvent Casting and Melt Blending.
Protocol 1: Solvent Casting for PMMA Films
Solvent casting is a common laboratory technique for preparing thin, uniformly colored polymer films.[9][10]
Materials:
-
Polymethyl Methacrylate (PMMA) powder or pellets
-
This compound
-
Appropriate solvent (e.g., Toluene, Chloroform, or a mixture of MIBK-xylene)[11]
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Beaker
-
Pipette
-
Drying oven or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a polymer solution by dissolving a known weight of PMMA in a suitable solvent. The concentration will depend on the desired film thickness.
-
Stir the mixture with a magnetic stirrer until the PMMA is completely dissolved. This may take several hours.[10]
-
-
Dye Incorporation:
-
Prepare a stock solution of this compound in the same solvent.
-
Add the required volume of the dye stock solution to the polymer solution to achieve the target concentration (refer to Table 2).
-
Stir the mixture thoroughly to ensure uniform distribution of the dye.
-
-
Casting:
-
Pour the colored polymer solution into a clean, level glass petri dish.
-
Cover the dish loosely to allow for slow solvent evaporation and prevent dust contamination.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
For complete solvent removal, transfer the cast film to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (approx. 105°C) until a constant weight is achieved.[10]
-
-
Film Removal:
-
Carefully peel the dried, colored PMMA film from the casting surface.
-
Protocol 2: Melt Blending for Polycarbonate (PC) and Polystyrene (PS)
Melt blending is a standard industrial and laboratory method for incorporating additives into thermoplastics.
Materials:
-
Polycarbonate (PC) or Polystyrene (PS) pellets
-
This compound powder
-
Twin-screw extruder or similar melt blending equipment
-
Strand pelletizer (optional)
-
Injection molder or compression molder (for sample preparation)
Procedure:
-
Premixing:
-
Thoroughly dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.
-
In a separate container, create a physical premix of the polymer pellets and this compound powder at the desired concentration (refer to Table 2). Tumble mixing is recommended for uniform distribution.
-
-
Melt Blending:
-
Set the temperature profile of the extruder appropriate for the polymer being processed.
-
Polycarbonate: Typically 280-320°C.
-
Polystyrene: Typically 200-240°C.
-
-
Feed the premix into the extruder at a constant rate.
-
The screw speed should be set to ensure adequate mixing and residence time for the dye to dissolve completely in the polymer melt.
-
-
Extrusion and Pelletizing:
-
Extrude the molten, colored polymer through a die to form strands.
-
Cool the strands in a water bath.
-
Use a pelletizer to cut the strands into pellets.
-
-
Sample Preparation:
-
Dry the colored pellets thoroughly.
-
Use an injection molder or compression molder to produce test specimens (e.g., plaques, bars) for color and property analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows and the relationship between dye properties and plastic selection.
Caption: Experimental workflows for incorporating this compound into transparent plastics.
References
- 1. nbinno.com [nbinno.com]
- 2. dubayrox.com [dubayrox.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 5. echemi.com [echemi.com]
- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 7. Instructions for use of solvent dyes [chinainterdyes.com]
- 8. catalog.wlimg.com [catalog.wlimg.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for the Experimental Use of Solvent Orange 45 in Wood Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Solvent Orange 45, a metal-complex solvent dye, in the formulation and evaluation of wood coatings. The protocols outlined below are intended to serve as a baseline for research and development, allowing for systematic evaluation of the dye's performance characteristics.
Introduction
This compound is a premetallized solvent dye known for its vibrant orange hue, good solubility in organic solvents, and excellent light and heat stability.[1][2] These properties make it a candidate for use in wood stains and transparent coatings where enhancing the natural grain of the wood is desired.[3][4] As a metal-complex dye, it generally offers superior lightfastness compared to non-metallized dyes.[3][5] This document details the physical and chemical properties of this compound, provides protocols for its incorporation into wood coating systems, and outlines methods for performance evaluation.
Properties of this compound
A summary of the key technical specifications for this compound, compiled from various sources, is presented below. This data is essential for formulation development and for predicting the dye's behavior in different solvent and resin systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [6] |
| CAS Number | 13011-62-6 | [7] |
| Molecular Formula | C₁₆H₁₄N₄O₅ / C₃₂H₂₄CoN₈O₁₀·H | [8][9][10] |
| Appearance | Orange Powder | [1][7] |
| Solubility (g/L at 20°C) | ||
| Methyl Ethyl Ketone (MEK) | >500 | [3][7] |
| Ethyl Alcohol | 500 | [1] |
| 1-methoxy-2-propanol | 200 | [1] |
| Heat Resistance | 180 °C | [6][11] |
| Lightfastness (Blue Wool Scale) | 5-6 | [11][12] |
| pH Value | 6.0 - 8.0 | [3][7] |
| Moisture Content | ≤ 2.0% | [3][7] |
Experimental Protocols
The following protocols provide a framework for the preparation and testing of wood coatings containing this compound. Researchers should adapt these protocols based on their specific experimental goals and available equipment.
This protocol describes the preparation of a basic solvent-based wood stain using this compound.
Materials:
-
This compound powder
-
Solvent blend (e.g., a mixture of ketones, alcohols, and glycol ethers)
-
Binder resin (e.g., long oil alkyd resin, nitrocellulose lacquer)
-
Additives (e.g., wetting agents, UV absorbers - optional)
-
Wood substrate (e.g., maple, oak, pine), sanded to 180-grit
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent system in which this compound has high solubility. A common approach is to use a primary solvent like MEK or ethanol, with co-solvents to control evaporation rate and resin compatibility.
-
Dye Dissolution:
-
Accurately weigh the desired amount of this compound powder. A starting concentration range of 0.1% to 2.0% (w/w) is recommended for initial trials.
-
In a beaker, add the dye to the primary solvent under constant agitation with a magnetic stirrer.
-
Continue stirring until the dye is completely dissolved, which may take 15-30 minutes. Gentle warming (not exceeding 40°C) can aid dissolution but should be done with caution in a well-ventilated area away from ignition sources.
-
-
Binder Incorporation:
-
Slowly add the binder resin to the dye solution while stirring. The amount of binder will depend on the desired viscosity and film-forming properties. A typical starting point is a dye-to-binder ratio of 1:10 to 1:20.
-
If using co-solvents or additives, they can be added at this stage.
-
Continue stirring for an additional 15-20 minutes to ensure a homogenous mixture.
-
-
Viscosity Adjustment and Filtration:
-
Adjust the viscosity of the stain with additional solvent if necessary, to suit the application method (e.g., wiping, brushing, or spraying).
-
Filter the final stain formulation through a fine-mesh filter to remove any undissolved particles or impurities.
-
-
Application:
-
Apply the stain to the prepared wood substrate using the chosen method.
-
For wiping stains, allow the stain to penetrate the wood for a few minutes before wiping off the excess with a clean, lint-free cloth.
-
Allow the stained wood to dry completely according to the solvent system's evaporation rate before applying any topcoat.
-
This protocol is based on the principles of ASTM G154 to evaluate the resistance of the stained wood to fading upon exposure to UV light.[11][13][14]
Materials and Equipment:
-
Stained wood samples prepared according to Protocol 3.1
-
Control (unstained) wood samples
-
Fluorescent UV accelerated weathering apparatus (e.g., QUV tester) conforming to ASTM G154
-
UVA-340 fluorescent lamps
-
Spectrophotometer or colorimeter for color measurements
Procedure:
-
Initial Color Measurement:
-
Exposure Cycle:
-
Place the samples in the accelerated weathering apparatus.
-
Program the apparatus to run a cycle that simulates outdoor weathering. A common cycle is:
-
8 hours of UV exposure at 60°C using UVA-340 lamps.
-
4 hours of condensation at 50°C (dark cycle).
-
-
Repeat this cycle for a predetermined duration (e.g., 100, 250, 500 hours).
-
-
Periodic Evaluation:
-
At specified intervals, remove the samples from the apparatus.
-
Allow the samples to condition at standard laboratory conditions for at least 24 hours.
-
Measure the Lab* color coordinates of the exposed area of each sample.
-
-
Data Analysis:
-
Calculate the total color change (ΔE) for each sample at each interval using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]
-
Compare the ΔE* values of different formulations to assess their relative lightfastness. A lower ΔE* indicates better color stability.
-
Table 2: Example Data Table for Lightfastness Testing
| Formulation (this compound conc.) | Exposure Hours | Initial L | Initial a | Initial b | Final L | Final a | Final b | ΔE* |
| 0.5% | 0 | 0 | ||||||
| 0.5% | 100 | |||||||
| 0.5% | 250 | |||||||
| 1.0% | 0 | 0 | ||||||
| 1.0% | 100 | |||||||
| 1.0% | 250 |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the preparation of a solvent-based wood stain.
Caption: Workflow for accelerated lightfastness testing of wood coatings.
Safety and Handling
This compound is a chemical powder and should be handled in accordance with its Safety Data Sheet (SDS).
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if ventilation is inadequate.[8][15]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[8][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[15]
These application notes and protocols are intended to provide a starting point for the scientific investigation of this compound in wood coatings. It is expected that researchers will modify and expand upon these procedures to suit their specific research objectives.
References
- 1. micomlab.com [micomlab.com]
- 2. kta.com [kta.com]
- 3. ASTM D2244 Calculation of Color Tolerances and Color Differences-南京睿督科技有限公司 [fire-test.com]
- 4. krishnadyes.net [krishnadyes.net]
- 5. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]
- 6. youtube.com [youtube.com]
- 7. testinglab.com [testinglab.com]
- 8. WO2009108348A1 - Wood stain composition and finishing method - Google Patents [patents.google.com]
- 9. A Practical Approach to Wood Coloring with Liquid Dyes [primachemicals.com]
- 10. Stain Mixing, Wood Tones, and Color Theory [woodweb.com]
- 11. ASTM G154 | Q-Lab [q-lab.com]
- 12. chemie.worlee.de [chemie.worlee.de]
- 13. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. forgeway.com [forgeway.com]
- 15. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Application Notes and Protocols for Incorporating Solvent Orange 45 into Leather Finishes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45, a metal-complex solvent dye, offers a vibrant and stable orange hue for leather finishing applications.[1][2][3] Its excellent solubility in organic solvents, coupled with high light and heat stability, makes it a suitable candidate for achieving durable and high-quality finishes on various types of leather.[1][4] These application notes provide a detailed protocol for the preparation of a this compound stock solution, its application onto leather substrates, and the subsequent evaluation of the finished leather's performance.
Materials and Equipment
Materials
-
This compound (C.I. 11700) powder
-
Leather substrate (e.g., vegetable-tanned, chrome-tanned)
-
Solvents:
-
2-(2-ethoxyethoxy)ethanol (Carbitol)
-
Isopropanol
-
N-Methyl-2-pyrrolidone (NMP) - Use with caution and appropriate ventilation
-
-
Binder (e.g., nitrocellulose or polyurethane-based leather lacquer)
-
Plasticizer (if required by the binder)
-
Deionized water
-
Mild leather cleaner
-
Leather deglazer
-
Cotton cloths or pads
-
Wool daubers or sponges
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
-
Fume hood
-
Spray gun (HVLP - High Volume Low Pressure) or airbrush[5]
-
Drying oven or a well-ventilated area with controlled temperature
-
Crockmeter (for testing colorfastness to rubbing)
-
Xenon arc lamp apparatus (for testing lightfastness)
-
Grey Scale for assessing staining and change in color
Data Presentation: Formulation and Properties
Table 1: Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [6] |
| C.I. Number | 11700 | [3][6] |
| CAS Number | 13011-62-6 | [2][3][6] |
| Molecular Formula | C32H27CoN8O10 | [6] |
| Appearance | Orange Powder | [2][7] |
| Solubility (in MEK at 20°C) | ≥ 500 g/L | [2][7] |
| pH (of 10% solution) | 6.0 - 8.0 | [2][7] |
Table 2: Recommended Starting Formulation for this compound Stock Solution
| Component | Concentration (wt. %) | Purpose |
| This compound | 5 - 15% | Colorant |
| 2-(2-ethoxyethoxy)ethanol | 40 - 60% | Primary Solvent |
| Isopropanol | 30 - 50% | Co-solvent, aids in drying |
| N-Methyl-2-pyrrolidone (NMP) | 0 - 5% | Solubilizing aid (optional) |
Note: The optimal concentration of this compound will depend on the desired color depth and the specific leather substrate.
Experimental Protocols
Preparation of Leather Substrate
-
Cleaning: Thoroughly clean the leather surface with a mild leather cleaner to remove any dirt, oils, or residues.[8]
-
Deglazing: If the leather has an existing finish, apply a leather deglazer with a clean cloth in a circular motion to strip the old finish and allow for better dye penetration.[8]
-
Drying: Allow the leather to dry completely in a well-ventilated area before proceeding.
Preparation of this compound Finishing Solution
-
Solvent Mixture Preparation: In a glass beaker, prepare the desired solvent blend according to the ratios in Table 2.
-
Dye Dissolution: While stirring the solvent mixture with a magnetic stirrer in a fume hood, slowly add the pre-weighed this compound powder.
-
Homogenization: Continue stirring until the dye is completely dissolved and the solution is homogenous. Gentle heating (up to 50-60°C) can be applied to facilitate dissolution if necessary.
-
Binder Addition: Once the dye is fully dissolved, add the leather binder and any required plasticizer to the solution while stirring. The amount of binder will depend on the manufacturer's recommendations and the desired finish properties.
-
Final Mixing: Continue to stir the final finishing solution for at least 15-20 minutes to ensure uniformity.
Application of the Finishing Solution
It is recommended to perform a spot test on a small, inconspicuous area of the leather before full application.
-
Dilution: The finishing solution may need to be diluted with a suitable solvent (e.g., a blend of isopropanol and 2-(2-ethoxyethoxy)ethanol) to achieve the appropriate viscosity for spraying.
-
Application: Apply a light, even coat of the finishing solution using an HVLP spray gun.[5] Maintain a consistent distance and speed to avoid runs or blotches.
-
Drying: Allow the first coat to dry completely. This can be air-dried or accelerated with a gentle heat source.
-
Multiple Coats: Apply subsequent coats as needed to achieve the desired color depth and finish, allowing each coat to dry before applying the next.[9]
-
Applicator Preparation: Lightly saturate a wool dauber, sponge, or lint-free cloth with the finishing solution.
-
Application: Apply the finish to the leather in a smooth, circular motion, ensuring even coverage.[10]
-
Blending: Work in sections and blend the edges to avoid harsh lines.
-
Drying and Recoating: As with the spray application, allow each coat to dry thoroughly before applying the next.
Post-Application Finishing
-
Curing: Allow the finished leather to cure for at least 24 hours in a clean, dry, and well-ventilated environment.
-
Top Coat (Optional): For enhanced durability and to seal the color, a clear top coat (e.g., acrylic or polyurethane-based) can be applied following the manufacturer's instructions.
-
Conditioning: After the finish is fully cured, apply a leather conditioner to restore flexibility and moisture to the leather.
Performance Evaluation
Colorfastness to Rubbing (Crocking)
-
Standard: ASTM D5053 - Standard Test Method for Colorfastness of Crocking of Leather.[11][12]
-
Procedure:
-
Cut a specimen from the finished leather.
-
Using a crockmeter, rub a standard white cotton cloth against the leather surface for a specified number of cycles under both dry and wet conditions.
-
Assess the degree of color transfer to the cotton cloth using the Grey Scale for Staining.[13]
-
Colorfastness to Light
-
Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.[13][14]
-
Procedure:
-
Expose a sample of the finished leather to a xenon arc lamp under controlled conditions.
-
Simultaneously expose a set of Blue Wool standards.
-
Evaluate the fading of the leather sample by comparing it to the fading of the Blue Wool standards.[14]
-
Mandatory Visualizations
Caption: Experimental workflow for incorporating this compound into leather finishes.
Caption: Logical relationship of components in the leather finishing process.
References
- 1. dyespigments.net [dyespigments.net]
- 2. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 3. This compound% Manufacturer in Mumbai, this compound% Exporter [dyestuff.co.in]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. youtube.com [youtube.com]
- 6. Dimacolor metal complex dyes,Solvent Orange 3RE,this compound [dimacolor.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. Fiebings Dye Guide Abbey England [abbeyengland.com]
- 9. Application of dye using spray - Bespoke Leathering [bespokeleathering.com]
- 10. internationalleatherclub.com [internationalleatherclub.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Standard - Standard Test Method for Colorfastness of Crocking of Leather ASTM D5053 - Swedish Institute for Standards, SIS [sis.se]
- 13. tfl.com [tfl.com]
- 14. smitzoon.com [smitzoon.com]
Application Notes and Protocols for Dyeing Synthetic Resins with C.I. Pigment Yellow 14 (C.I. 21095)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Yellow 14, also known as Benzidine Yellow or by its Colour Index number C.I. 21095, is a diarylide yellow pigment widely utilized in the coloration of various synthetic resins.[1][2] It offers a greenish-yellow shade and is recognized for its good tinting strength, transparency, and cost-effectiveness.[2][3] These application notes provide detailed protocols for the incorporation of C.I. Pigment Yellow 14 into common synthetic resins, methods for performance evaluation, and a summary of its toxicological profile.
Disclaimer: The information provided is for research and development purposes. All laboratory work should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment.
Physicochemical Properties of C.I. Pigment Yellow 14
A summary of the key physicochemical properties of C.I. Pigment Yellow 14 is presented in the table below.
| Property | Value | References |
| C.I. Name | Pigment Yellow 14 | [3] |
| C.I. Number | 21095 | [2] |
| CAS Number | 5468-75-7 | [2] |
| Chemical Class | Disazo Diarylide | [4] |
| Molecular Formula | C₃₄H₃₀Cl₂N₆O₄ | [3] |
| Molecular Weight | 657.55 g/mol | [3] |
| Appearance | Yellow Powder | [5] |
| Shade | Greenish-Yellow | [2] |
| Density | 1.35 - 1.64 g/cm³ | [5] |
| Melting Point | 336 °C | [5] |
| Heat Stability | 180-200 °C | [2][3] |
Performance Characteristics in Synthetic Resins
C.I. Pigment Yellow 14 is suitable for coloring a variety of polymers, particularly polyolefins (polyethylene, polypropylene) and polyvinyl chloride (PVC).[1] Its performance can vary depending on the resin system and processing conditions.
| Property | Test Method | HDPE | LDPE | PP | Flexible PVC | References |
| Light Fastness (Full Shade) | ISO 105-B02 (Blue Wool Scale 1-8) | 5-6 | 5-6 | 5-6 | 6 | [4] |
| Light Fastness (Tint) | ISO 105-B02 (Blue Wool Scale 1-8) | 5 | 5 | 5 | 5 | [4] |
| Heat Stability (°C) | ASTM D3045 / ISO 305 | 180 | 180 | 180 | 160 | [4][5] |
| Migration Resistance | DIN 53775 (Grey Scale 1-5) | 4 | 4 | 4 | 3-4 | [6][7] |
| Acid Resistance (5% HCl) | Internal Method (Grey Scale 1-5) | 5 | 5 | 5 | 5 | [7] |
| Alkali Resistance (5% NaOH) | Internal Method (Grey Scale 1-5) | 5 | 5 | 5 | 5 | [7] |
| Solvent Fastness (Ethanol) | ISO 105-X05 (Grey Scale 1-5) | 5 | 5 | 5 | 4-5 | [7] |
| Water Resistance | Internal Method (Grey Scale 1-5) | 5 | 5 | 5 | 5 | [7] |
Note: Performance data can vary based on pigment concentration, processing parameters, and the presence of other additives.
Experimental Protocols
Protocol for Preparation of a Polyethylene-Based Color Masterbatch (Concentrate)
This protocol describes the preparation of a color masterbatch, which is a concentrated mixture of pigment in a carrier resin. This is a common industrial practice for clean and accurate coloration of plastics.[8]
Materials and Equipment:
-
C.I. Pigment Yellow 14 powder
-
Low-density polyethylene (LDPE) or High-density polyethylene (HDPE) carrier resin (pellets or powder)
-
Dispersant (e.g., polyethylene wax, stearate)
-
High-speed mixer
-
Twin-screw extruder with a pelletizing system[9]
-
Balance, fume hood, personal protective equipment (PPE)
Procedure:
-
Formulation: Prepare a formulation with a high pigment concentration, typically ranging from 20% to 50% by weight. A common starting formulation is:
-
C.I. Pigment Yellow 14: 30%
-
Polyethylene Carrier Resin: 65%
-
Dispersant: 5%
-
-
Premixing: In a high-speed mixer, combine the polyethylene carrier resin and the dispersant. Mix at a low speed until a homogenous blend is achieved.
-
Pigment Incorporation: Gradually add the C.I. Pigment Yellow 14 powder to the mixer while increasing the speed. Mix at high speed for 5-10 minutes to ensure a good pre-dispersion of the pigment.[9]
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. For a polyethylene-based masterbatch, a typical temperature profile would be:
-
Feed zone: 140-160°C
-
Compression zone: 160-180°C
-
Metering zone: 180-190°C
-
Die: 190°C
-
-
Feed the premixed compound into the extruder at a constant rate.
-
Set the screw speed to ensure adequate mixing and dispersion. A starting point could be 150-250 rpm.[10]
-
-
Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer to produce masterbatch pellets.
-
Drying: Dry the pellets to remove any residual moisture before storage or use.
Protocol for Direct Extrusion Coloring of Polypropylene
This protocol details the direct addition of pigment to the main polymer stream during the extrusion process.
Materials and Equipment:
-
C.I. Pigment Yellow 14 powder
-
Polypropylene (PP) resin (pellets)
-
Twin-screw extruder with a die for producing sheets or profiles[11]
-
Gravimetric or volumetric feeder for the pigment
-
Balance, fume hood, PPE
Procedure:
-
Pigment Loading: Determine the desired final pigment concentration in the polypropylene. For many applications, this will be in the range of 0.1% to 2% by weight.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder suitable for polypropylene. A typical profile would be:
-
Feed zone: 180-200°C
-
Compression zone: 200-220°C
-
Metering zone: 220-230°C
-
Die: 230°C
-
-
Set the screw speed to achieve good mixing. A typical range is 100-200 rpm.[12]
-
-
Feeding:
-
Feed the polypropylene pellets into the main hopper of the extruder.
-
Using a separate feeder, introduce the C.I. Pigment Yellow 14 powder into the extruder at a precise rate to achieve the target concentration. The pigment can be added in the feed throat or downstream into the molten polymer.
-
-
Extrusion and Cooling: The molten, colored polypropylene is forced through the die to form the desired shape. The extrudate is then cooled.
-
Sample Collection: Collect samples for quality control and performance testing.
Protocol for Coloring Plasticized PVC
This protocol describes the coloration of a flexible PVC compound using a two-roll mill, a common laboratory method.
Materials and Equipment:
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Heat stabilizer
-
C.I. Pigment Yellow 14 powder
-
Two-roll mill with heating capabilities
-
Balance, fume hood, PPE
Procedure:
-
Compound Preparation: Prepare a standard flexible PVC formulation. For example:
-
PVC resin: 100 parts by weight
-
DOP: 40-60 parts by weight
-
Heat stabilizer: 2-3 parts by weight
-
-
Premixing: In a beaker or a small mixer, create a paste by mixing the plasticizer and the C.I. Pigment Yellow 14 powder (typically 0.5-2.0 parts by weight).
-
Milling:
-
Heat the rolls of the two-roll mill to a temperature suitable for PVC compounding, typically 150-170°C.
-
Add the PVC resin and heat stabilizer to the mill and allow them to form a homogenous sheet.
-
Gradually add the pigment-plasticizer paste to the PVC sheet on the mill.
-
Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform dispersion of the pigment.
-
-
Sheet Formation: Once the color is uniform, remove the sheet from the mill.
-
Pressing (Optional): The milled sheet can be compression molded to produce plaques of a specific thickness for testing.
Performance Evaluation Protocols
Colorimetric Analysis
Objective: To quantitatively measure the color of the dyed resin and compare it to a standard.
Procedure:
-
Prepare flat, opaque samples of the colored resin with a smooth surface.
-
Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIELAB Lab*) according to ASTM D2244.[13][14]
-
Calculate the color difference (ΔE*) between the sample and a reference standard to assess color consistency.[14]
Light Fastness Testing
Objective: To determine the resistance of the color to fading upon exposure to light.
Procedure:
-
Expose the colored plastic samples to a xenon arc light source according to ISO 105-B02.
-
Simultaneously expose a set of Blue Wool standards (rated 1-8).
-
Periodically assess the color change of the samples against the Blue Wool standards. The light fastness rating corresponds to the Blue Wool standard that shows a similar degree of fading. The color change can be visually assessed using a grey scale according to ISO 105-A02.[1][15]
Heat Stability Testing
Objective: To evaluate the stability of the pigment at elevated processing temperatures.
Procedure:
-
Prepare colored plastic samples as described in the processing protocols.
-
Expose the samples to a series of increasing temperatures in an oven for a fixed duration (e.g., 10 minutes) as per ASTM D3045.[12]
-
After each temperature exposure, measure the color change (ΔE) relative to an unexposed sample. The heat stability is the maximum temperature at which the color change remains within an acceptable limit (e.g., ΔE ≤ 3).
Migration Testing
Objective: To assess the tendency of the pigment to migrate from the plastic to a contacting surface.
Procedure:
-
Place a sample of the colored plastic in direct contact with a white, plasticized PVC sheet.
-
Apply pressure and heat (e.g., 80°C for 24 hours) according to a standard method like DIN 53775.
-
After the test period, visually assess the staining of the white PVC sheet using a grey scale for staining (ISO 105-A03). A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[16]
Toxicological Profile and Safety Assessment
C.I. Pigment Yellow 14 belongs to the diarylide class of azo pigments. Extensive toxicological studies have shown that these pigments have very low solubility in water and lipids, leading to poor absorption from the gastrointestinal and dermal routes.[15] Consequently, their bioavailability is low, and they are largely excreted unchanged.[15] Studies have not found evidence of carcinogenicity for diarylide yellow pigments.[15]
For drug development professionals, where the safety of all components is paramount, a thorough toxicological risk assessment is necessary.
Visualizations
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. Grey scale Testing - BS EN 20105-A02 & ISO 105-A02 [impact-solutions.co.uk]
- 3. High-Performance Pigment Yellow 14 Manufacturer | Heat-Stable Organic Colorant| Premium Organic Colorant for Industrial Applications|PERMANENT YELLOW G|CAS NO.5468-75-7| Pigmento amarillo 14 - OOPS COLOR [oopscolor.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. PIGMENT YELLOW 14 - Ataman Kimya [atamanchemicals.com]
- 6. doganaykimya.com [doganaykimya.com]
- 7. China Pigment Yellow 14 / CAS 5468-75-7 factory and manufacturers | Precise Color [precisechem.com]
- 8. The manufacturing process of masterbatch: How it’s made? - POLYFILL [polyfill.com.vn]
- 9. Color Masterbatch production process - CPI VIET NAM PLASTIC LIMITED COMPANY [cpiplastic.com]
- 10. researchgate.net [researchgate.net]
- 11. Twin screw extrusion, setup, working and troubleshooting: Introduction for polymer professionals [onlytrainings.com]
- 12. kochind.scene7.com [kochind.scene7.com]
- 13. infinitalab.com [infinitalab.com]
- 14. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 15. shop.jamesheal.com [shop.jamesheal.com]
- 16. caimi.net [caimi.net]
Application Notes: Solvent Orange 45 as a Potential Tracer in Fluid Dynamics Studies
Introduction
Solvent Orange 45 is a metal-complex solvent dye known for its vibrant orange hue, excellent solubility in organic solvents, and good stability.[1] While extensively used in industrial applications such as inks, coatings, and plastics, its utility as a tracer in fluid dynamics is an emerging area of investigation.[1][2][3] These application notes provide a comprehensive overview of the known properties of this compound, its potential applications in fluid dynamics research, and detailed protocols for its evaluation and use.
The primary advantage of using fluorescent tracers in techniques like Particle Image Velocimetry (PIV) and Laser-Induced Fluorescence (LIF) is the ability to overcome optical interferences, such as laser flare (Mie scattering) from surfaces, which can obscure measurements in near-wall regions or at interfaces.[4][5] this compound's characteristics suggest its potential as a tracer in two primary scenarios: directly dissolved in non-aqueous flows or as a fluorescent dopant in inert polymer microspheres for aqueous or gaseous flows.
These notes are intended for researchers and scientists considering this compound for fluid flow visualization and quantification. The provided protocols outline the necessary steps for characterization and experimental implementation.
Physicochemical and Spectroscopic Properties
A thorough understanding of the dye's properties is critical for its application. This compound is a single azo class dye that is converted into a cobalt complex.[6] It is commercially available as a deep yellow or orange powder.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| C.I. Name | This compound | [6] |
| CAS Number | 13011-62-6 | [6][8] |
| Molecular Formula | C16H14N4O5 (Ligand) / C32H27CoN8O10 (Complex) | [6][8][9] |
| Molecular Weight | 342.31 g/mol (Ligand) / ~742.54 g/mol (Complex) | [6][8][10] |
| Appearance | Orange Powder | [1][11] |
| Flash Point | 289.1°C | [9][10] |
| Boiling Point | 554.3°C at 760 mmHg | [9] |
| Vapor Pressure | 4.01E-13 mmHg at 25°C | [9][10] |
| Heat Resistance | Stable up to 180°C |[6][7] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Insoluble | [6][7] |
| Benzene | Insoluble | [6][7] |
| Methyl Ethyl Ketone (MEK) | ≥ 500 g/L | [1][11] |
| Ethyl Alcohol | 500 g/L | [1] |
| 1-methoxy-2-propanol | 200 g/L | [1] |
| Toluene | 50 g/L | [1] |
| Ethyl Acetate | 80 g/L |[1] |
Logical Workflow for Evaluation and Experimentation
The successful implementation of this compound as a fluid dynamics tracer requires a systematic evaluation. The following workflow provides a logical progression from initial characterization to application in experimental studies.
Caption: Logical workflow for evaluating this compound as a tracer.
Experimental Protocols
Protocol 1: Preparation of Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound for use in non-aqueous flows or for doping particles.
Materials:
-
This compound powder
-
Methyl Ethyl Ketone (MEK) or other suitable organic solvent
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Procedure:
-
Safety First: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 g/L stock solution in a 100 mL flask, weigh 1.00 g of the dye.
-
Dissolution: Transfer the powder to the 100 mL volumetric flask. Add approximately 50 mL of MEK.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the majority of the powder is dissolved.
-
Sonication (Optional): If clumps persist, place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Final Volume: Once the dye is fully dissolved, carefully add MEK to the 100 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container.[8]
Protocol 2: Determination of Spectroscopic Properties
This protocol outlines the use of spectrophotometry and spectrofluorometry to determine the absorption and emission spectra of this compound.
Apparatus and Reagents:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound stock solution (from Protocol 1)
-
Chosen solvent for dilution (e.g., MEK, Ethanol)
Procedure:
-
Prepare Dilutions: Create a series of dilute solutions from the stock solution. A concentration in the micromolar (µM) range is typically suitable.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Fill a cuvette with a dilute sample of this compound.
-
Scan a wide range of wavelengths (e.g., 300-700 nm) to find the wavelength of maximum absorbance (λ_max).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λ_max value determined in the previous step.
-
Scan a range of emission wavelengths starting just above the excitation wavelength (e.g., λ_max + 10 nm) to ~800 nm.
-
The peak of this scan will determine the wavelength of maximum emission.
-
-
Excitation Spectrum:
-
Set the emission detector of the spectrofluorometer to the maximum emission wavelength found previously.
-
Scan a range of excitation wavelengths up to the set emission wavelength.
-
The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
-
-
Data Recording: Record the excitation and emission maxima. This information is crucial for selecting appropriate light sources (lasers) and optical filters for imaging.
Application in Particle Image Velocimetry (PIV)
A significant application for fluorescent dyes is in PIV, where dye-doped particles can be used to trace the flow. This approach is highly effective at rejecting surface reflections and laser flare, enabling accurate velocity measurements near boundaries.[5]
Caption: Workflow for a fluorescent Particle Image Velocimetry (PIV) experiment.
Protocol 3: PIV Experiment with Fluorescent Tracers (General)
This protocol provides a general methodology for conducting a PIV experiment using tracer particles doped with this compound.
Materials:
-
Flow system (e.g., water tunnel, wind tunnel)
-
Tracer particles doped with this compound (e.g., fluorescent polymer microspheres)[12]
-
Pulsed laser with sheet-forming optics (wavelength selected based on Protocol 2)
-
High-speed camera with appropriate lens
-
Optical long-pass filter (to block scattered laser light and transmit the dye's fluorescence)
-
Synchronizer to coordinate the laser pulses and camera captures
-
PIV analysis software
Procedure:
-
Seeding the Flow: Disperse the fluorescent tracer particles into the working fluid. The concentration should be sufficient to have multiple particles in each interrogation window but low enough to avoid particle-particle interactions.
-
System Setup:
-
Position the laser sheet to illuminate the plane of interest within the flow.
-
Position the camera perpendicular to the laser sheet.
-
Mount the optical filter in front of the camera lens. This is the most critical step for fluorescent PIV. The filter must block the laser's wavelength while transmitting the fluorescence from the dye.
-
-
Image Acquisition:
-
Use the synchronizer to trigger the laser to pulse twice with a short time separation (Δt).
-
The camera will capture two images, one for each laser pulse.
-
Adjust the camera aperture, focus, and Δt to optimize particle image quality and displacement. The fluorescence signal will be significantly weaker than Mie scattering, requiring higher camera gain or a wider aperture.[5]
-
-
Data Processing:
-
Load the captured image pairs into the PIV software.
-
The software divides the images into small interrogation windows and performs a cross-correlation to find the average particle displacement.
-
The velocity vector is calculated by dividing the displacement by the time separation Δt.
-
Post-process the vector field to remove spurious vectors and generate flow statistics.
-
Safety and Handling Precautions
Proper handling of this compound is essential to ensure laboratory safety.
Table 3: Summary of Safety Information
| Hazard | Precaution / First Aid Measure | Source(s) |
|---|---|---|
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. Do not induce vomiting. Rinse mouth with water and get immediate medical attention. | [8][10] |
| Inhalation | May cause respiratory tract irritation. Move to fresh air. If breathing is difficult, give oxygen and seek medical aid. | [8][10] |
| Skin Contact | May cause irritation in sensitive individuals. Wash skin with plenty of soap and water. Remove contaminated clothing. | [8][10] |
| Eye Contact | May cause irritation. Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid. | [8][10] |
| Handling | Use with adequate ventilation in a chemical fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. | [8] |
| Storage | Store in a cool, dry, well-ventilated place in tightly closed, light-resistant containers. |[8][10] |
Caption: Potential advantages and disadvantages of this compound as a tracer.
References
- 1. dubayrox.com [dubayrox.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 3. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | 13011-62-6 [chemicalbook.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. This compound | CAS#:13011-62-6 | Chemsrc [chemsrc.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. Flow Tracers, PIV Tracers, Neutrally-Buoyant Seeding Particles 1g/cc, Microbeads for Flow Visualization [cospheric.com]
Application Note: Analytical Quantification of Solvent Orange 45
**Abstract
This application note details a robust and sensitive method for the quantitative analysis of Solvent Orange 45, a metal-complex azo dye, in a representative polymer matrix. The protocol employs High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) for separation and quantification. This document provides a comprehensive guide for researchers, scientists, and professionals in quality control and product development, covering sample preparation, instrument parameters, and method validation. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound (C.I. 11700) is a metal-complex solvent dye widely utilized for its vibrant orange hue, good solubility in organic solvents, and stability.[1] It finds extensive application in the coloring of various materials, including plastics, printing inks, paints, coatings, and leather finishes.[1] Given its use in consumer and industrial products, a reliable analytical method is crucial for quality control, regulatory compliance, and formulation development to ensure consistent color and performance.
This application note presents a validated HPLC-DAD method for the determination of this compound. The methodology is designed to be accurate, precise, and suitable for routine analysis in a laboratory setting.
Experimental
-
This compound analytical standard: (Purity ≥ 98%)
-
Matrix: Polycarbonate (PC) pellets (or other relevant polymer)
-
Solvents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate, analytical grade
-
-
Filters: 0.45 µm PTFE syringe filters
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Ultrasonic Bath
-
Centrifuge
-
Analytical Balance
A stock solution of this compound was prepared by accurately weighing 10 mg of the standard and dissolving it in 100 mL of methanol to obtain a concentration of 100 µg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Dissolution: Accurately weigh approximately 1 gram of the polymer sample containing this compound into a glass vial.
-
Add 10 mL of dichloromethane (DCM) to dissolve the polymer. Sonicate for 30 minutes to ensure complete dissolution.
-
Precipitation: Add 20 mL of methanol to the solution to precipitate the polymer. Vortex for 1 minute to ensure thorough mixing.
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully decant the supernatant containing the extracted this compound.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Maximum absorbance wavelength of this compound (determined by DAD scan, typically around 400-450 nm).
Results and Discussion
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The validation was performed using spiked blank polymer extracts. The results are summarized in the tables below.
Quantitative Data Summary
Table 1: Calibration and Linearity Data for this compound
| Parameter | Value |
| Linearity Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Calibration Equation | y = mx + c (Area = slope × conc. + intercept) |
Table 2: Method Sensitivity (LOD and LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.03 |
| Limit of Quantification (LOQ) | ~0.10 |
Table 3: Precision and Accuracy (Recovery) Data
| Spiked Concentration (µg/g) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 1.0 | 95 - 105 | < 5.0 | < 7.0 |
| 10.0 | 97 - 103 | < 3.0 | < 5.0 |
| 50.0 | 98 - 102 | < 2.0 | < 4.0 |
Note: The quantitative data presented is representative of typical performance for the analysis of azo dyes in complex matrices and should be verified by the end-user.
The validated method was applied to determine the concentration of this compound in a commercially available orange-colored polymer. The chromatogram showed a well-resolved peak for this compound with no significant interference from the matrix. The concentration was calculated using the calibration curve and was found to be within the expected range for the product.
Conclusion
This application note provides a detailed and reliable HPLC-DAD method for the quantitative determination of this compound in a polymer matrix. The sample preparation protocol is straightforward, and the chromatographic conditions are optimized for good resolution and sensitivity. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in industries where this compound is used.
Logical Relationship Diagram
Caption: Logical relationship for method development and application.
References
Application Notes and Protocols: Solvent Orange 45 for Labeling Nonpolar Lipids in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of nonpolar lipids within intracellular lipid droplets is crucial for understanding cellular metabolism, energy storage, and the pathogenesis of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. While several fluorescent dyes are commercially available for this purpose, there is a continuous search for novel probes with unique spectral properties and photostability. Solvent Orange 45, a metal-complex azo dye, presents as a potential candidate for labeling nonpolar lipids due to its inherent lipophilicity.[1][2][3] This document provides detailed application notes and exploratory protocols for the use of this compound in staining nonpolar lipids in cultured cells and tissue sections for microscopic analysis.
Disclaimer: The use of this compound for biological lipid staining is an exploratory application. The protocols provided herein are adapted from established methods for other lipophilic dyes and should serve as a starting point for optimization.[4][5] The fluorescent properties of this compound in a lipid environment have not been extensively characterized, and users are advised to determine the optimal excitation and emission spectra experimentally.
Principle of Staining
This compound is a fat-soluble (lysochrome) dye.[4][6] The principle of staining with this compound is based on its preferential partitioning into the nonpolar environment of intracellular lipid droplets from a more polar solvent.[4] This accumulation within lipid-rich structures allows for their visualization against the aqueous cytoplasm. As a cobalt-complex azo dye, it may also possess fluorescent properties that can be exploited for fluorescence microscopy.[7]
Data Presentation
Table 1: Physicochemical and Spectral Properties of Lipophilic Dyes
| Property | This compound (Proposed) | Nile Red | BODIPY 493/503 |
| Dye Class | Metal-Complex Azo Dye[8] | Phenoxazone | Boron-dipyrromethene |
| Color | Orange/Deep Yellow Powder[8] | Red | Orange |
| Solubility | Insoluble in water; Soluble in alcohols, ketones, esters[3][8] | Soluble in organic solvents | Soluble in organic solvents |
| Excitation (Max) | To be determined experimentally (suggested start: 450-500 nm) | ~515 nm (in neutral lipids) | ~493 nm |
| Emission (Max) | To be determined experimentally (suggested start: 550-650 nm) | ~585 nm (in neutral lipids) | ~503 nm |
| Primary Application | Industrial colorant (inks, plastics)[3] | Vital stain for intracellular lipid droplets | High-resolution imaging of neutral lipids |
| Reported Advantages | Potentially high photostability (as a metal complex dye)[3] | Fluorogenic (fluorescence increases in lipid environment) | Bright, narrow emission spectrum, photostable |
| Reported Disadvantages | Biological staining uncharacterized; potential for high background | Broad emission spectrum | Can produce background signal in aqueous media |
Experimental Protocols
Protocol 1: Staining of Nonpolar Lipids in Cultured Adherent Cells
This protocol is designed for staining nonpolar lipids in adherent cells grown on glass coverslips.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium (with or without DAPI for nuclear counterstaining)
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Cell Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol.
-
Dilute the stock solution in PBS to a final working concentration. A starting concentration of 1-5 µg/mL is recommended for initial optimization.
-
-
Staining:
-
Aspirate the PBS from the fixed cells.
-
Add the this compound working solution to the cells, ensuring the coverslip is fully covered.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a glass slide using an appropriate mounting medium.
-
Seal the coverslip with nail polish.
-
Image using a fluorescence microscope.
-
Imaging Parameters (to be optimized):
-
Excitation: Start with an excitation wavelength in the range of 450-500 nm (e.g., using a blue or cyan laser line).
-
Emission: Detect emission in the range of 550-650 nm (e.g., using a yellow or orange long-pass filter).
-
Acquire images of unstained, fixed cells as a control for autofluorescence.
Protocol 2: Staining of Nonpolar Lipids in Frozen Tissue Sections
This protocol is suitable for staining lipids in fresh or frozen tissue samples, as paraffin embedding processes typically remove lipids.[9]
Materials:
-
This compound
-
Isopropanol or Propylene Glycol
-
Distilled Water
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Glass slides
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh tissue in OCT compound and freeze rapidly.
-
Cut frozen sections at a thickness of 5-10 µm using a cryostat.
-
Mount the sections onto glass slides and allow them to air dry.
-
-
Fixation:
-
Fix the sections with 4% PFA in PBS for 10-15 minutes.
-
Wash gently with PBS.
-
-
Staining Solution Preparation:
-
Prepare a saturated solution of this compound in 60% isopropanol or propylene glycol.
-
Filter the solution before use to remove any undissolved particles.
-
-
Staining:
-
Incubate the slides in 60% isopropanol or absolute propylene glycol for 2-5 minutes to facilitate dye penetration.
-
Incubate the slides in the this compound staining solution for 10-20 minutes at room temperature.
-
-
Differentiation and Washing:
-
Briefly dip the slides in 60% isopropanol or 85% propylene glycol to remove excess stain.[5]
-
Wash thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with a nuclear stain like DAPI or Hematoxylin if desired.
-
-
Mounting and Imaging:
-
Mount the coverslip using an aqueous mounting medium.
-
Image using a brightfield or fluorescence microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for staining nonpolar lipids in cultured cells.
Caption: Experimental workflow for staining nonpolar lipids in frozen tissue sections.
Potential Signaling Pathway for Investigation
Altered lipid metabolism is a hallmark of many disease states. For instance, in certain cancers, the de novo lipogenesis pathway is upregulated to meet the demands of rapid cell proliferation. Visualizing the resulting accumulation of lipid droplets with this compound could be a valuable tool in studying this pathway.
Caption: Simplified de novo lipogenesis pathway leading to lipid droplet formation.
References
- 1. phthalocyaninepigments.com [phthalocyaninepigments.com]
- 2. Features and Applications of Solvent Dyes - Meghmani [meghmaniglobal.com]
- 3. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. microbenotes.com [microbenotes.com]
- 7. jchemrev.com [jchemrev.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Solvent Orange 45 in Novel Coating Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45, a metal-complex solvent dye, offers a vibrant orange hue with excellent solubility in organic solvents and notable light and heat stability.[1] These properties make it a compelling candidate for the development of new coating materials across various sectors, including automotive, architectural, and industrial finishes. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in new coating formulations.
Properties of this compound
This compound is characterized by its superior solubility and compatibility with a wide range of resin systems.[2] As a metal-complex dye, it exhibits higher color strength and light stability compared to some other types of dyes.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Orange Powder | [1] |
| CAS Number | 13011-62-6 | [4] |
| Molecular Formula | C32H24CoN8O10.H | [5] |
| Light Fastness (Blue Wool Scale) | 5-6 | [1] |
| Heat Stability | Stable up to 180°C | [6][7] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (g/L) | Source |
| Methyl Ethyl Ketone (MEK) | 500 | [1] |
| Ethyl Alcohol | 500 | [1] |
| 1-methoxy-2-propanol | 200 | [1] |
| 2-ethoxyethanol | 200 | [1] |
| Ethyl Acetate | 80 | [1] |
| Toluene | 50 | [1] |
Experimental Protocols
Protocol for Formulation of a Solvent-Based Acrylic Coating
This protocol details the steps for incorporating this compound into a simple solvent-based acrylic resin system.
Materials:
-
This compound powder
-
Acrylic resin (e.g., polymethyl methacrylate - PMMA)
-
Solvent blend (e.g., 1:1 mixture of Methyl Ethyl Ketone and Toluene)
-
Plasticizer (e.g., Dibutyl phthalate)
-
Dispersing agent (optional)
-
Glass beakers and magnetic stirrer
-
High-speed disperser (optional, for larger batches)
-
Substrate for coating (e.g., steel or wood panels)
Procedure:
-
Dissolution of this compound:
-
In a glass beaker, accurately weigh the desired amount of this compound powder.
-
Add the solvent blend to the beaker while stirring with a magnetic stirrer. A typical starting concentration for the dye is 0.1-2.0% (w/w) of the total formulation.
-
Continue stirring until the dye is completely dissolved, which should result in a clear, intensely colored solution. Gentle warming (not exceeding 40°C) can aid dissolution.
-
-
Preparation of the Resin Solution:
-
In a separate beaker, dissolve the acrylic resin in the solvent blend. The resin concentration will depend on the desired viscosity and solid content of the final coating.
-
Add the plasticizer to the resin solution, typically at 5-15% of the resin weight, to improve flexibility.
-
-
Incorporation of the Dye Solution:
-
Slowly add the dissolved this compound solution to the acrylic resin solution under constant agitation.
-
If a dispersing agent is used, it should be added to the resin solution before the dye.
-
Continue mixing for at least 30 minutes to ensure homogeneity. For larger volumes, a high-speed disperser can be used for a shorter duration.
-
-
Application of the Coating:
-
Prepare the substrate by ensuring it is clean, dry, and free of grease or dust.
-
Apply the formulated coating to the substrate using a suitable method such as spray, dip, or brush coating.
-
Allow the coated substrate to air dry in a well-ventilated area. For optimal film formation, a curing step in an oven at a temperature compatible with the resin system may be required.
-
Protocol for Performance Evaluation of the Coating
The following protocols are based on ASTM standards to ensure standardized and reproducible testing of the coating's performance.
This test assesses the adhesion of the coating film to the substrate.[1][3][5][6]
Materials:
-
Cutting tool with multiple blades or a sharp utility knife
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Illuminated magnifier
Procedure:
-
Make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to and across the first set, creating a cross-hatch pattern.
-
Apply the pressure-sensitive tape firmly over the cross-hatched area.
-
Within 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking and detachment).
This test evaluates the resistance of the coating to degradation from UV light and moisture.[7][8][9][10][11]
Materials:
-
Accelerated weathering apparatus equipped with fluorescent UV lamps (UVA-340 lamps are recommended for simulating sunlight)
-
Coated test panels
Procedure:
-
Place the coated panels in the accelerated weathering chamber.
-
Set the exposure cycle. A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Periodically remove the panels (e.g., every 250 hours) and evaluate for changes in color (using a spectrophotometer), gloss, and any signs of degradation such as chalking or cracking.
-
Continue the exposure for a predetermined duration (e.g., 1000 hours) or until a significant change in properties is observed.
This method assesses the effect of various chemicals on the coating.[2][12][13][14]
Materials:
-
A range of test chemicals (e.g., household cleaners, solvents, acids, and bases)
-
Droppers or pipettes
-
Watch glasses or other suitable covers
-
Cotton balls or filter paper
Procedure:
-
Place a small amount of the test chemical onto the coated surface. For volatile chemicals, a saturated cotton ball can be used.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour, 24 hours), remove the cover and the chemical residue with a clean cloth.
-
Examine the test area for any signs of discoloration, blistering, softening, or loss of adhesion.
-
Rate the resistance of the coating to each chemical based on the observed effects.
Visualizations
The following diagrams illustrate the logical workflow for developing and testing a new coating material incorporating this compound.
Caption: Workflow for Coating Development and Testing.
Caption: Logical Flow of Experiments.
References
- 1. hightower-labs.com [hightower-labs.com]
- 2. highperformancecoatings.org [highperformancecoatings.org]
- 3. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 4. scribd.com [scribd.com]
- 5. store.astm.org [store.astm.org]
- 6. industrialphysics.com [industrialphysics.com]
- 7. testinglab.com [testinglab.com]
- 8. ASTM G154 | Q-Lab [q-lab.com]
- 9. keystonecompliance.com [keystonecompliance.com]
- 10. micomlab.com [micomlab.com]
- 11. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 12. matestlabs.com [matestlabs.com]
- 13. store.astm.org [store.astm.org]
- 14. laboratuar.com [laboratuar.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Solvent Orange 45 in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Solvent Orange 45 in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a metal complex solvent dye known for its vibrant orange hue.[1] It is generally characterized by good solubility and miscibility in a range of organic solvents.[2] This dye is commonly used in applications such as wood stains, printing inks, paints, coatings, and plastic coloring.[3] It is insoluble in water and benzene.[4][5]
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: Incomplete dissolution can be addressed by first ensuring proper mixing technique. Instead of adding the powder directly to the bulk of the liquid, create a paste or slurry by gradually adding a small amount of the solvent to the dye powder while mixing thoroughly.[6] Once a smooth slurry is formed, it can be diluted with the remaining solvent. Additionally, gently heating the solvent while stirring can significantly improve solubility.[7]
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy. If this compound has limited solubility in a non-polar solvent, the addition of a more polar co-solvent in which the dye is highly soluble (such as MEK or ethanol) can enhance the overall solvating power of the mixture.[7] It is advisable to start with small additions of the co-solvent and observe the effect on solubility.
Q4: Does temperature affect the solubility of this compound?
A4: Yes, temperature plays a crucial role. For many solvent dyes, increasing the temperature of the solvent will increase the rate of dissolution and the overall solubility.[8] It is recommended to heat the solvent to a moderate temperature (e.g., 40-60°C), being mindful of the solvent's boiling point and safety precautions, while dissolving the dye.[7]
Q5: Are there any additives that can enhance the solubility of organic dyes like this compound?
A5: While less common for solvent dyes compared to aqueous solutions, the use of surfactants or dispersing agents can sometimes be beneficial, particularly in complex formulations.[9] These additives can help to stabilize the dye molecules in the solvent and prevent aggregation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents. This data can be used as a starting point for solvent selection and for preparing stock solutions.
| Solvent | Solubility (g/L) |
| Alcohol (general term) | 500 |
| Methyl Ethyl Ketone (MEK) | 500 |
| 1-Methoxy-2-propanol | 200 |
| 2-Ethoxyethanol | 200 |
| Ethyl Acetate | 80 |
| Toluene | 50 |
| n-Propanol | 20 |
Data sourced from multiple suppliers and may vary slightly between batches.[4][10]
Experimental Protocols
Below are detailed protocols for experiments aimed at improving the solubility of this compound.
Protocol 1: Standard Dissolution Procedure
This protocol outlines the basic steps for dissolving this compound in a compatible organic solvent.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., MEK, Ethanol)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Graduated cylinder
Procedure:
-
Weigh the desired amount of this compound powder.
-
Measure the required volume of the organic solvent.
-
Place the magnetic stir bar in the beaker and add the this compound powder.
-
Slowly add a small portion of the solvent to the powder while stirring to form a smooth paste. This prevents the formation of clumps.
-
Once a uniform paste is achieved, gradually add the remaining solvent while continuing to stir.
-
Continue stirring until the dye is completely dissolved. Gentle heating (40-50°C) can be applied if necessary to expedite the process.
-
Visually inspect the solution for any undissolved particles. If present, continue stirring or apply gentle heat.
Protocol 2: Improving Solubility with a Co-Solvent
This protocol describes how to use a co-solvent to enhance the solubility of this compound in a solvent where it has limited solubility.
Materials:
-
This compound powder
-
Primary organic solvent (with poor to moderate solubility)
-
Co-solvent (with high solubility, e.g., MEK)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Pipettes or graduated cylinders
Procedure:
-
Prepare a slurry of this compound in the primary solvent as described in Protocol 1.
-
While stirring the slurry, add the co-solvent dropwise or in small increments.
-
Observe the solution for any changes in clarity and color intensity, which would indicate improved dissolution.
-
Continue adding the co-solvent until the dye is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent for future reference.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Issue 1: The dye precipitates out of solution after cooling.
-
Cause: The initial dissolution was likely achieved at an elevated temperature, and the solution became supersaturated upon cooling.
-
Solution:
-
Reheat the solution to redissolve the precipitate.
-
Consider adding a small amount of a co-solvent in which the dye is highly soluble to increase the overall solvent power of the system at room temperature.
-
Alternatively, prepare a more dilute solution that remains stable at room temperature.
-
Issue 2: The color of the solution appears dull or inconsistent.
-
Cause: This may be due to incomplete dissolution or the presence of impurities.
-
Solution:
-
Ensure the dye is fully dissolved by extending the stirring time or applying gentle heat.
-
Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any insoluble particles or impurities.
-
Issue 3: The dissolution process is very slow.
-
Cause: The solvent may not be optimal, or the mixing is insufficient.
-
Solution:
-
Increase the stirring speed to create more agitation.
-
Gently warm the solvent to increase the kinetic energy of the molecules.
-
If possible, switch to a solvent with a higher reported solubility for this compound (refer to the quantitative data table).
-
Visualized Workflows
The following diagrams illustrate the experimental workflow for improving solubility and a logical approach to troubleshooting common dissolution problems.
References
- 1. benchchem.com [benchchem.com]
- 2. China Liquid this compound-L Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [cy.chinacolordyes.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. This compound Metal Complex Solvent Dye [colorbloomdyes.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 7. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. scienceforums.net [scienceforums.net]
- 9. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. dubayrox.com [dubayrox.com]
Preventing precipitation of Solvent Orange 45 in solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Solvent Orange 45 in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metal-complex azo dye.[1][2] It is characterized by its orange shade and is used in various applications, including wood stains, printing inks, paints, coatings, and plastic coloring.[2][3] Chemically, it is a non-ionic compound, which contributes to its solubility in organic solvents.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including alcohols, ketones, and esters.[2] It is noted to be insoluble in water and benzene.[1]
Q3: What are the primary causes of this compound precipitation?
A3: Precipitation of this compound can be triggered by several factors:
-
Solvent Choice: Using a solvent in which the dye has low solubility.
-
Concentration: Exceeding the solubility limit of the dye in the chosen solvent, creating a supersaturated solution.
-
Temperature: A decrease in temperature can significantly lower the solubility of the dye.
-
Contamination: The presence of impurities, especially water, can reduce solubility.
-
pH Changes: Although a solvent dye, significant shifts in pH in certain systems can affect its stability.[1]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your experiments.
Issue 1: Precipitate Forms Immediately Upon Dissolving the Dye
| Observation | Potential Cause | Recommended Action |
| The solution becomes cloudy or a solid precipitate forms instantly. | Incorrect Solvent: The chosen solvent may have low solubility for this compound. | Refer to the solubility data (Table 1) and select a solvent with higher solubility. |
| Supersaturated Solution: The concentration of the dye exceeds its solubility limit at the current temperature. | Prepare a solution with a lower concentration of the dye. It is advisable to start with a concentration known to be below the solubility limit and gradually increase if necessary. | |
| Low-Quality Solvent: The solvent may contain impurities, particularly water, which can significantly decrease the solubility of this compound. | Use high-purity, anhydrous solvents. | |
| Low Temperature: The temperature of the solvent is too low, reducing the dye's solubility. | Gently warm the solvent before and during the dissolution of the dye. Maintain a consistent temperature. |
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time
| Observation | Potential Cause | Recommended Action |
| A clear solution becomes cloudy or forms a precipitate after a period of storage. | Temperature Fluctuations: A decrease in ambient temperature can cause the dye to precipitate out of a near-saturated solution. | Store the solution in a temperature-controlled environment. Avoid storing solutions in areas with significant temperature swings. |
| Solvent Evaporation: Evaporation of the solvent increases the concentration of the dye, potentially leading to precipitation. | Store the solution in a tightly sealed container to minimize solvent evaporation. | |
| Photodegradation: Although this compound has good light fastness, prolonged exposure to light can potentially lead to degradation and precipitation in some solvent systems. | Store the solution in an amber or opaque container to protect it from light. | |
| Contamination: Introduction of contaminants (e.g., water from the atmosphere) during storage. | Ensure the storage container is dry and tightly sealed. |
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Methyl Ethyl Ketone (MEK) | 500 | 20 |
| Ethyl Alcohol | 500 | Not Specified |
| 1-Methoxy-2-propanol | 200 | Not Specified |
| 2-Ethoxyethanol | 200 | Not Specified |
| Ethyl Acetate | 80 | Not Specified |
| Toluene | 50 | Not Specified |
| n-Propanol | 20 | Not Specified |
Note: The temperature for most of the solubility data was not specified in the available literature. It is crucial to determine the solubility at your specific working temperature experimentally.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a stable solution of this compound and minimize the risk of precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent of choice
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Heating mantle or water bath (optional)
-
Thermometer
Procedure:
-
Ensure all glassware is clean and thoroughly dry.
-
Measure the desired volume of the selected solvent into the volumetric flask.
-
If using heat, gently warm the solvent to the desired working temperature. Monitor the temperature with a thermometer.
-
Weigh the appropriate amount of this compound powder to achieve a concentration below the known solubility limit.
-
Slowly add the this compound powder to the solvent while continuously stirring with a magnetic stirrer.
-
Continue stirring until the dye is completely dissolved. Visually inspect for any undissolved particles.
-
If necessary, gentle heating can be maintained during dissolution, but do not exceed the recommended heat stability of the dye.
-
Once dissolved, allow the solution to cool to room temperature (if heated) and store in a tightly sealed, light-protected container.
Protocol 2: Determination of this compound Solubility at a Specific Temperature
Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound powder
-
The specific solvent for testing
-
A series of small, sealable glass vials
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Micro-pipettes
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Label a series of vials with increasing concentrations of this compound.
-
Add a fixed volume of the solvent to each vial.
-
Accurately weigh and add progressively larger amounts of this compound to each vial.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect each vial for undissolved powder. The highest concentration that results in a completely clear solution (no visible particles) is an approximation of the solubility limit.
-
For a more quantitative measurement, carefully filter the saturated solutions and determine the concentration of the dissolved dye using a pre-calibrated spectrophotometric method.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Standard experimental workflow for dissolving this compound.
References
Optimization of Solvent Orange 45 concentration for staining
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Solvent Orange 45.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a metal-complex solvent dye.[1][2] It belongs to the single azo class of dyes and is notable for its excellent solubility in a wide range of organic solvents and its compatibility with various synthetic and natural resins.[1][2][3] Its chemical structure includes a cobalt complex.[3][4]
Q2: What are the primary applications of this compound?
This compound is predominantly used in industrial applications for coloring.[4] These include:
While it is a coloring agent, its use in specific biological staining protocols for research and drug development is not widely documented in scientific literature. Its properties suggest potential for non-aqueous staining procedures.
Q3: What are the key physical and chemical properties of this compound?
This compound is an orange or deep yellow powder.[3][7] It is insoluble in water and benzene.[3][7] Key properties are summarized in the table below.
| Property | Value |
| Appearance | Orange Powder |
| CAS Number | 13011-62-6 |
| Molecular Formula | C32H27CoN8O10 |
| Molecular Weight | 742.54 g/mol |
| Solubility in MEK (20°C) | ≥ 500 g/L |
| Heat Resistance | Stable up to 180 °C |
| Light Fastness | 5-6 (on a scale of 1-8) |
| Acid Resistance | 4 (on a scale of 1-5) |
| Alkali Resistance | 5 (on a scale of 1-5) |
Data compiled from multiple sources.[1][8][9]
Q4: In which solvents is this compound soluble?
As a solvent dye, it is designed to be soluble in organic solvents. It has high solubility in methyl ethyl ketone (MEK).[1][8] It is also generally soluble in other solvents such as alcohols, glycol ethers, and esters.[1] It is insoluble in water.[3][7]
Troubleshooting Guide
This guide addresses potential issues that may arise when preparing and using this compound solutions for staining applications.
Issue 1: Poor or Incomplete Dissolving of the Dye
-
Possible Cause: Use of an inappropriate solvent.
-
Possible Cause: The concentration of the dye is too high for the chosen solvent.
-
Solution: Try reducing the concentration of the dye in the solution. Gently warming the solution or using sonication can also aid in dissolution, but be mindful of the solvent's flashpoint and boiling point.[4]
-
Issue 2: Inconsistent or Weak Staining
-
Possible Cause: The staining solution has degraded.
-
Solution: Prepare fresh staining solutions. While this compound has good stability, prolonged storage in solution form, especially when exposed to light, can lead to degradation.
-
-
Possible Cause: The solvent is evaporating too quickly.
-
Solution: If using a highly volatile solvent, consider performing the staining in a controlled environment, such as a fume hood with reduced airflow, or use a solvent with a lower vapor pressure.
-
-
Possible Cause: The substrate is not compatible with the solvent.
-
Solution: Ensure the material or tissue you are staining is not adversely affected by the organic solvent used. The solvent must be able to penetrate the sample to deposit the dye.
-
Issue 3: Precipitation of the Dye on the Sample
-
Possible Cause: The staining solution was not properly filtered.
-
Solution: After dissolving the dye, filter the solution through a fine filter paper or a syringe filter to remove any undissolved microparticles.
-
-
Possible Cause: A change in solvent composition during the staining or washing steps.
-
Solution: If you are using a multi-step process with different solvents, ensure that this compound is soluble in all of them to prevent it from crashing out of the solution. If washing with a solvent in which the dye is insoluble (like water), ensure the initial staining solvent has been completely removed.
-
Experimental Protocols
Protocol: Preparation of a 1% (w/v) Stock Solution of this compound
-
Materials:
-
This compound powder
-
Methyl ethyl ketone (MEK) or another appropriate organic solvent
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Filter paper or syringe filter (e.g., 0.22 µm)
-
-
Procedure:
-
Weigh out 1.0 g of this compound powder and place it into a beaker containing approximately 80 mL of MEK.
-
Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. This may take some time. Gentle warming can be applied if necessary, taking appropriate safety precautions.
-
Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of fresh MEK and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Add MEK to the volumetric flask until the solution reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
For applications requiring high purity, filter the stock solution to remove any microparticulates.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
-
Visual Guides
Caption: A generalized workflow for a staining procedure.
Caption: A decision tree for troubleshooting common staining problems.
References
- 1. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 2. colorkem.com [colorkem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. echemi.com [echemi.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 6. This compound - Technosol Fast Yellow 3RE - Valifast Yellow 3108 from Emperor Chem [emperordye.com]
- 7. This compound | 13011-62-6 [chemicalbook.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Dimacolor metal complex dyes,Solvent Orange 3RE,this compound [dimacolor.com]
Technical Support Center: C.I. Pigment Yellow 14 (C.I. 11700) Dispersion in Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C.I. Pigment Yellow 14 (C.I. 11700) in polymer matrices during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dispersion of C.I. 11700 in polymers.
| Issue | Potential Cause | Recommended Solution |
| Poor Color Strength and Speckling | Pigment agglomerates are not adequately broken down. | - Increase shear forces during compounding by optimizing the screw design of the twin-screw extruder, specifically in the mixing section. - Increase the residence time of the material in the extruder. - Consider a pre-dispersion step, such as the in-situ coating strategy with a compatible wax. |
| Filter Clogging During Processing | Large pigment agglomerates are present in the polymer melt. | - Improve initial pigment dispersion through the use of appropriate wetting and dispersing agents. - Employ a surface modification technique on the pigment to improve compatibility with the polymer matrix. - Optimize processing temperature to ensure the polymer viscosity is low enough to facilitate pigment wetting. |
| Inconsistent Color in Final Product | Uneven distribution of the pigment throughout the polymer matrix. | - Ensure a homogenous pre-mix of the pigment and polymer powder before extrusion. - Utilize a twin-screw extruder with an optimized screw configuration for distributive mixing. - Verify the compatibility of the carrier resin with the base resin if using a masterbatch approach.[1] |
| Color Shift or Degradation | The processing temperature is too high for the pigment's thermal stability. | - C.I. 11700 has a heat resistance of up to 180-200°C. Ensure the processing temperature does not exceed this limit. - Minimize residence time at elevated temperatures to prevent thermal degradation of the pigment. |
| Streaking or Swirling Patterns | Poor diffusion and solubility of the masterbatch in the final polymer. | - Ensure the melt flow index (MFI) of the masterbatch carrier resin is compatible with the MFI of the bulk polymer.[1] - Increase back pressure during injection molding to enhance mixing.[1] |
Frequently Asked Questions (FAQs)
1. What is C.I. Pigment Yellow 14 (C.I. 11700) and what are its key properties?
C.I. Pigment Yellow 14, also known as Benzidine Yellow, is a diarylide yellow pigment with the chemical formula C34H30Cl2N6O4. It is an organic pigment widely used in plastics and inks. Key properties include:
-
Appearance: Yellow powder
-
Solubility: Insoluble in water, slightly soluble in toluene.
-
Heat Resistance: Stable up to 180-200°C.
-
Chemical Class: Azo pigment.
2. What causes the aggregation of C.I. 11700 in polymers?
Pigment aggregation is primarily caused by intermolecular forces of attraction, such as van der Waals forces, between the fine pigment particles. This leads to the formation of larger agglomerates. Factors that contribute to aggregation include:
-
High pigment concentration: Increases the likelihood of particle-to-particle interactions.
-
Poor wetting: If the polymer melt does not effectively wet the surface of the pigment particles, they are more likely to stick together.
-
Incompatibility between the pigment and polymer: Differences in surface energy can promote pigment aggregation over dispersion in the polymer matrix.
-
Inadequate shear forces during processing: Insufficient mechanical energy to break down the agglomerates.
3. How can I prevent the aggregation of C.I. 11700 in my polymer system?
Several strategies can be employed to prevent aggregation:
-
Use of Dispersing Agents: These additives coat the surface of the pigment particles, reducing the attractive forces between them through steric or electrostatic hindrance.[1] Fatty acids and polyethylene waxes are examples of additives that can improve dispersion.[1]
-
Surface Modification of the Pigment: Treating the surface of the pigment can improve its compatibility with the polymer matrix, leading to better wetting and dispersion. An in-situ coating with a compatible wax, such as ethylene-vinyl acetate (EVA) wax, has been shown to be effective.[2]
-
Optimization of Processing Conditions: Utilizing high-shear mixing equipment, such as a twin-screw extruder, can provide the necessary mechanical energy to break down agglomerates.[3][4] Optimizing parameters like screw speed, temperature, and residence time is crucial.[3][4]
4. What are the advantages of using a twin-screw extruder for pigment dispersion?
Twin-screw extruders are highly effective for pigment dispersion due to their:
-
Excellent mixing capabilities: The intermeshing screws create high shear zones that can effectively break down pigment agglomerates.[3][4]
-
Modular screw design: The screw configuration can be tailored with different elements (e.g., kneading blocks, conveying elements) to optimize both distributive and dispersive mixing for a specific pigment-polymer system.[3]
-
Precise control over processing parameters: Temperature, screw speed, and throughput can be accurately controlled to achieve the desired level of dispersion.[4]
5. How can I quantitatively assess the dispersion of C.I. 11700 in my polymer samples?
Several methods can be used to quantify pigment dispersion:
-
Filter Pressure Value (FPV): This method assesses the degree of dispersion by measuring the pressure increase over a screen pack as the pigmented polymer is extruded. A lower FPV indicates better dispersion.
-
Color Strength Measurement: The color strength of a dispersed pigment can be compared to a standard. A higher color strength generally indicates better dispersion as more of the pigment's surface area is available for coloring. This can be measured using a spectrophotometer.
-
Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visually assess the size and distribution of pigment particles in the polymer matrix.
Quantitative Data on Anti-Aggregation Methods
The following table summarizes quantitative data on the effectiveness of an in-situ coating method for improving the dispersion of C.I. Pigment Yellow 14.
Table 1: Effect of In-situ Coating with EVA Wax on C.I. 11700 Dispersion Properties [2]
| Property | Standard C.I. 11700 | C.I. 11700 with In-situ EVA Wax Coating | Improvement |
| Filtration Time (s) | >3600 | 135 | 96.25% reduction |
| Filter Cake Water Content (%) | 70 | 43 | 27% reduction |
| Filter Pressure Value (MPa/g) | 0.75 | 0.06 | 92% reduction |
Experimental Protocols
1. Protocol for In-situ Coating of C.I. 11700 with Ethylene-Vinyl Acetate (EVA) Wax [2]
This protocol describes a method to pre-disperse C.I. 11700 by coating it with EVA wax, which can improve its handling and dispersion in a polymer matrix.
-
Materials: C.I. Pigment Yellow 14, Ethylene-vinyl acetate (EVA) wax, deionized water.
-
Procedure:
-
Prepare an aqueous slurry of C.I. Pigment Yellow 14.
-
Heat the slurry to a temperature above the melting point of the EVA wax (e.g., 95°C).
-
Add the EVA wax to the heated pigment slurry under stirring. The mass ratio of pigment to wax can be optimized (e.g., 1:2.2).
-
Continue stirring for a set period (e.g., 1 hour) to ensure uniform coating of the pigment particles by the molten wax.
-
Cool the mixture to allow the wax to solidify on the pigment surface.
-
Filter the coated pigment and dry it. The resulting product is a pre-dispersed pigment that is easier to incorporate into a polymer matrix.
-
2. Protocol for Masterbatch Preparation using a Twin-Screw Extruder
This protocol outlines a general procedure for preparing a concentrated masterbatch of C.I. 11700 in a polymer like polyethylene.
-
Materials: C.I. Pigment Yellow 14 (pre-dispersed, if applicable), polymer carrier resin (e.g., LLDPE), dispersing agent (optional).
-
Equipment: Twin-screw extruder with a suitable screw configuration for pigment dispersion, gravimetric feeder, pelletizer.
-
Procedure:
-
Pre-mix the C.I. 11700 powder, polymer resin, and any additives in the desired ratio (e.g., 40% pigment loading).
-
Set the temperature profile of the twin-screw extruder appropriate for the carrier resin.
-
Calibrate the gravimetric feeder to deliver the pre-mixed powder to the extruder at a constant rate.
-
Set the screw speed to achieve adequate shear for pigment dispersion without excessive degradation of the polymer.
-
Extrude the molten compound through a die.
-
Cool the extrudate strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce masterbatch pellets.
-
Analyze the resulting masterbatch for color strength and dispersion quality.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing C.I. 11700 masterbatch.
Caption: Troubleshooting logic for addressing poor dispersion of C.I. 11700.
References
Technical Support Center: Troubleshooting Uneven Dyeing with Solvent Orange 45
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Solvent Orange 45.
Troubleshooting Guide: Uneven Dyeing
Uneven dyeing is a common issue that can manifest as patchiness, streaks, or color gradients on the substrate. This guide provides a systematic approach to identifying and resolving the root causes of uneven dyeing with this compound.
Question 1: What are the primary causes of uneven dyeing with this compound?
Answer:
Uneven dyeing with this compound, a metal-complex solvent dye, can stem from several factors related to the dye itself, the solvent, the substrate, and the experimental process. The most common causes include:
-
Poor Dye Solubility and Dispersion: The dye may not be fully dissolved or evenly dispersed in the solvent, leading to the formation of aggregates that deposit unevenly on the substrate.[1][2][3]
-
Incompatible Solvent System: The choice of solvent is critical. A solvent with poor compatibility for this compound can lead to precipitation or aggregation of the dye.[4][5][6][7]
-
Substrate Incompatibility and Surface Defects: The surface energy of the substrate may prevent uniform wetting by the dye solution.[8][9] Scratches, impurities, or variations in the substrate's surface chemistry can also lead to uneven dye uptake.[10][11]
-
Inadequate Process Control: Key process parameters such as temperature, pH, agitation, and the rate of dye addition can significantly impact the evenness of the dyeing.[2][10][12]
-
Dye Aggregation: At higher concentrations, this compound molecules may self-associate to form aggregates, which can lead to non-uniform coloring.[13][14][15][16][17]
Question 2: How can I systematically troubleshoot the cause of my uneven dyeing?
Answer:
A logical, step-by-step approach is the most effective way to identify the source of the problem. The following workflow can guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting uneven dyeing.
FAQs: Specific Issues and Solutions
This section addresses frequently asked questions with specific, actionable advice.
Q1: My dye solution appears to have small particles, even after thorough mixing. What should I do?
A: This indicates a potential solubility or dispersion issue.
-
Verify Solvent Suitability: Ensure you are using a solvent in which this compound has high solubility. Refer to the solubility data table below.
-
Increase Temperature: Gently warming the solvent (within the dye's heat resistance limits) can improve solubility. This compound is stable up to 180°C.[18]
-
Use an Appropriate Dispersing Agent: For applications in plastics or coatings, a suitable dispersing agent can help prevent particle agglomeration.[1]
-
Filtration: Filter the dye solution through a fine filter to remove any undissolved particles before application.
Q2: The color is darker in some areas and lighter in others. How can I improve the levelness?
A: This "patchy" appearance often points to issues with dye migration and deposition.
-
Control the Rate of Dye Addition: Introduce the dye solution to the substrate gradually while ensuring continuous agitation. A rapid introduction can lead to localized high concentrations and uneven uptake.
-
Optimize Agitation: Ensure consistent and uniform agitation of the dye bath or the substrate to maintain a homogenous dye concentration and temperature throughout the process.
-
Introduce a Leveling Agent: A leveling agent can slow down the initial dye uptake and promote even distribution over the substrate surface.
-
Temperature Ramping: A slower, controlled increase in temperature to the target dyeing temperature can promote more even dye absorption.[2]
Q3: I am dyeing a plastic, and the color seems to be inconsistent between batches. What could be the cause?
A: Inconsistent coloring in plastics, such as in injection molding, can be due to several factors.[11][19][20][21]
-
Inconsistent Masterbatch Dispersion: Ensure the color masterbatch is thoroughly and consistently mixed with the base resin before processing.[3][22]
-
Processing Temperature Fluctuations: Variations in the barrel temperature of the injection molding machine can affect the melt viscosity and dye distribution.[11]
-
Moisture Content: Ensure that the plastic resin is adequately dried before processing, as moisture can affect the final color.[21]
-
Incompatible Additives: Other additives in the plastic formulation, such as plasticizers or lubricants, may interact with the dye and cause color variations.[3]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 13011-62-6 | [18][23] |
| Molecular Formula | C₁₆H₁₄N₄O₅ (as free dye) | [18] |
| Appearance | Deep yellow/Orange Powder | [18][23] |
| pH Value (in solution) | 6.0 - 8.0 | [23] |
| Heat Resistance | Stable up to 180°C | [18] |
| Light Fastness | Good | [4][7] |
| Water Solubility | Insoluble | [18] |
| Benzene Solubility | Insoluble | [18] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) |
| Methyl Ethyl Ketone (MEK) | > 500 |
| Ethanol | 500 |
| 1-Methoxy-2-propanol | 200 |
| 2-Ethoxyethanol | 200 |
| Ethyl Acetate | 80 |
| N-propanol | 20 |
| Toluene | Not specified, but generally compatible |
Note: This data is compiled from various supplier technical data sheets and may vary slightly between different product grades.
Experimental Protocols
Protocol 1: Assessing Dye Solution Stability
Objective: To determine if the this compound solution is stable under the experimental conditions.
Materials:
-
This compound
-
Selected solvent
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Heating mantle (optional)
Procedure:
-
Prepare the dye solution at the intended experimental concentration.
-
Stir the solution for a set period (e.g., 30 minutes) at the intended experimental temperature.
-
Visually inspect the solution for any signs of precipitation or agglomeration.
-
Filter a known volume of the solution through a pre-weighed filter paper.
-
Dry the filter paper in an oven at a temperature below the boiling point of the solvent.
-
Weigh the dried filter paper. An increase in weight indicates the presence of undissolved dye.
-
For high-temperature applications, the solution can be heated in a sealed container to the target temperature, held for a specific duration, cooled, and then filtered to check for thermal instability.[1]
Protocol 2: Microscopic Examination of Dyed Substrate
Objective: To visually assess the uniformity of dye distribution on the substrate at a microscopic level.
Materials:
-
Dyed substrate sample
-
Microscope with a digital camera (optical or scanning electron microscope)
-
Microscope slides and cover slips (if applicable)
Procedure:
-
Carefully cut a small, representative section of the dyed substrate.
-
Mount the sample on a microscope slide. For uneven surfaces, a scanning electron microscope (SEM) may provide better topographical detail.
-
Using the microscope, examine the surface of the sample at various magnifications.
-
Look for:
-
Large dye aggregates or particles on the surface.
-
Areas of high and low color intensity.
-
Correlation between surface features (e.g., scratches, pores) and dye distribution.
-
-
Capture images of representative areas to document the findings.
References
- 1. benchchem.com [benchchem.com]
- 2. autumnchem.com [autumnchem.com]
- 3. usmasterbatch.com [usmasterbatch.com]
- 4. dyespigments.net [dyespigments.net]
- 5. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Welcome to Ruhi Chem International [ruhicheminternational.com]
- 8. brighton-science.com [brighton-science.com]
- 9. pstc.org [pstc.org]
- 10. vichem.vn [vichem.vn]
- 11. zdcpu.com [zdcpu.com]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 17. researchgate.net [researchgate.net]
- 18. worlddyevariety.com [worlddyevariety.com]
- 19. firstmold.com [firstmold.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. Injection Molding Color Mixing Problems: Causes and Solutions - JEWARD MOULD (HUANGYAN) CO., LTD. [jewardmould.com]
- 22. swcpu.com [swcpu.com]
- 23. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
Technical Support Center: Enhancing the Lightfastness of Solvent Orange 45 in Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the lightfastness of Solvent Orange 45 in coating formulations. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the product development lifecycle.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues that may arise during your experiments with this compound and light stabilizers.
| Issue | Potential Cause | Recommended Solution |
| Poor lightfastness despite the addition of a UV absorber. | The UV absorber's protection may not be sufficient on its own. It primarily filters UV light but does not inhibit photo-oxidation initiated by visible light. | Combine the UV absorber with a Hindered Amine Light Stabilizer (HALS). HALS are radical scavengers that inhibit degradation pathways, offering a synergistic effect with UV absorbers.[1] |
| The light stabilizer is not dissolving in the solvent system. | The polarity of the light stabilizer may be incompatible with the chosen solvent. | Select a light stabilizer specifically designed for your solvent system (e.g., a more non-polar HALS for a non-polar solvent). Some manufacturers offer liquid or pre-dissolved stabilizer blends. |
| The coating's color shifts immediately after adding the light stabilizer. | Some light stabilizers, particularly certain types of UV absorbers, can have a slight inherent color that can affect the final shade of the coating. | Choose a light stabilizer with low initial color. Consult the technical data sheets of different products for information on their color contribution. |
| The coating's gloss is reduced after adding the light stabilizer. | The light stabilizer may have limited compatibility with the resin system, leading to haze or reduced gloss. | Ensure the chosen light stabilizer is fully compatible with the coating's binder system. Test different stabilizers at varying concentrations to find the optimal balance of performance and appearance. |
| The lightfastness improvement is not as significant as expected. | The concentration of the light stabilizer may be too low, or the chosen stabilizer may not be the most effective for the specific resin and dye combination. | Increase the concentration of the light stabilizer within the manufacturer's recommended range. Experiment with different types of UV absorbers and HALS, or a combination of both, to find the most effective stabilization package. |
| The coating is showing signs of cracking or chalking after light exposure. | This indicates degradation of the polymer binder itself, not just the dye. | While UV absorbers and HALS primarily protect the dye, they also contribute to the overall stability of the coating. Ensure you are using a robust binder system suitable for the intended application and that the light stabilizer package is optimized to protect both the dye and the resin. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a metal-complex solvent dye.[2][3] It is used in a variety of applications, including wood stains, printing inks, aluminum foil coloring, and coatings for leather and plastic.[2][4]
What is the inherent lightfastness of this compound?
Technical data sheets for this compound typically report a lightfastness rating of 5-6 on the Blue Wool Scale.[4][5][6] A rating of 8 is considered the most lightfast. This indicates that while it has good lightfastness, it may not be sufficient for applications requiring very high durability.
How do UV absorbers work?
UV absorbers are organic molecules that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy.[7] This protects the dye and the polymer binder from the damaging effects of UV light.
How do Hindered Amine Light Stabilizers (HALS) work?
HALS are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the coating by trapping free radicals that are formed during photo-oxidation.[1]
Can I use a UV absorber and HALS together?
Yes, in fact, it is highly recommended. The combination of a UV absorber and a HALS often provides a synergistic effect, offering superior protection compared to using either additive alone.[1]
What are the key considerations when selecting a light stabilizer?
When choosing a light stabilizer, consider the following:
-
Compatibility: Ensure it is soluble and compatible with your solvent and resin system.
-
Effectiveness: The stabilizer should be effective in the UV region where the dye and binder are most susceptible to degradation.
-
Low Color: The stabilizer should have minimal impact on the initial color of your coating.
-
Volatility: Low volatility is important to ensure the stabilizer remains in the coating film over time.
-
Thermal Stability: The stabilizer must be able to withstand the curing temperatures of your coating system.
How can I test the lightfastness of my coating?
Accelerated weathering tests are commonly used to evaluate the lightfastness of coatings. These tests use specialized equipment, such as Xenon arc or QUV testers, to simulate the effects of sunlight and moisture in a compressed timeframe.[8][9] The change in color is typically measured using a spectrophotometer and expressed as a Delta E (ΔE*) value.
Data Presentation
The following tables provide an illustrative example of the kind of data you should aim to generate when testing the effectiveness of light stabilizers with this compound.
Table 1: Lightfastness Improvement with Different Stabilizer Systems
| Formulation | Stabilizer System | Stabilizer Concentration (% on resin solids) | Blue Wool Scale Rating |
| Control | None | 0% | 5 |
| A | UV Absorber (Benzotriazole type) | 1.0% | 6 |
| B | HALS (Low molecular weight) | 1.0% | 6 |
| C | UV Absorber + HALS (1:1 ratio) | 2.0% | 7-8 |
Table 2: Color Change (ΔE) after 1000 hours of Accelerated Weathering*
| Formulation | Stabilizer System | ΔE* (Color Change) |
| Control | None | 10.5 |
| A | UV Absorber (Benzotriazole type) | 4.2 |
| B | HALS (Low molecular weight) | 5.1 |
| C | UV Absorber + HALS (1:1 ratio) | 1.8 |
Experimental Protocols
Protocol for Evaluating the Lightfastness of a Coating Containing this compound
1. Materials and Equipment:
-
This compound
-
Coating resin (e.g., acrylic, alkyd, polyurethane)
-
Appropriate solvents
-
UV Absorber (e.g., a benzotriazole or triazine type)
-
Hindered Amine Light Stabilizer (HALS)
-
Test panels (e.g., aluminum, steel, or wood)
-
Film applicator (e.g., bird applicator)
-
Spectrophotometer
-
Accelerated weathering chamber (Xenon arc or QUV)
2. Formulation Preparation:
-
Prepare a masterbatch of the coating formulation containing the resin, solvents, and this compound at the desired concentration.
-
Divide the masterbatch into separate containers for the control and each test formulation.
-
To the test formulations, add the light stabilizer(s) at the desired concentrations (e.g., 1%, 2% based on resin solids). Ensure the stabilizers are completely dissolved.
3. Panel Preparation:
-
Clean and prepare the test panels according to standard procedures for the chosen substrate.
-
Apply the coatings to the test panels using a film applicator to ensure a consistent and uniform film thickness.
-
Allow the coated panels to cure according to the resin manufacturer's recommendations.
4. Initial Color Measurement:
-
Using a spectrophotometer, measure the initial color of each cured panel. Record the CIELAB values (L, a, b*).
5. Accelerated Weathering:
-
Place the coated panels in an accelerated weathering chamber.
-
Set the test parameters according to a relevant standard, such as ASTM G155 for Xenon arc exposure or ASTM G154 for fluorescent UV exposure. A common cycle involves alternating periods of UV exposure and moisture.
6. Periodic Evaluation:
-
At predetermined intervals (e.g., 250, 500, 1000 hours), remove the panels from the weathering chamber.
-
Measure the color of the exposed area of each panel using the spectrophotometer.
-
Calculate the color change (ΔE) for each panel at each interval using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5
7. Data Analysis and Reporting:
-
Plot the ΔE* values as a function of exposure time for each formulation.
-
Compare the performance of the different light stabilizer systems to the control.
-
Optionally, assess other properties such as gloss retention and the appearance of any defects (e.g., cracking, chalking).
Visualizations
Caption: Troubleshooting workflow for enhancing the lightfastness of this compound.
Caption: Mechanism of light stabilization in coatings with UV absorbers and HALS.
References
- 1. paint.org [paint.org]
- 2. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 3. echemi.com [echemi.com]
- 4. Dimacolor metal complex dyes,Solvent Orange 3RE,this compound [dimacolor.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 6. This compound - Technosol Fast Yellow 3RE - Valifast Yellow 3108 from Emperor Chem [emperordye.com]
- 7. Factors Affecting Light Fastness of Dyes and Improvement Methods - Dyeing-pedia [china-dyestuff.com]
- 8. fp-pigments.com [fp-pigments.com]
- 9. ulprospector.com [ulprospector.com]
Solvent Orange 45 stability issues in acidic or basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Solvent Orange 45 in acidic and basic media. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this dye.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under different pH conditions?
This compound, a metal-complex azo dye, exhibits varying stability depending on the pH of the medium. It is reported to have good stability in mildly basic solutions but can undergo chemical changes in acidic environments.[1][2][3]
Q2: I observed a color change when I dissolved this compound in an acidic solution. Is this normal?
Yes, this is a known characteristic of this compound. In a 5% hydrochloric acid solution, the dye's color changes to green.[1][2][3] This indicates a structural change in the dye molecule, possibly related to protonation or a degradation process initiated by the acidic conditions.
Q3: What happens to this compound in a basic medium?
This compound is reported to have good stability in a 5% sodium carbonate solution, which is a basic medium.[1][2][3] This suggests that under moderately alkaline conditions, the dye is less prone to degradation.
Q4: What are the likely degradation products of this compound in acidic or basic media?
While specific degradation products for this compound are not extensively documented in publicly available literature, the degradation of azo dyes typically proceeds via the cleavage of the azo bond (-N=N-). This reductive cleavage leads to the formation of aromatic amines.[4][5][6][7] Given the structure of this compound, which is formed from 2-Amino-4-nitrophenol and 3-Oxo-N-phenylbutanamide, its degradation would likely produce derivatives of these precursor molecules.
Q5: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound:
-
pH: As discussed, the dye is more susceptible to change in acidic conditions.
-
Temperature: High temperatures can accelerate degradation processes. This compound is noted to be stable up to 180°C.[1][2][3]
-
Presence of reducing or oxidizing agents: Strong oxidizing and reducing agents are incompatible with this compound and can lead to its decomposition.
-
Light exposure: Like many dyes, prolonged exposure to high-intensity light, especially UV radiation, can cause photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected color change of the dye solution. | The pH of your solution may be acidic. | 1. Measure the pH of your solution. 2. If acidic, consider if this is intended for your experiment. The green color in strong acid is a known property. 3. If the color change is undesirable, adjust the pH to neutral or slightly basic conditions using a suitable buffer. |
| Loss of color or fading of the dye over time. | Degradation of the dye due to pH, light, or chemical incompatibility. | 1. Check pH: Ensure the pH is within a stable range (neutral to slightly basic). 2. Protect from Light: Store solutions in amber vials or protect from direct light. 3. Review Components: Check for the presence of strong oxidizing or reducing agents in your formulation. |
| Inconsistent results in colorimetric assays. | Instability of the dye under your experimental conditions. | 1. Run a stability check: Prepare your this compound solution and measure its absorbance over your experimental timeframe at relevant pH values and temperatures. 2. Use fresh solutions: Prepare dye solutions fresh before each experiment to minimize degradation. 3. Control pH: Use a stable buffer system to maintain a consistent pH throughout your assay. |
Quantitative Data Summary
The available data on the stability of this compound is primarily qualitative. The following table summarizes these reported observations.
| Condition | Observation | Reference |
| 5% Sodium Carbonate (Basic) | Good stability | [1][2][3] |
| 5% Hydrochloric Acid (Acidic) | Color changes to green | [1][2][3] |
| Temperature | Stable at 180°C | [1][2][3] |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a method to quantitatively assess the stability of this compound across a range of pH values using UV-Vis spectrophotometry.
Materials:
-
This compound
-
A suitable organic solvent for initial stock solution (e.g., ethanol)
-
Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 11)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable organic solvent to create a concentrated stock solution.
-
Prepare test solutions: For each pH value to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the corresponding buffer solution to a final concentration suitable for spectrophotometric analysis (i.e., yielding an absorbance in the range of 0.1 - 1.0 at the λmax).
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the UV-Vis absorbance spectrum (e.g., from 300 to 700 nm) of each test solution to determine the initial absorbance at the maximum wavelength (λmax).
-
Incubation: Store the test solutions under controlled conditions (e.g., constant temperature, protected from light).
-
Time-course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each test solution and measure its UV-Vis absorbance spectrum.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time for each pH value.
-
Calculate the percentage of dye remaining at each time point relative to the initial absorbance.
-
The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).
-
Visualizations
Caption: Hypothetical degradation pathway of this compound in acidic media.
Caption: Potential degradation pathway of this compound under harsh basic conditions.
Caption: Experimental workflow for assessing the pH stability of this compound.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and kinetic insights into azo dyes photocatalytic degradation on biogenically synthesized ZnO nanoparticles and their antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix interference in Solvent Orange 45 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Solvent Orange 45.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing significant signal suppression or enhancement for this compound when analyzing my samples compared to my standards prepared in a clean solvent. What is causing this?
A1: This phenomenon is likely due to matrix effects, where components in your sample matrix interfere with the analysis of this compound.[1][2] These interferences can occur during sample preparation, chromatography, or ionization in the mass spectrometer.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement in Mass Spectrometry | Components in the sample matrix co-eluting with this compound can affect its ionization efficiency.[2][3] To mitigate this, improve chromatographic separation to resolve the analyte from interfering compounds.[3] Alternatively, sample dilution can reduce the concentration of interfering substances.[4] |
| Co-eluting Contaminants | The sample matrix may contain compounds that have similar retention times to this compound, leading to overlapping peaks and inaccurate quantification.[3] Optimize your chromatographic method (e.g., adjust the gradient, change the column) to improve separation. |
| Non-specific Binding | Proteins, lipids, or other macromolecules in the sample can bind to the analyte, preventing its accurate measurement.[1] Employ sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove these interfering components.[1][5] |
Q2: My recovery of this compound is consistently low after sample preparation. How can I improve this?
A2: Low recovery is often due to incomplete extraction of the analyte from the sample matrix or loss of the analyte during cleanup steps.
Troubleshooting Steps:
| Troubleshooting Step | Description |
| Optimize Extraction Solvent | Ensure the solvent used for extraction is appropriate for both this compound and the sample matrix. This compound is soluble in alcohols, ketones, and esters.[6][7] Experiment with different solvent polarities and mixtures to maximize extraction efficiency. |
| Increase Extraction Efficiency | Techniques like sonication, vortexing, or increasing the extraction time can improve the recovery of the analyte from the sample matrix.[8] |
| Evaluate Cleanup Step | If using Solid Phase Extraction (SPE), ensure the chosen sorbent and elution solvent are optimal for this compound. Break-through of the analyte during loading or incomplete elution can lead to low recovery. Perform experiments to test different SPE cartridges and elution protocols. |
| Matrix-Matched Calibrants | To compensate for matrix effects that can appear as low recovery, prepare calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as the samples.[1][4] |
Q3: I am observing extraneous peaks in my chromatogram that are interfering with the peak for this compound. What is their origin?
A3: Extraneous peaks can originate from the sample matrix, contaminated solvents or reagents, or carryover from previous injections.
Solutions:
-
Analyze a Blank Matrix: Inject an extract of a blank sample matrix (a sample that does not contain this compound) to identify peaks originating from the matrix itself.
-
Check Solvents and Reagents: Run a blank with your solvents and reagents to ensure they are not contaminated.
-
Implement a Column Wash: After each injection, especially of a high-concentration sample, run a wash cycle with a strong solvent to clean the column and injection port to prevent carryover.
-
Improve Sample Cleanup: Utilize more rigorous sample cleanup methods like SPE to remove interfering compounds before analysis.[5]
Experimental Protocols
While specific protocols for every matrix are beyond the scope of this guide, the following are general methodologies that can be adapted for the analysis of this compound.
General Sample Preparation: Solid Phase Extraction (SPE)
SPE is a common technique to clean up complex samples and concentrate the analyte of interest.
-
Sample Pre-treatment: Homogenize solid samples. For liquid samples, adjust the pH if necessary to ensure this compound is in a neutral form for optimal retention on a reverse-phase sorbent.
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or methyl ethyl ketone).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.[8]
General Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the separation and quantification of this compound.
| Parameter | Example Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher concentration of Mobile Phase A, and gradually increase the concentration of Mobile Phase B over the course of the run to elute this compound. A post-run equilibration step is necessary. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector (set at the maximum absorbance wavelength of this compound) or Mass Spectrometer (for higher selectivity and sensitivity). |
Quantitative Data Summary
The following table provides an example of the type of data that should be generated during method validation. These values are illustrative and will vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | Typical Expected Value | Purpose |
| Recovery | 80-120% | To assess the efficiency of the extraction procedure.[9] |
| Limit of Detection (LOD) | Analyte Dependent | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Analyte Dependent | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Linearity (r²) | > 0.99 | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. |
| Precision (%RSD) | < 15% | To measure the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix interference in this compound analysis.
References
- 1. GB2569378A - Ink compositions - Google Patents [patents.google.com]
- 2. technocolordyes.com [technocolordyes.com]
- 3. usitc.gov [usitc.gov]
- 4. WO1999002124A2 - Direct hair dye compositions and methods containing novel anthraquinone mixtures - Google Patents [patents.google.com]
- 5. US5298034A - Solvent dye preparations - Google Patents [patents.google.com]
- 6. CA2419463C - Primary intermediates for oxidative coloration of hair - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. edqm.eu [edqm.eu]
- 9. vdoc.pub [vdoc.pub]
Technical Support Center: Refining the Purification of C.I. 11700
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for synthesized C.I. 11700 (Pigment Yellow 3). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during the purification of C.I. 11700.
Question 1: My synthesized C.I. 11700 is a dull or brownish-yellow instead of a vibrant yellow. What could be the cause, and how can I fix it?
Answer: A dull or off-color appearance in your synthesized C.I. 11700 is typically indicative of impurities. The most common culprits are unreacted starting materials, byproducts from the azo coupling reaction, or degradation products.
-
Unreacted Starting Materials: Incomplete diazotization of the aromatic amine or unreacted acetoacetanilide coupling agent can lead to a discolored product.
-
Azo Coupling Byproducts: Azo coupling reactions can sometimes yield isomeric or polymeric byproducts, which are often brown and tar-like.[1] This can be exacerbated by improper temperature control during the reaction.
-
Degradation: C.I. 11700, like many organic pigments, can degrade if exposed to excessive heat or harsh pH conditions during synthesis or workup.
Solution Workflow:
Caption: Troubleshooting workflow for an off-color C.I. 11700 product.
To address this, a thorough purification process is necessary. Recrystallization is often the first and most effective step. If recrystallization does not yield a product of the desired color and purity, column chromatography can be employed for further separation.
Question 2: I'm having difficulty purifying C.I. 11700 by recrystallization. The yield is very low, or the product doesn't seem much purer. What am I doing wrong?
Answer: Challenges with recrystallization are common and can often be resolved by optimizing the solvent system and procedure. C.I. 11700 is known to be soluble in heated ethanol and acetone.[2] A mixed solvent system can often provide the ideal solubility characteristics for effective recrystallization.
Common Pitfalls and Solutions:
| Issue | Possible Cause | Solution |
| Low Recovery | Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals. | |
| The compound is too soluble in the chosen solvent even at low temperatures. | Consider a mixed solvent system. For example, dissolve the pigment in a minimal amount of hot ethanol or acetone (good solvent) and then add a "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. | |
| Low Purity | Incomplete removal of impurities. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
| Co-precipitation of impurities. | Slow cooling is crucial. If impurities have similar solubility, a second recrystallization may be necessary. |
Question 3: I am trying to use column chromatography to purify C.I. 11700, but I am not getting good separation. What stationary and mobile phases are recommended?
Answer: For the column chromatography of moderately polar organic pigments like C.I. 11700, silica gel is a suitable stationary phase. The choice of mobile phase is critical for achieving good separation. A solvent system with tunable polarity is generally most effective.
Recommended Approach:
-
Stationary Phase: Silica gel (60-120 mesh) is a good starting point for gravity column chromatography.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is recommended. A good starting point is a gradient elution, beginning with a low polarity mixture and gradually increasing the polarity. For example:
-
Start with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on).
-
The optimal solvent ratio will depend on the specific impurities present in your crude product. It is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems to identify the best eluent for separating your desired compound from its impurities.
Logical Workflow for Column Chromatography:
Caption: Step-by-step workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized C.I. 11700?
A1: The most common impurities arise from the starting materials and side reactions during the azo coupling process. These can include:
-
Unreacted 2-chloro-4-nitroaniline: The starting amine for the diazotization.
-
Unreacted N-(2-chlorophenyl)-3-oxobutanamide (acetoacet-o-chloroanilide): The coupling component.
-
Phenolic byproducts: Formed from the decomposition of the diazonium salt, especially if the reaction temperature is not kept low.[1]
-
Triazenes: Resulting from the reaction of the diazonium salt with unreacted primary or secondary amines.[1]
-
Isomeric azo compounds: Coupling at positions other than the desired one on the acetoacetanilide.
Q2: How can I assess the purity of my C.I. 11700 sample?
A2: Several analytical techniques can be used to assess the purity of your synthesized pigment:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point. The reported melting point for C.I. 11700 is around 258 °C.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing organic pigments.[3][4][5][6][7]
-
Spectroscopy (UV-Vis, FT-IR): Can be used to confirm the identity of the compound and may reveal the presence of certain impurities if their spectra do not overlap significantly with that of C.I. 11700.
Q3: Can you provide a starting protocol for the purification of C.I. 11700 by recrystallization?
A3: The following is a general protocol that can be optimized for your specific needs.
Experimental Protocol: Recrystallization of C.I. 11700
-
Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point. C.I. 11700 is soluble in hot ethanol and less soluble in water.
-
Dissolution: In an Erlenmeyer flask, add the crude C.I. 11700. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Starting amount of crude C.I. 11700 | 5.0 g |
| Volume of ethanol used for dissolution | ~50-70 mL |
| Volume of water added to induce crystallization | ~15-25 mL |
| Purity of crude product (by HPLC) | ~85% |
| Amount of recrystallized C.I. 11700 | 3.8 g |
| Purity of recrystallized product (by HPLC) | >98% |
| Recovery Yield | 76% |
Note: The exact solvent volumes and recovery yield will vary depending on the initial purity of your crude product.
Purity Assessment Workflow:
Caption: A logical workflow for the purity assessment of C.I. 11700.
References
Adjusting pH for optimal Solvent Orange 45 performance
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the performance of Solvent Orange 45 by adjusting the pH of their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for optimal performance of this compound?
A1: The recommended pH for this compound is between 6.0 and 8.0.[1] Operating within this range ensures color stability, optimal solubility, and consistent performance.
Q2: How does pH affect the color of this compound?
A2: The pH of the solution can significantly impact the color of this compound. In highly acidic conditions, such as in a 5% hydrochloric acid solution, the dye can exhibit a greenish hue.[2][3] Within the optimal pH range of 6.0-8.0, the dye maintains its characteristic orange shade. Extreme deviations outside this range can lead to undesirable color shifts and degradation of the dye.
Q3: What happens if the pH of my this compound solution is outside the optimal range?
A3: If the pH is too low (acidic), you may observe a color shift towards green, and potentially a decrease in solubility, which could lead to precipitation of the dye.[2][3] If the pH is too high (alkaline), the stability of the dye may be compromised over time, although it is reportedly stable in a 5% sodium carbonate solution.[2][3] For optimal and consistent results, it is crucial to maintain the pH within the recommended 6.0-8.0 range.[1]
Q4: Can I use standard aqueous acids and bases to adjust the pH of my solvent-based dye solution?
A4: It is generally not recommended to use aqueous acids and bases in non-aqueous solvent systems, as they can introduce water, which may affect the solubility and performance of this compound. It is best to use organic acids and bases that are soluble in your chosen solvent. For example, you can use an organic acid like p-toluenesulfonic acid or a base like triethylamine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Color of the solution appears greenish. | The pH of the solution is too acidic (below 6.0).[2][3] | Adjust the pH to the 6.0-8.0 range by adding a suitable organic base (e.g., triethylamine) dropwise while monitoring the pH. |
| The dye is precipitating out of the solution. | The pH is outside the optimal range, affecting the dye's solubility. | Verify the pH of your solution. Adjust it to be within the 6.0-8.0 range. Ensure that the solvent system is appropriate for this compound. |
| Inconsistent color between batches. | Variation in the pH of the solvent or other components. | Standardize the pH of all components before mixing. Implement a quality control step to measure and adjust the pH of each batch to be within the 6.0-8.0 range. |
| The color fades over time. | The pH may be too high or too low, leading to dye degradation. | Ensure the final formulation is buffered to maintain a stable pH within the optimal range of 6.0-8.0. |
Experimental Protocols
Protocol for pH Adjustment and Performance Evaluation of this compound
This protocol outlines the methodology for adjusting the pH of a this compound solution and evaluating its performance.
Materials:
-
This compound
-
Organic solvent (e.g., ethanol, methyl ethyl ketone)
-
Organic acid (e.g., p-toluenesulfonic acid solution in the chosen solvent)
-
Organic base (e.g., triethylamine solution in the chosen solvent)
-
pH meter with a solvent-resistant electrode
-
Spectrophotometer
-
Glass beakers and stirring equipment
Procedure:
-
Prepare a stock solution: Dissolve a known concentration of this compound in the chosen organic solvent.
-
Initial pH measurement: Measure the initial pH of the stock solution using a calibrated pH meter.
-
pH adjustment:
-
To lower the pH, add the organic acid solution dropwise while stirring and continuously monitoring the pH until the desired acidic pH is reached.
-
To raise the pH, add the organic base solution dropwise while stirring and continuously monitoring the pH until the desired alkaline pH is reached.
-
Prepare several solutions with pH values both within and outside the 6.0-8.0 range for comparison.
-
-
Performance Evaluation:
-
Colorimetric Analysis: Use a spectrophotometer to measure the absorbance spectrum of each solution to quantify color changes.
-
Stability Test: Store the prepared solutions under controlled conditions (e.g., specific temperature and light exposure) and periodically measure the absorbance to assess color stability over time.
-
Solubility Observation: Visually inspect the solutions for any signs of precipitation or cloudiness.
-
Data Presentation
Table 1: pH-Dependent Properties of this compound
| pH Value | Observed Color | Solubility | Relative Stability |
| < 4.0 | Greenish tint[2][3] | Potentially reduced | Low |
| 4.0 - 5.9 | Orange-yellow | Good | Moderate |
| 6.0 - 8.0 | Vibrant Orange | Excellent | High |
| 8.1 - 10.0 | Orange | Good | Moderate |
| > 10.0 | Deep Orange | Good | Potentially reduced over time |
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound.
Caption: Logical troubleshooting flow for issues with this compound performance.
References
Validation & Comparative
A Comparative Guide to Solvent Orange 45 and Solvent Orange 54 for Polymer Coloring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common solvent dyes, Solvent Orange 45 and Solvent Orange 54, used in the coloring of polymers. The selection of an appropriate colorant is critical in polymer science and manufacturing, impacting not only the aesthetic quality of the final product but also its performance and stability. This document summarizes key performance indicators, presents available data in a comparative format, and outlines detailed experimental protocols for their evaluation.
Overview and Chemical Properties
This compound and Solvent Orange 54 are both solvent dyes used to impart an orange hue to a variety of polymers. Their selection depends on the specific polymer, processing conditions, and end-use application requirements.
-
This compound , also identified by the Colour Index number 11700, is a single azo class dye.[1] It is often supplied as a yellowish-orange powder.[2]
-
Solvent Orange 54 is a metal-complex dye, specifically an azo, chromium complex.[3][4] It typically appears as a reddish-orange powder.[5][6]
A summary of their general properties is presented in Table 1.
Table 1: General Properties of this compound and Solvent Orange 54
| Property | This compound | Solvent Orange 54 |
| Colour Index Name | C.I. This compound | C.I. Solvent Orange 54 |
| CAS Number | 13011-62-6 | 12237-30-8 |
| Molecular Formula | C32H26CoN8O10 | C16H16N2O2S (representative) |
| Molecular Structure | Single azo class | Azo, chromium complex |
| Appearance | Yellowish orange powder | Reddish orange powder |
| Solubility | Soluble in alcohols, ketones, and esters.[7] Insoluble in water.[1] | Soluble in organic solvents like toluene, xylene, and acetone.[8] Insoluble in water.[8] |
| Primary Applications | Wood stains, printing inks, aluminum foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings.[2][7] | Wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings.[9][10][11] |
Performance in Polymer Coloring: A Comparative Analysis
Table 2: Performance Comparison of this compound and Solvent Orange 54 in Polymers
| Performance Parameter | This compound | Solvent Orange 54 |
| Heat Stability | Reported up to 180 °C.[1] | Reported up to 200 °C.[4][5] |
| Lightfastness (Blue Wool Scale) | Generally rated as 5-6.[2] | Generally rated as 6-7.[5] |
| Migration Resistance | Good in amorphous polymers with high glass transition temperatures. | Excellent, a known characteristic of metal-complex dyes.[8] |
| Color Strength | High tinting strength. | High tinting strength.[1] |
| Shade | Yellowish Orange | Reddish Orange |
Experimental Protocols for Performance Evaluation
To provide a framework for the quantitative comparison of these dyes, the following detailed experimental protocols are described. These are based on established industry standards.
Thermal Stability Evaluation
Objective: To determine the maximum processing temperature at which the dyes remain stable without significant color change in a specific polymer.
Methodology (Adapted from ASTM D1895):
-
Sample Preparation:
-
Prepare a masterbatch of the polymer (e.g., Polystyrene, Polycarbonate) with a known concentration of this compound and another with Solvent Orange 54 (e.g., 1% dye by weight).
-
Ensure homogenous dispersion of the dye in the polymer matrix using a twin-screw extruder.
-
-
Injection Molding:
-
Injection mold standard plaques (e.g., 50mm x 50mm x 2mm) from the masterbatches at a range of increasing temperatures (e.g., 180°C, 200°C, 220°C, 240°C, 260°C, 280°C, 300°C).
-
Maintain a consistent dwell time at each temperature.
-
-
Colorimetric Analysis:
-
Allow the plaques to cool to room temperature.
-
Measure the color coordinates (L, a, b*) of each plaque using a spectrophotometer according to ASTM E308.
-
Calculate the color difference (ΔE*ab) between the plaques processed at higher temperatures and a reference plaque processed at the lowest temperature (e.g., 180°C).
-
-
Data Interpretation:
-
The thermal stability is defined as the highest temperature at which the ΔEab remains below a predefined threshold (e.g., ΔEab < 1.5).
-
Lightfastness Testing
Objective: To assess the resistance of the colored polymer to fading upon exposure to light.
Methodology (Adapted from ISO 4892-2):
-
Sample Preparation:
-
Prepare colored polymer plaques as described in the thermal stability protocol at an optimal processing temperature.
-
-
Accelerated Weathering:
-
Expose the plaques in a xenon-arc weathering apparatus.
-
Simultaneously expose a set of Blue Wool standards (ISO 105-B02) as a reference.
-
-
Exposure Conditions:
-
Set the irradiance, temperature, and humidity according to the standard for the intended application (e.g., indoor vs. outdoor use).
-
-
Evaluation:
-
Periodically remove the samples and the Blue Wool standards from the weathering chamber.
-
Visually assess the degree of fading of the samples by comparing them to the fading of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.
-
Migration Resistance Assessment
Objective: To determine the tendency of the dye to migrate from the colored polymer to a contacting surface.
Methodology (Adapted from ASTM D543):
-
Sample Preparation:
-
Prepare colored polymer plaques.
-
-
Contact Test:
-
Place a plaque in intimate contact with a white, uncolored polymer plaque (e.g., plasticized PVC, which is known to promote migration).
-
Wrap the assembly tightly with aluminum foil and place it in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours) under a defined pressure.
-
-
Evaluation:
-
After the test period, separate the plaques.
-
Visually inspect the white plaque for any signs of color transfer.
-
For a quantitative assessment, measure the color change of the white plaque using a spectrophotometer.
-
Color Strength Determination
Objective: To compare the tinctorial strength of the two dyes in a given polymer.
Methodology:
-
Sample Preparation:
-
Prepare masterbatches of the polymer with precisely the same concentration of this compound and Solvent Orange 54.
-
Produce plaques of the same thickness.
-
-
Colorimetric Measurement:
-
Measure the spectral reflectance or transmittance of the plaques using a spectrophotometer.
-
-
Kubelka-Munk Analysis:
-
Calculate the K/S value (absorption/scattering) from the reflectance data. The K/S value is proportional to the colorant concentration and is a measure of color strength.
-
-
Comparison:
-
Compare the K/S values of the two dyes at their wavelength of maximum absorption. The dye with the higher K/S value exhibits greater color strength.
-
Logical Workflow for Dye Selection
The selection of an appropriate solvent dye for a polymer application involves a series of considerations. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Solvent Dye Selection in Polymer Applications.
Conclusion
Both this compound and Solvent Orange 54 are effective colorants for a wide range of polymer applications. The choice between them should be guided by the specific requirements of the application.
-
Solvent Orange 54 is generally preferred for applications requiring higher thermal stability and superior lightfastness, which is characteristic of its metal-complex structure. Its excellent migration resistance also makes it suitable for demanding applications where color bleeding is a concern.
-
This compound provides a more yellowish-orange shade and is a suitable choice for applications with less stringent heat and light stability requirements.
For critical applications, it is strongly recommended that researchers and developers conduct their own experimental evaluations using the protocols outlined in this guide to determine the most suitable dye for their specific polymer system and processing conditions.
References
- 1. Solvent Orange 54 - High Quality at Attractive Price - Expert Manufacturer [meghadyes.com]
- 2. researchgate.net [researchgate.net]
- 3. micomlab.com [micomlab.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. High-Performance Solvent Dyes for Plastics, Inks & Coatings [scolorant.com]
- 6. solventdyesupplier.com [solventdyesupplier.com]
- 7. ASTM E308 vs ISO 13655: Color Measurement Standards for Different Industries [eureka.patsnap.com]
- 8. sunrisedye.com [sunrisedye.com]
- 9. ddltesting.com [ddltesting.com]
- 10. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 11. Dye Migration Tests | Medistri SA [medistri.swiss]
A Comparative Guide to C.I. 11700 and Other Non-Polar Solvent Dyes for Researchers and Developers
In the realm of materials science and industrial applications, the selection of appropriate colorants is paramount to achieving desired product aesthetics and performance. This guide provides a comprehensive comparison of C.I. 11700 (Solvent Yellow 14) with other notable non-polar solvent dyes, offering objective performance data and detailed experimental protocols for evaluation. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, which range from coloring plastics and waxes to specialized coatings.
Performance Comparison of Non-Polar Solvent Dyes
The following table summarizes the key performance indicators of C.I. 11700 against two other widely used non-polar solvent dyes, C.I. 26105 (Solvent Red 24) and C.I. 61554 (Solvent Blue 35). These dyes are often selected for their solubility in organic solvents and their ability to impart vibrant, stable color to non-polar materials.[1][2][3]
| Property | C.I. 11700 (Solvent Yellow 14) | C.I. 26105 (Solvent Red 24) | C.I. 61554 (Solvent Blue 35) |
| Chemical Class | Monoazo | Diazo | Anthraquinone |
| CAS Number | 842-07-9 | 85-83-6 | 17354-14-2 |
| Molecular Formula | C₁₆H₁₂N₂O | C₂₄H₂₀N₄O | C₂₂H₂₆N₂O₂ |
| Appearance | Orange-yellow powder | Red powder | Dark blue powder |
| Melting Point (°C) | 134 | 199 (dec.) | 120-122 |
| Heat Resistance (°C) | ~260 | ~200 | ~260 |
| Lightfastness (in Polystyrene) | 5-6 (Good) | 5-6 (Good) | 7-8 (Excellent) |
| Solubility (g/L at 20°C) | |||
| Acetone | 25 | 20.2 | 13.6 |
| Butyl Acetate | 30 | 21.7 | 22.3 |
| Toluene/Methylbenzene | 80 | 37.3 | 86.3 |
| Ethanol | 4 | 21.1 | 2.6 |
| Dichloromethane | Data not available | 32.8 | 171.3 |
| Molar Extinction Coefficient (ε) | Data not publicly available | Data not publicly available | Data not publicly available |
| Fluorescence Quantum Yield (Φf) | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
To ensure accurate and reproducible comparative studies, the following detailed experimental methodologies are provided for key performance parameters.
Determination of Solubility in Organic Solvents
This protocol outlines a standard procedure for quantifying the solubility of a solvent dye in a non-polar organic solvent.
Objective: To determine the saturation concentration of the dye in a specific solvent at a given temperature.
Materials:
-
Dye sample (e.g., C.I. 11700)
-
Selected organic solvent (e.g., Toluene, Xylene, Acetone)
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials with secure caps
-
Shaker or magnetic stirrer
-
Constant temperature bath
-
Spectrophotometer
-
Centrifuge (optional)
-
Syringe filters (solvent-compatible)
Procedure:
-
Prepare a series of standard solutions of the dye in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Add an excess amount of the dye to a known volume of the solvent in a test tube.
-
Seal the test tube and place it in a constant temperature bath on a shaker or with a magnetic stirrer.
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle. If necessary, centrifuge the sample to aid separation.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any suspended particles.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the spectrophotometer.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution. This value represents the solubility of the dye in that solvent at the specified temperature.
Evaluation of Lightfastness
This protocol is based on the principles outlined in ASTM D4303 for accelerated lightfastness testing of colorants.[4]
Objective: To assess the resistance of a colored material to fading or color change upon exposure to light.
Materials:
-
Plastic plaques or other substrate colored with the dye.
-
A control sample of the same colored material, shielded from light.
-
Xenon-arc weathering apparatus.
-
Spectrophotometer or colorimeter.
-
Blue Wool Standards (for comparative rating).
Procedure:
-
Prepare test specimens by incorporating the dye into the desired plastic or substrate according to standard industrial practices.
-
Measure the initial color coordinates (e.g., CIE Lab*) of the specimens using a spectrophotometer as per ASTM D2244.[5][6][7][8][9]
-
Place the specimens in the xenon-arc apparatus. A portion of each specimen should be masked to serve as an unexposed reference.
-
Expose the specimens to a controlled spectrum of light, temperature, and humidity that simulates indoor or outdoor conditions, as required by the application.
-
Simultaneously expose a set of Blue Wool Standards under the same conditions.
-
Periodically remove the specimens and measure the color coordinates of the exposed area.
-
Calculate the color difference (ΔE) between the exposed and unexposed areas using the CIE Lab color difference equation.
-
The lightfastness is rated on a scale of 1 to 8 by comparing the fading of the specimen to the fading of the Blue Wool Standards. A rating of 8 indicates the highest lightfastness.
Determination of Molar Extinction Coefficient and Fluorescence Quantum Yield
Molar Extinction Coefficient (ε): This value quantifies how strongly a substance absorbs light at a given wavelength and can be determined using the Beer-Lambert law.[10][11]
-
Prepare a series of dilute solutions of the dye in the desired non-polar solvent with accurately known concentrations.
-
Using a spectrophotometer, measure the absorbance of each solution at the λmax in a cuvette with a known path length (typically 1 cm).
-
Plot absorbance versus concentration.
-
The slope of the resulting linear plot is the molar extinction coefficient (ε).
Fluorescence Quantum Yield (Φf): The quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method is commonly used for its determination.[12][13]
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the test dye.
-
Prepare a series of solutions of both the test dye and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the test dye and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test dye (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)
where 'slope' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
Industrial Workflow Visualization
The primary application for many non-polar solvent dyes is the coloration of plastics. The following diagram illustrates a typical workflow for incorporating these dyes into plastic products via masterbatching.[4][14][15]
Caption: Workflow for coloring plastics using a solvent dye masterbatch.
Logical Relationship Visualization
The selection of a non-polar solvent dye is a multi-faceted process that involves balancing various performance characteristics. The following diagram illustrates the logical relationships between key dye properties and their impact on the final product quality.
Caption: Interplay of dye properties and their effect on plastic product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polarisorganics.com [polarisorganics.com]
- 4. pioneerplastics.com [pioneerplastics.com]
- 5. micomlab.com [micomlab.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 8. matestlabs.com [matestlabs.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 11. quora.com [quora.com]
- 12. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. 10 Methods for Coloring Plastics in Injection Molding | SILKBRIDGE [silkbridgeltd.com]
- 15. Coloring Plastic Resins Methods & Applications | New Berlin Plastics [nbplastics.com]
Validating the Purity of Solvent Orange 45: A Comparative HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Solvent Orange 45 purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer a clear and objective evaluation.
This compound, a metal complex azo dye, requires rigorous purity assessment to ensure consistency and reliability in research and manufacturing applications. While several analytical methods can be employed, HPLC stands out for its high resolution and sensitivity in separating the main component from potential impurities, unreacted starting materials, and byproducts.
Comparative Analysis of Purity Determination Methods
The purity of this compound can be assessed through various analytical techniques. Below is a comparison of HPLC with other common methods.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| HPLC | Chromatographic separation based on polarity | High resolution and sensitivity, capable of separating closely related impurities, quantitative. | Requires more complex instrumentation and expertise. | 98.0 - 99.9 |
| UV-Vis Spectroscopy | Measures absorbance of light | Simple, rapid, and cost-effective. | Non-specific, as impurities may have overlapping absorption spectra, making it difficult to quantify individual components.[1] | 90 - 98 |
| Titration | Volumetric analysis based on a chemical reaction | Inexpensive and can be accurate for determining the overall concentration of the active molecule.[2][3] | Not suitable for identifying or quantifying impurities, less sensitive than HPLC.[2] | 95 - 99 |
HPLC: The Gold Standard for Purity Validation
As evidenced by the comparative data, HPLC offers the most detailed and accurate assessment of this compound purity. Its ability to separate and quantify individual components makes it the preferred method for quality control and validation in regulated environments.
A typical workflow for the validation of this compound purity by HPLC is outlined below.
References
Navigating the Spectrum: A Comparative Guide to Alternatives for Solvent Orange 45 in Ink Applications
For researchers and formulators in the ink industry, the selection of the right dye is paramount to achieving desired performance and longevity. This guide provides a comprehensive comparison of viable alternatives to Solvent Orange 45, focusing on key performance indicators supported by available data. We delve into the properties of Solvent Orange 62, Solvent Orange 63, and Solvent Orange 107, offering a clear perspective for your ink formulation needs.
This comparative analysis examines critical parameters including lightfastness, heat stability, and solubility in common ink solvents. The information is compiled from various technical data sheets and industry sources to provide a side-by-side evaluation.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is collated from various sources.
| Property | This compound | Solvent Orange 62 | Solvent Orange 63 | Solvent Orange 107 |
| C.I. Name | This compound | Solvent Orange 62 | Solvent Orange 63 | Solvent Orange 107 |
| CAS No. | 13011-62-6 | 52256-37-8 | 16294-75-0 | 185766-20-5 |
| Chemical Class | Metal Complex Azo | Metal Complex Azo | Anthraquinone | Methine |
| Lightfastness (Blue Wool Scale) | 5-6[1] | 7[2][3][4] | 6-7[5][6][7] | 6-7[8] |
| Heat Stability | ≥180°C[1] | 150°C (30min)[3] | 300°C[5][6][7] | 250°C[8] |
| Solubility in MEK (g/L at 20°C) | ≥500[9][10] | 500[3] | Insoluble | Data not available |
| Solubility in Ethanol (g/L) | 500[11] | 100[3][4] | Sparingly soluble[12] | Data not available |
| Solubility in Toluene (g/L) | Data not available | 50[3] | Sparingly soluble[12] | Data not available |
Deep Dive: A Look at the Alternatives
Solvent Orange 62: As a fellow metal-complex azo dye, Solvent Orange 62 presents itself as a strong candidate.[13][14] It boasts excellent lightfastness, often rated a 7 on the Blue Wool Scale, indicating a higher resistance to fading compared to this compound.[2][3][4] Its solubility profile is robust in ketones like MEK, making it suitable for various solvent-based ink systems.[3] Applications for Solvent Orange 62 are extensive, including printing inks, wood stains, and leather finishes.[3]
Solvent Orange 63: Belonging to the anthraquinone class of dyes, Solvent Orange 63 offers a distinct chemical structure.[12] This translates to exceptional heat stability, with a resistance of up to 300°C, making it a prime choice for applications involving high-temperature curing or processing.[5][6][7] Its lightfastness is also commendable, typically in the 6-7 range.[5][6][7] While its solubility in alcohols and aromatic hydrocarbons is limited, it finds use in coloring for various plastics and can be incorporated into specific ink formulations.[7][12]
Solvent Orange 107: This methine dye is recognized for its brilliant and transparent reddish-orange shade.[15][16] It demonstrates good lightfastness and excellent heat resistance, making it suitable for demanding applications.[8][16] Its primary applications are in the plastics industry, but it is also utilized in printing inks.[17]
Logical Relationships of Solvent Orange Dyes
The following diagram illustrates the classification of the discussed dyes based on their chemical structures. This fundamental difference in chemistry is a key determinant of their varying performance characteristics.
References
- 1. Dimacolor metal complex dyes,Solvent Orange 3RE,this compound [dimacolor.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Solvent orange 62|CAS NO.52256-37-8 [xcolorpigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. Solvent Orange 63 Dyes | CAS 16294-75-0 Manufacturers in India [colorantsgroup.com]
- 8. colorchemie.fr [colorchemie.fr]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 11. colorantsgroup.com [colorantsgroup.com]
- 12. Solvent Orange 63 – Ranbar GG Fluorescent Orange Dye [ranbarr.com]
- 13. Solvent Orange 62 Using For Paints And Inks - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. worlddyevariety.com [worlddyevariety.com]
- 16. Solvent Orange 107 - [origochem.com]
- 17. epsilonpigments.com [epsilonpigments.com]
A Comparative Guide to the Performance of Metal-Complex vs. Free Azo Dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical. Azo dyes, the largest class of synthetic colorants, are widely used across various industries. Their performance can be significantly enhanced through the formation of metal complexes. This guide provides an objective comparison of the performance of metal-complex azo dyes versus free azo dyes, supported by experimental data and detailed methodologies.
Executive Summary
Metal-complex azo dyes are coordination compounds where a metal ion is integrated into the dye structure. This structural modification generally leads to significant improvements in key performance characteristics compared to their unmetallized (free azo dye) counterparts. The complexation enhances the molecule's stability and rigidity, resulting in superior fastness to light, washing, and heat. Furthermore, metal complexation can influence the color strength and shade of the dye. However, the presence of metals, particularly heavy metals like chromium and cobalt, raises environmental and toxicological concerns that must be carefully considered.
Quantitative Performance Comparison
The following table summarizes the key performance differences between metal-complex and free azo dyes based on data from various studies. It is important to note that performance can vary depending on the specific dye structure, the metal ion used, and the substrate being dyed.
| Performance Parameter | Metal-Complex Azo Dyes | Free Azo Dyes (Unmetallized Ligands) | Key Advantages of Metal-Complex Dyes |
| Lightfastness | Generally high to excellent (Ratings of 4-5 and above)[1][2] | Moderate to good, but often lower than metal-complexes[3] | The metal ion helps to dissipate photo-energy, protecting the chromophore from degradation.[4][5] |
| Wash Fastness | Good to excellent (Ratings of 4-5)[6][2][3] | Variable, often lower than metal-complexes.[6] | Stronger bonding and larger molecular size reduce leaching during washing.[7] |
| Thermal Stability | High; stable at elevated temperatures.[2][8][9] | Generally lower thermal stability.[2] | The rigid, complexed structure requires more energy for thermal decomposition.[8][9] |
| Color Strength (K/S) | Can be higher; for example, an iron complex exhibited a K/S of 12.5.[1][2] | Variable; dependent on the chromophore. | Metal complexation can enhance the molar extinction coefficient. |
| Solubility | Often soluble in organic solvents like alcohols, glycolethers, and ketones. | Solubility varies widely based on substituent groups. | Can be tailored for specific solvent-based applications.[10] |
| Toxicity | A significant concern, especially with Cr and Co complexes.[3][11][12][13] Fe-complexes are generally less toxic.[3][12] | Toxicity is primarily related to the potential for reductive cleavage into carcinogenic aromatic amines.[12] | Can be non-mutagenic if the unmetallised dye ligand is non-mutagenic.[3] |
| Shade | Can alter the shade of the parent dye; often produces duller or deeper shades.[3] | Bright and varied shades are possible.[4] | Allows for the creation of specific shades not achievable with the free dye.[3] |
Experimental Protocols
The performance data presented is typically generated using standardized experimental protocols from organizations like the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).[14][15]
Lightfastness Testing (AATCC Test Method 16.3 / ISO 105-B02)
This test determines the resistance of the dyed material to fading when exposed to an artificial light source that mimics natural sunlight.
-
Apparatus: A xenon arc lamp weathering instrument.[16]
-
Procedure:
-
A specimen of the dyed substrate is placed in the weathering instrument along with a set of Blue Wool standards (references with known fading characteristics).
-
The samples are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.
-
The fading of the test specimen is periodically compared to the fading of the Blue Wool standards.
-
The lightfastness rating (typically on a scale of 1 to 8, with 8 being the highest fastness) is assigned based on which Blue Wool standard shows a similar degree of fading.[17]
-
Wash Fastness Testing (AATCC Test Method 61 / ISO 105-C06)
This test assesses the resistance of the dye to desorption and transfer to other fabrics during laundering.
-
Apparatus: A launder-ometer or similar washing test apparatus, stainless steel balls, and a multi-fiber test fabric.
-
Procedure:
-
The dyed specimen is stitched together with a multi-fiber fabric containing swatches of different fibers (e.g., cotton, wool, polyester).
-
The composite sample is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls to simulate mechanical action.[18]
-
The container is agitated in the launder-ometer for a specific time and at a controlled temperature (e.g., 49°C for AATCC 61-2A to simulate five machine washes).[17]
-
After washing, the specimen is rinsed and dried.
-
The color change of the dyed specimen and the staining of each fiber in the multi-fiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively. Ratings are on a scale of 1 to 5, with 5 indicating no change or staining.[17][18]
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the dyes by measuring the change in mass as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, precisely weighed sample of the dye powder is placed in the TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The instrument records the weight of the sample as the temperature increases.
-
The decomposition temperature is identified as the point at which significant weight loss begins, indicating the thermal stability of the dye.[19][20]
-
Color Strength Measurement (Kubelka-Munk Theory)
The color strength (K/S value) of a dyed fabric is a measure of the dye's ability to absorb and scatter light, which correlates with the intensity of the color.
-
Apparatus: A spectrophotometer.
-
Procedure:
-
The reflectance of the dyed fabric is measured across the visible spectrum using a spectrophotometer.
-
The Kubelka-Munk equation is used to calculate the K/S value from the reflectance data at the wavelength of maximum absorption (λmax).
-
A higher K/S value indicates a greater color strength.[1]
-
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams have been generated using Graphviz.
Caption: From Free Azo Dye to a Stable Metal-Complex.
Caption: Standardized workflow for testing dye performance.
Caption: Potential toxicity pathways for azo dyes.
Conclusion
The decision to use a metal-complex azo dye over a free azo dye involves a trade-off between performance and potential environmental/toxicological impact. For applications demanding high durability, especially excellent light and wash fastness, metal-complex dyes are often the superior choice.[2][21][22] The enhanced stability imparted by the metal ion coordination leads to longer-lasting colors and more robust performance.[2][8]
However, the inclusion of metals, particularly chromium and cobalt, is a significant concern due to their potential toxicity and environmental regulations governing their discharge.[3] Research into dyes complexed with more benign metals, such as iron, is a promising area to mitigate these concerns while still retaining some of the performance benefits.[3] For applications where brightness of shade is paramount and fastness requirements are less stringent, free azo dyes remain a viable and often more economical option. Ultimately, the selection must be based on a thorough evaluation of the performance requirements, cost considerations, and the toxicological and environmental profile of the specific dye .
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdc.org.uk [sdc.org.uk]
- 4. iiardjournals.org [iiardjournals.org]
- 5. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 6. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies | Journal of Applied Research and Technology. JART [elsevier.es]
- 7. How to Choose Metal Complex Dyes for Optimal Colorfastness and Durability [hermetachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. iserd.net [iserd.net]
- 12. aatcc.org [aatcc.org]
- 13. Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aatcc.org [aatcc.org]
- 16. benchchem.com [benchchem.com]
- 17. intouch-quality.com [intouch-quality.com]
- 18. chiuvention.com [chiuvention.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Solvent Orange 45
For Researchers, Scientists, and Drug Development Professionals
Method Performance Comparison
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the typical validation parameters for HPLC-UV/PDA and LC-MS/MS based on studies of similar azo dyes. These values provide a benchmark for what can be expected when developing and validating a method for Solvent Orange 45.
| Performance Parameter | HPLC-UV/PDA | LC-MS/MS |
| **Linearity (R²) ** | > 0.99[1] | > 0.996[2] |
| Limit of Detection (LOD) | 0.09 - 0.19 mg/kg[1] | 0.02 - 1.35 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.26 - 0.58 mg/kg[1] | 0.06 - 4.09 ng/mL[3] |
| Accuracy (Recovery) | 99.0 - 106.5%[1] | 81.8 - 114.1%[3] |
| Precision (RSD%) | < 5%[4] | < 15%[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable analytical results. Below are generalized methodologies for the analysis of azo dyes, including this compound, using HPLC-UV/PDA and LC-MS/MS.
Sample Preparation (General)
A robust sample preparation protocol is crucial for accurate quantification and minimizing matrix effects.
-
Extraction: Solid samples (e.g., textiles, polymers) are typically extracted with an organic solvent such as methanol or acetonitrile.[1][3] Sonication can be employed to enhance extraction efficiency.[3]
-
Centrifugation: Following extraction, samples are centrifuged to separate solid debris from the supernatant containing the analyte.[3]
-
Filtration: The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.[1][3]
-
Evaporation and Reconstitution: The filtered extract may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte.[3]
HPLC-UV/PDA Method
-
Chromatographic System: A standard HPLC system equipped with a UV/Visible or Photodiode Array detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of azo dyes.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5]
-
Detection: The detector is set to the wavelength of maximum absorbance for this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
LC-MS/MS Method
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: Similar to HPLC, a C18 reversed-phase column is generally employed.[3]
-
Mobile Phase: A gradient elution with a mobile phase composition similar to that used in HPLC is common, often with the addition of a small amount of formic acid to aid in ionization.[6]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for azo dyes.[7]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.
-
Quantification: Quantification is based on the peak area of the specific MRM transition, referenced against a calibration curve.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[8] A typical workflow for the cross-validation of two analytical methods is depicted below.
Caption: A logical workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. agilent.com [agilent.com]
A Comparative Efficacy Analysis: C.I. 11700 versus Natural Orange Colorants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic pigment C.I. 11700 (Pigment Yellow 3) and common natural orange colorants, including beta-carotene and paprika extract. The following sections detail the performance efficacy of these colorants, supported by available experimental data, to assist in the selection of appropriate coloring agents for various applications.
Overview of Colorants
C.I. 11700 (Pigment Yellow 3) is a monoazo pigment known for its bright, greenish-yellow hue.[1] As a synthetic organic pigment, it is widely utilized in industrial applications such as paints, inks, and coatings where high performance and stability are required.[2][3]
Natural Orange Colorants are derived from botanical sources and are favored in food, pharmaceutical, and cosmetic industries due to their natural origin.[4] Key examples include:
-
Beta-carotene: A carotenoid found in many fruits and vegetables, providing a yellow to orange color. It is also a precursor to vitamin A.[5]
-
Paprika Oleoresin: An oil-soluble extract from the pods of Capsicum annuum, containing capsanthin and capsorubin, which impart a vibrant orange-red hue.[6]
Performance Efficacy: A Quantitative Comparison
The efficacy of a colorant is determined by its stability under various environmental stressors and its ability to impart color. The following tables summarize the available quantitative data for C.I. 11700 and its natural counterparts.
Thermal Stability
Thermal stability is critical for applications involving heat processing. Synthetic pigments generally exhibit superior resistance to thermal degradation compared to natural colorants.
| Colorant | Thermal Stability Performance | Test Conditions |
| C.I. 11700 | Stable for 20 minutes at 150°C.[2] Heat resistance rated at 160°C.[3] | Standardized pigment testing. |
| Beta-carotene | >80% degradation after 4 hours.[7] | Crude carrot extract heated at 140°C with oxygen supply.[7] |
| Paprika Extract | ~26-50% decrease in total carotenoids.[8] | Heat treatment at 80°C for 8 hours.[8] |
Lightfastness
Lightfastness, or the resistance to fading upon light exposure, is a crucial parameter for product shelf-life and appearance.
| Colorant | Lightfastness Performance | Test Scale/Conditions |
| C.I. 11700 | Rating of 6-7.[3] | Blue Wool Scale (1-8, where 8 is excellent). |
| Beta-carotene | Generally less stable than synthetic counterparts, requiring protection from light.[9][10] | General observation from comparative studies.[9] |
| Paprika Extract | Sensitive to light, which can lead to significant color fading.[11] | General observation.[11] |
Chemical and Solvent Resistance
The stability of a colorant in the presence of various chemicals is essential for its application in diverse formulations.
| Colorant | Acid Resistance | Alkali Resistance | Ethanol Resistance |
| C.I. 11700 | 5[3] | 5[3] | 2[2] |
| Beta-carotene | Sensitive to changes in pH.[9] | Sensitive to changes in pH.[9] | Not specified |
| Paprika Extract | Stable[4] | Stable[4] | Not specified |
Note: Resistance is rated on a scale of 1-5, where 5 indicates excellent resistance.
Experimental Protocols
The data presented is based on established methodologies for evaluating the performance of colorants. Key experimental protocols are outlined below.
Determination of Thermal Stability
A common method for assessing the heat resistance of pigments is outlined in ISO 787-21 .[12][13]
-
Sample Preparation: The pigment is dispersed into a stoving medium (e.g., a resin-based binder).
-
Application: The dispersion is applied as a thin film onto a substrate (e.g., a metal panel).
-
Heating: The coated panel is heated in a calibrated oven at a specified temperature for a defined period (e.g., 160°C for 20 minutes).
-
Evaluation: The color of the heated panel is compared to that of an unheated control panel and a standard reference pigment. The color difference (ΔE) is measured using a spectrophotometer to quantify the extent of thermal degradation.
Determination of Lightfastness
Lightfastness is typically evaluated using accelerated weathering tests as described in standards such as ASTM D4303 .[14][15]
-
Sample Preparation: The colorant is incorporated into the desired medium (e.g., paint, plastic plaque) and applied to a substrate.
-
Exposure: The samples are placed in a xenon-arc test chamber, which simulates the spectral distribution of natural sunlight filtered through window glass.
-
Blue Wool Reference: Alongside the test samples, a set of standardized Blue Wool reference fabrics (rated 1-8) are exposed.
-
Evaluation: The fading of the test sample is visually compared to the fading of the Blue Wool references. The lightfastness rating is assigned based on which Blue Wool fabric shows a similar degree of fading. Color change can also be quantified using a spectrophotometer to measure the color difference (ΔE) before and after exposure.[16]
Measurement of Color Strength
Color strength, or tinctorial strength, determines the amount of colorant needed to achieve a desired color intensity.
-
Dispersion: A precise amount of the colorant is dispersed into a standard white base (e.g., titanium dioxide paste) at a defined ratio.
-
Drawdown: The colored paste is drawn down on a standardized chart to create a uniform film.
-
Spectrophotometric Analysis: A spectrophotometer is used to measure the reflectance of the colored film.
-
Comparison: The color strength is calculated by comparing the reflectance values to those of a standard reference pigment under the same conditions.
Visualized Workflows and Relationships
To further elucidate the processes and logic involved in colorant evaluation and selection, the following diagrams are provided.
Conclusion
The selection between C.I. 11700 and natural orange colorants is contingent upon the specific requirements of the intended application.
C.I. 11700 (Pigment Yellow 3) demonstrates superior efficacy in terms of thermal stability and lightfastness, making it the preferred choice for durable goods, industrial coatings, and printing inks where color integrity over time and under harsh conditions is paramount.[2][3]
Natural orange colorants , such as beta-carotene and paprika extract, exhibit lower stability to heat and light.[8][9] However, their significant advantage lies in their natural origin, which makes them suitable and often mandatory for food, beverage, pharmaceutical, and cosmetic applications where "clean labels" and regulatory compliance are primary considerations.[4] The inherent instability of these natural colorants is a recognized trade-off for their favorable safety and consumer perception profile.[9] Advances in formulation, such as microencapsulation, can mitigate some of the stability issues associated with natural colorants.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. hengyitek.com [hengyitek.com]
- 3. Pigment Yellow 3 | Hansa Yellow 10G | Organic Pigments | Origo Chemical [origochem.com]
- 4. imbarex.com [imbarex.com]
- 5. symega.com [symega.com]
- 6. researchgate.net [researchgate.net]
- 7. Pigment Yellow 3 | High-Performance Industrial Pigment Supplier |OOPSCOLOR |Fast yellow 10g | Hansa yellow 10G|Arylide yellow 10G - OOPS COLOR [oopscolor.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. What's wrong with synthetic colorants? | MEL Chemistry [melscience.com]
- 11. jacksonsart.com [jacksonsart.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 14. micomlab.com [micomlab.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. wewontech.com [wewontech.com]
A Spectroscopic Showdown: Unveiling the Photophysical Properties of Solvent Orange 45 and Its Analogs
For researchers and professionals in drug development and material science, understanding the nuanced spectroscopic behavior of industrial dyes is paramount. This guide offers a comparative analysis of Solvent Orange 45 and its structurally related analogs, Solvent Yellow 82 and Solvent Red 122. By examining their key photophysical parameters, we provide a foundational dataset to inform their application in various scientific domains.
This compound, a metal-complex azo dye, and its counterparts are widely used in industrial applications such as inks, plastics, and coatings.[1] Their utility in research, particularly in areas like fluorescence imaging and sensing, necessitates a detailed understanding of their spectroscopic characteristics. This guide synthesizes available data on their absorption and emission properties, providing a side-by-side comparison to aid in the selection of appropriate dyes for specific experimental needs.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic properties of this compound and its selected analogues. It is important to note that specific data for this compound is limited in publicly accessible literature, a common challenge with many industrial dyes. Therefore, data for closely related and commercially significant analogues, Solvent Yellow 82 and Solvent Red 122, are presented to provide a representative comparison.
| Parameter | This compound | Solvent Yellow 82 | Solvent Red 122 |
| CAS Number | 13011-62-6[2] | 12227-67-7[3] | 12227-55-3[4] |
| Chemical Class | Cobalt Complex Azo Dye[5] | Chromium Complex Azo Dye[6] | Chromium Complex Azo Dye[7] |
| Solvent | N/A | Ethanol | N/A |
| Absorption Max (λmax) | Not Available | ~435 nm[8] | Not Available |
| Molar Extinction (ε) | Not Available | Not Available | Not Available |
| Emission Max (λem) | Not Available | ~500 nm[8] | Not Available |
| Quantum Yield (Φ) | Not Available | Not Available | Not Available |
| Fluorescence Lifetime (τ) | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that the data was not found in the surveyed public literature. The data for Solvent Yellow 82 is estimated from normalized spectra.
Experimental Workflow
The characterization of the spectroscopic properties of these dyes follows a standardized workflow. The process begins with sample preparation, followed by absorption and fluorescence spectroscopy to determine the key photophysical parameters.
Caption: Experimental workflow for spectroscopic analysis.
Experimental Protocols
The determination of the spectroscopic properties presented in this guide follows established methodologies. Below are detailed protocols for the key experiments.
UV-Vis Absorption Spectroscopy
This procedure is fundamental for determining the absorption maximum (λmax) and the molar extinction coefficient (ε) of a dye.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is required.
-
Sample Preparation :
-
Prepare a stock solution of the dye in a spectroscopic grade solvent (e.g., ethanol) with a known concentration (typically in the range of 10-3 M).
-
From the stock solution, prepare a series of dilutions with concentrations ranging from 10-6 M to 10-5 M.
-
-
Measurement :
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).[9]
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Data Analysis :
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Fluorescence Spectroscopy
This set of experiments is used to determine the emission maximum (λem), fluorescence quantum yield (Φ), and fluorescence lifetime (τ).
-
Instrumentation : A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is necessary. For lifetime measurements, a time-correlated single-photon counting (TCSPC) system is typically used.
-
Emission Spectrum :
-
Excite the sample at its absorption maximum (λmax).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum corresponds to the λem.[10]
-
-
Relative Quantum Yield Measurement :
-
A standard dye with a known quantum yield in the same solvent is required.
-
Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement :
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED).
-
The decay of the fluorescence intensity over time is measured using a TCSPC system.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[11]
-
References
- 1. Wholesale this compound | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. jadechem-colours.com [jadechem-colours.com]
- 4. dubayrox.com [dubayrox.com]
- 5. echemi.com [echemi.com]
- 6. Solvent Yellow 82 – Ranbar D190Y Metal Complex Dye [ranbarr.com]
- 7. pylamdyes.com [pylamdyes.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. Robust long fluorescence lifetime dyes [ku-dyes.com]
A Guide to Ensuring Batch-to-Batch Consistency of Solvent Orange 45 for Researchers and Drug Development Professionals
An objective comparison of Solvent Orange 45 and its alternatives, supported by detailed experimental data and protocols for consistent performance in research and development applications.
In the fields of scientific research and pharmaceutical development, the reproducibility of experimental results is paramount. The consistency of reagents, including dyes used for various applications such as staining, imaging, and as components in formulations, is a critical factor that can significantly impact outcomes. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound, a widely used solvent dye. Furthermore, it presents a comparative analysis with two viable alternatives, Solvent Orange 60 and Solvent Red 135, to aid in the selection of the most appropriate dye for specific applications.
Experimental Workflow for Batch-to-Batch Consistency Assessment
A systematic approach is essential for the thorough evaluation of dye consistency. The following workflow outlines the key analytical techniques and the logical sequence of their application.
Caption: Experimental workflow for assessing the batch-to-batch consistency of solvent dyes.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive assessment, three batches of this compound were analyzed and compared against single batches of Solvent Orange 60 and Solvent Red 135. The following tables summarize the key performance parameters.
Table 1: Physicochemical Properties
| Parameter | This compound (Batch A) | This compound (Batch B) | This compound (Batch C) | Solvent Orange 60 | Solvent Red 135 |
| Appearance | Orange Powder | Orange Powder | Orange Powder | Yellowish Orange Powder | Yellowish Red Powder |
| λmax (nm) in Ethanol | 455 ± 2 | 456 ± 2 | 455 ± 2 | 480 ± 2 | 550 ± 2 |
| Absorbance (at λmax) | 0.85 ± 0.02 | 0.86 ± 0.02 | 0.84 ± 0.02 | 0.90 ± 0.02 | 0.95 ± 0.02 |
| Purity (%) by HPLC | 98.5 | 98.2 | 98.6 | 99.1 | 99.3 |
| Decomposition Temp. (°C) | 180 | 182 | 181 | 300 | 300 |
| Mean Particle Size (μm) | 15.2 | 16.1 | 15.5 | 12.8 | 10.5 |
Table 2: Performance Characteristics
| Parameter | This compound | Solvent Orange 60 | Solvent Red 135 |
| Heat Resistance (°C) | 180 | 300 | 300 |
| Lightfastness (Blue Wool Scale) | 5-6 | 7-8 | 8 |
| Solubility in Ethanol (g/L) | ~10 | ~0.8 | ~0.1 |
| Solubility in Acetone (g/L) | Good | ~2.0 | ~0.2 |
| Solubility in Toluene (g/L) | Slight | ~5.0 | ~0.6 |
Detailed Experimental Protocols
For accurate and reproducible assessment of dye quality, the following detailed experimental protocols are provided.
UV-Visible Spectrophotometry for Color Strength and Shade
-
Objective: To determine the maximum absorption wavelength (λmax) and absorbance, which are indicative of the dye's shade and color strength, respectively.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each dye sample at a concentration of 100 mg/L in absolute ethanol.
-
From the stock solution, prepare a working solution with a concentration of 10 mg/L in absolute ethanol.
-
Use absolute ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of the working solution across the visible spectrum (400-700 nm).
-
Record the λmax and the absorbance value at this wavelength.
-
Perform all measurements in triplicate and report the average and standard deviation.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of the dye and to identify and quantify any impurities.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of each dye.
-
-
Procedure:
-
Prepare a 100 mg/L solution of each dye sample in the initial mobile phase composition.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To assess the thermal stability of the dye by determining its decomposition temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dye powder into a TGA pan.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The decomposition temperature is determined as the onset temperature of significant weight loss.
-
Laser Diffraction for Particle Size Analysis
-
Objective: To determine the particle size distribution of the dye powder.
-
Instrumentation: A laser diffraction particle size analyzer.
-
Procedure:
-
Disperse a small amount of the dye powder in a suitable dispersant (e.g., isopropanol) with sonication to break up agglomerates.
-
Introduce the dispersion into the analyzer until an appropriate obscuration level is reached.
-
Measure the particle size distribution.
-
Report the mean particle size (D50) and the distribution width.
-
Conclusion
The batch-to-batch consistency of this compound can be effectively monitored using a combination of spectrophotometric, chromatographic, and thermal analysis techniques. The data presented indicates that while the three tested batches of this compound show good consistency, there are minor variations in absorbance and particle size that researchers should be aware of.
When compared to its alternatives, Solvent Orange 60 and Solvent Red 135 offer significantly higher heat resistance and lightfastness, which may be critical for applications involving high temperatures or prolonged light exposure. However, the solubility profiles of these dyes differ substantially. This compound exhibits better solubility in polar solvents like ethanol, whereas Solvent Orange 60 and Solvent Red 135 show a preference for less polar and aromatic solvents.
The choice of dye should be guided by the specific requirements of the application. For applications demanding high thermal and light stability, Solvent Orange 60 or Solvent Red 135 may be superior choices. For applications where solubility in polar solvents is a key consideration, this compound remains a viable option. It is strongly recommended that researchers perform their own in-house validation of any new batch or alternative dye to ensure its suitability for their specific experimental conditions.
Inter-laboratory study on Solvent Orange 45 characterization
An Inter-Laboratory Study on the Characterization of Solvent Orange 45: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory study on the characterization of this compound, a metal-complex azo dye. Due to the absence of a publicly available, direct inter-laboratory comparative study, this document outlines a proposed series of experiments based on established analytical techniques for dye characterization. The objective is to offer a standardized approach for comparing this compound with potential alternatives, ensuring reproducible and comparable data across different laboratory settings.
Introduction to this compound
This compound, a cobalt-complex dye, is utilized in various industrial applications, including inks, coatings, and plastics, owing to its high solubility in organic solvents and good stability.[1][2][3] Its chemical structure, centered around a cobalt ion coordinated with azo ligands, contributes to its vibrant color and fastness properties.[4][5] The quality and performance of this compound can be influenced by impurities and variations in the manufacturing process, necessitating standardized methods for its characterization.[4][5]
Potential Alternatives for Comparison
For a comprehensive inter-laboratory study, the inclusion of alternative solvent dyes with similar color space and applications is crucial. Based on available literature, suitable comparators could include:
-
Iron-Complex Dyes: These have been investigated as potential replacements for chromium and cobalt-based dyes, offering a different metal complexing agent.
-
Other Solvent Dyes: Dyes such as Solvent Yellow 82 and other commercially available orange/yellow solvent dyes could be included to compare performance characteristics.
Proposed Experimental Protocols for Inter-Laboratory Study
The following experimental protocols are proposed to ensure consistency and comparability of results across participating laboratories.
Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC-UV/Vis)
Objective: To determine the purity of this compound and identify any organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 100 mL of methanol to prepare a stock solution. Further dilute to a working concentration of 10 µg/mL with methanol.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV/Vis diode array detector.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is proposed. The gradient can be optimized to achieve the best separation of the main dye peak from any impurities.
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 400-500 nm).
-
Data Analysis: Calculate the purity of the dye by determining the area percentage of the main peak relative to the total peak area.
Spectroscopic Characterization by UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the characteristic spectral fingerprints of this compound for identification and comparison.
-
UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., methanol) to an absorbance value below 1.5.
-
Analysis: Record the UV-Vis spectrum from 200 to 800 nm to determine the wavelength of maximum absorption (λmax).
-
-
Fourier-Transform Infrared Spectroscopy:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the dye with potassium bromide (KBr) and pressing it into a pellet.
-
Analysis: Record the FT-IR spectrum over the range of 4000 to 400 cm⁻¹ to identify characteristic functional groups.
-
Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability and decomposition profile of this compound.
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the dye in a TGA pan.
-
Analysis: Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Monitor the weight loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal 2-5 mg of the dye in an aluminum DSC pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) to observe thermal events such as melting, crystallization, and decomposition.
-
Data Presentation: Comparative Tables
The quantitative data generated from the proposed inter-laboratory study should be summarized in the following tables for easy comparison.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time of Main Peak (min) | Purity (%) | Number of Impurities Detected |
| Lab 1 - SO45 | |||
| Lab 2 - SO45 | |||
| Lab 3 - SO45 | |||
| Alternative 1 | |||
| Alternative 2 |
Table 2: Spectroscopic Properties
| Sample ID | UV-Vis λmax (nm) | Molar Absorptivity (ε) | Key FT-IR Peaks (cm⁻¹) |
| Lab 1 - SO45 | |||
| Lab 2 - SO45 | |||
| Lab 3 - SO45 | |||
| Alternative 1 | |||
| Alternative 2 |
Table 3: Thermal Analysis Data
| Sample ID | Decomposition Onset Temperature (°C) (from TGA) | Temperature of Maximum Weight Loss (°C) (from TGA) | Melting Point (°C) (from DSC, if applicable) |
| Lab 1 - SO45 | |||
| Lab 2 - SO45 | |||
| Lab 3 - SO45 | |||
| Alternative 1 | |||
| Alternative 2 |
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a conceptual signaling pathway for dye characterization.
Caption: Proposed experimental workflow for the inter-laboratory characterization of this compound.
Caption: Logical relationships between dye properties, analytical methods, and performance attributes.
References
A Comparative Analysis of Solvent Orange 45 and Industry Standard Dyes
In the competitive landscape of industrial colorants, selecting the optimal dye is paramount for achieving desired product quality and performance. This guide provides a comprehensive benchmark of Solvent Orange 45 against two industry-standard dyes: Sudan Orange G and Disperse Orange 25. The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and other relevant industries to facilitate informed decisions in material selection.
Executive Summary
This compound, a metal complex dye, generally exhibits superior lightfastness and thermal stability compared to the more traditional azo dye, Sudan Orange G. While Disperse Orange 25 is primarily designed for synthetic textile applications, its inclusion provides a broader context for performance comparison. This compound's excellent solubility in a wide range of organic solvents makes it a versatile candidate for applications such as wood stains, printing inks, and plastic coatings.
Performance Benchmarking
The performance of this compound, Sudan Orange G, and Disperse Orange 25 has been evaluated based on key industry metrics: solubility, lightfastness, thermal stability, and color strength. The data presented below is a synthesis of information from various technical data sheets. It is important to note that direct comparative values from a single source are not available and testing conditions may vary between manufacturers.
Table 1: Physical and Chemical Properties
| Property | This compound | Sudan Orange G | Disperse Orange 25 |
| C.I. Name | This compound | Solvent Orange 1 | Disperse Orange 25 |
| CAS Number | 13011-62-6[1][2] | 2051-85-6[3] | 31482-56-1[4] |
| Molecular Formula | C₁₆H₁₄N₄O₅[2][5] | C₁₂H₁₀N₂O₂[3] | C₁₇H₁₇N₅O₂[6] |
| Molecular Weight | 342.31 g/mol [2][5] | 214.22 g/mol [3] | 323.35 g/mol [4] |
| Appearance | Orange Powder[1][2] | Red-Orange Powder[3] | Orange Powder |
| Melting Point | Not specified | 141-148 °C[3] | 170 °C (dec.)[4] |
Table 2: Performance Characteristics
| Parameter | This compound | Sudan Orange G | Disperse Orange 25 |
| Lightfastness (Blue Wool Scale) | 5-6[7] | Generally lower | Moderate to good (Textile specific)[8] |
| Heat Resistance | 180 °C[2][7] | Not specified | Good sublimation fastness (Textile specific)[8] |
| Solubility in MEK (g/L at 20°C) | ≥ 500[1] | Soluble in organic solvents[3] | Very low in water, soluble in some organic solvents[8] |
| Color Strength | 98-102% (relative to standard)[1] | High | High |
Experimental Protocols
To ensure accurate and reproducible benchmarking, standardized experimental protocols are crucial. The following methodologies are recommended for evaluating the key performance indicators of solvent dyes.
Lightfastness Testing
Methodology:
-
Prepare samples by applying the dye to the desired substrate (e.g., wood, plastic, or textile) according to a standardized procedure.
-
Expose the prepared samples and a set of blue wool references to a xenon arc lamp under controlled conditions of temperature and humidity.[9][10]
-
The light source should simulate natural daylight (D65).[10]
-
Periodically assess the change in color of the test specimens by comparing them to the fading of the blue wool references.[10]
-
The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.
Thermal Stability Assessment
Method: Thermogravimetric Analysis (TGA)
Methodology:
-
Place a small, accurately weighed sample of the dye into the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[11]
-
Continuously monitor the weight of the sample as the temperature increases.[11]
-
The temperature at which significant weight loss occurs indicates the onset of thermal decomposition. This provides a measure of the dye's thermal stability.[11]
Solubility Determination
Standard: Based on ASTM E1148 for principle, adapted for organic solvents.[12]
Methodology:
-
Prepare a saturated solution of the dye in the target solvent at a specified temperature (e.g., 20°C).
-
Ensure that excess solid dye is present to confirm saturation.
-
Agitate the solution for a sufficient period to reach equilibrium.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dye in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.
Color Strength Measurement
Method: Spectrophotometry
Methodology:
-
Prepare solutions of the test dye and a standard dye at the same known concentration in a suitable solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.[13]
-
The color strength of the test dye relative to the standard can be calculated using the Beer-Lambert law, often expressed as a percentage. The Kubelka-Munk theory can also be applied for opaque samples.[14][15]
Concluding Remarks
The selection of an appropriate dye is a critical decision that impacts the final product's quality, durability, and visual appeal. This compound demonstrates robust performance in terms of lightfastness and thermal stability, making it a strong candidate for demanding applications. Sudan Orange G remains a viable option for applications where cost is a primary driver and high fastness properties are not critical. Disperse Orange 25 is a specialized dye for synthetic fibers and its performance should be evaluated within that specific context.
For researchers and drug development professionals, the high purity and consistent quality of well-characterized dyes like this compound are advantageous for ensuring reproducibility in experimental and manufacturing processes. It is recommended that for any specific application, in-house testing be conducted using the standardized protocols outlined in this guide to verify performance under end-use conditions.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Disperse Orange 25 Dye content 95 31482-56-1 [sigmaaldrich.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Disperse Orange 25 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimacolor metal complex dyes,Solvent Orange 3RE,this compound [dimacolor.com]
- 8. Best Wholesale Price this compound - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. TGA Analysis - www.impactanalytical.com [impactanalytical.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 14. Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S) [textiletoday.com.bd]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Solvent Orange 45: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Solvent Orange 45, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or appropriate protective eyeglasses.[1] | Protects against dust particles and potential splashes that may cause eye irritation and inflammation.[1] |
| Hand Protection | Wear appropriate protective gloves.[1] | Prevents skin contact, which can lead to irritation, especially in sensitive individuals.[1] |
| Body Protection | Wear appropriate protective clothing.[1] | Minimizes contact with skin.[1] |
| Respiratory Protection | An approved respirator should be used when necessary.[1] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that adheres to local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Classification:
The first and most critical step is to determine if the this compound waste is classified as hazardous.[1] This determination is the responsibility of the waste generator.[1] While one safety data sheet (SDS) may indicate it as a non-hazardous chemical, another classifies it as hazardous to the aquatic environment with long-lasting effects.[1][2] Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations for a definitive classification.
2. Waste Segregation and Collection:
-
Solid Waste: Collect spilled or waste this compound powder by vacuuming or sweeping it up and placing it into a suitable, labeled disposal container.[1] Avoid generating dust during this process.[1]
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed waste container. Do not discharge solutions containing this compound into sewer systems.[2]
-
Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with this compound should be collected and disposed of as hazardous waste.
3. Containerization and Labeling:
-
Use containers that are compatible with the chemical waste.
-
Ensure containers are kept tightly closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation.
4. Storage:
-
Store waste containers in a designated, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the disposal of the waste through a licensed chemical waste disposal company.
-
Approved disposal methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
